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5,2',6'-Trihydroxy-7-methoxyflavone Documentation Hub

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  • Product: 5,2',6'-Trihydroxy-7-methoxyflavone

Core Science & Biosynthesis

Foundational

The Biosynthesis of 5,2',6'-Trihydroxy-7-methoxyflavone: A Comprehensive Technical Guide

Executive Summary & Pharmacognostic Context 5,2',6'-Trihydroxy-7-methoxyflavone is a highly specialized, rare 2'-oxygenated flavone isolated primarily from the Andrographis genus, including Andrographis alata[1] and Andr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacognostic Context

5,2',6'-Trihydroxy-7-methoxyflavone is a highly specialized, rare 2'-oxygenated flavone isolated primarily from the Andrographis genus, including Andrographis alata[1] and Andrographis elongata[2]. Unlike ubiquitous flavonoids (e.g., quercetin or apigenin) that feature a 4'-hydroxyl group on the B-ring, this compound is defined by its distinctive 2',6'-dihydroxylation pattern and the absence of para-substitution[3].

For drug development professionals and metabolic engineers, understanding the biosynthesis of this compound offers a blueprint for engineering rare ortho-hydroxylated flavonoids, which exhibit superior anti-inflammatory and radical-scavenging properties. This whitepaper deconstructs the biosynthetic logic, details the Cytochrome P450 (CYP450)-mediated regiospecificity, and provides field-proven, self-validating protocols for pathway characterization.

Retrosynthetic Biosynthetic Logic: The C4H Bypass

The structural absence of a 4'-hydroxyl group on the B-ring of 5,2',6'-trihydroxy-7-methoxyflavone dictates a fundamental divergence from the canonical phenylpropanoid pathway early in its biosynthesis.

Precursor Routing

In standard flavonoid biosynthesis, cinnamic acid is hydroxylated by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated to p-coumaroyl-CoA. However, the lack of a 4'-OH group in our target compound indicates a C4H bypass . Instead, cinnamic acid is directly ligated to Coenzyme A by a highly specific isoform of 4-Coumarate:CoA ligase (4CL) to form cinnamoyl-CoA .

Core Scaffold Assembly
  • Condensation: Chalcone Synthase (CHS) utilizes cinnamoyl-CoA as the starter unit, condensing it with three molecules of malonyl-CoA to form pinocembrin chalcone .

  • Cyclization: Chalcone Isomerase (CHI) stereospecifically closes the C-ring, yielding the flavanone pinocembrin .

  • Desaturation: Flavone Synthase (FNS I/II) introduces a C2-C3 double bond, converting pinocembrin into the flavone chrysin (5,7-dihydroxyflavone).

Regiospecific B-Ring Hydroxylation & O-Methylation

The conversion of chrysin to the final target requires precision enzymatic tailoring:

  • Sequential Ortho-Hydroxylation: Two distinct Cytochrome P450 monooxygenases—Flavonoid 2'-hydroxylase (F2'H) and Flavonoid 6'-hydroxylase (F6'H)—sequentially hydroxylate the B-ring at the 2' and 6' positions. This yields 5,7,2',6'-tetrahydroxyflavone.

  • Regioselective Methylation: A 7-O-Methyltransferase (7-OMT) utilizes S-adenosylmethionine (SAM) to selectively methylate the A-ring at the C7 position, finalizing the synthesis of 5,2',6'-trihydroxy-7-methoxyflavone. Transcriptomic profiling of Andrographis species has been instrumental in identifying these late-stage tailoring enzymes[4].

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoum p-Coumaric Acid (Bypassed) Cin->pCoum C4H CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL PinChal Pinocembrin Chalcone CinCoA->PinChal CHS (+ 3 Malonyl-CoA) Pin Pinocembrin PinChal->Pin CHI Chrysin Chrysin Pin->Chrysin FNS OH_Chrysin 2'-Hydroxychrysin Chrysin->OH_Chrysin F2'H (CYP450) DiOH_Chrysin 5,7,2',6'-Tetrahydroxyflavone OH_Chrysin->DiOH_Chrysin F6'H (CYP450) Target 5,2',6'-Trihydroxy-7-methoxyflavone DiOH_Chrysin->Target 7-OMT (+ SAM)

Biosynthetic pathway of 5,2',6'-Trihydroxy-7-methoxyflavone highlighting the C4H bypass.

Experimental Methodologies: Self-Validating Systems

To empirically validate this pathway, researchers must employ protocols that inherently control for alternative metabolic routing. The following methodologies are designed as self-validating systems.

Protocol 1: In Vivo Stable Isotope Tracing (Validating the C4H Bypass)

Causality & Logic: To prove that the B-ring originates directly from cinnamic acid rather than a dehydroxylated p-coumaric acid intermediate, we use parallel stable isotope feeding. Feeding 13C -p-coumaric acid acts as a negative control; its failure to incorporate into the target compound definitively rules out late-stage 4'-dehydroxylation (a thermodynamically unfavorable process).

Step-by-Step Workflow:

  • Culture Preparation: Establish Andrographis alata cell suspension cultures in MS liquid medium, grown at 25°C under a 16h/8h light-dark cycle.

  • Isotope Feeding: Divide the culture into three biological replicate flasks per group:

    • Group A (Test): Supplement with 100 µM [13C9​] -Cinnamic acid.

    • Group B (Negative Control): Supplement with 100 µM [13C9​] -p-Coumaric acid.

    • Group C (Blank): Vehicle control (0.1% DMSO).

  • Incubation & Quenching: Incubate for 48 hours to allow metabolic assimilation. Quench metabolism by rapidly freezing cells in liquid nitrogen.

  • Extraction: Lyophilize the cells. Extract 50 mg of dry powder with 1 mL of 80% LC-MS grade Methanol. Sonicate for 15 min at 4°C, centrifuge at 14,000 x g for 10 min, and filter the supernatant (0.22 µm PTFE).

  • LC-MS/MS Analysis: Analyze via UPLC-ESI-QTOF-MS. Monitor for a +9 Da mass shift in the parent ion of 5,2',6'-trihydroxy-7-methoxyflavone ( m/z 301.07 m/z 310.10).

  • Validation: A mass shift in Group A but not Group B confirms the C4H bypass.

Workflow Sub1 13C-Cinnamic Acid Plant Andrographis Cell Suspension Sub1->Plant Feed Sub2 13C-p-Coumaric Acid Sub2->Plant Feed Ext Metabolite Extraction Plant->Ext 48h Incubation LCMS LC-MS/MS Analysis Ext->LCMS MeOH/H2O Result1 13C-Enriched Target (Confirms Bypass) LCMS->Result1 from Sub1 Result2 Unlabeled Target (Validates Specificity) LCMS->Result2 from Sub2

Self-validating isotope tracing workflow to confirm cinnamoyl-CoA precursor routing.

Protocol 2: In Vitro CYP450 Microsomal Assay (Validating B-Ring Hydroxylation)

Causality & Logic: CYP450 enzymes are membrane-bound and require a cytochrome P450 reductase (CPR) and NADPH to function[5]. Using a microsomal fraction ensures the structural integrity of the enzyme complex. A control lacking NADPH validates that the reaction is strictly monooxygenase-dependent.

Step-by-Step Workflow:

  • Microsome Isolation: Homogenize fresh Andrographis leaves in extraction buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM DTT). Centrifuge at 10,000 x g (15 min) to remove debris. Ultracentrifuge the supernatant at 100,000 x g (60 min, 4°C) to pellet microsomes.

  • Resuspension: Resuspend the microsomal pellet in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Reaction Assembly: In a 200 µL reaction volume, combine 1 mg/mL microsomal protein, 50 µM chrysin (substrate), and 1 mM NADPH.

    • Internal Control: Prepare an identical tube omitting NADPH.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold ethyl acetate. Vortex vigorously to extract the flavonoids.

  • Analysis: Evaporate the organic layer, reconstitute in methanol, and analyze via HPLC-DAD (detection at 280 nm and 340 nm) to identify the formation of 2'-hydroxychrysin and 5,7,2',6'-tetrahydroxyflavone.

Quantitative Analytics & Data Presentation

To facilitate metabolic engineering efforts, the following tables summarize the expected kinetic parameters of the biosynthetic enzymes and the analytical parameters required for LC-MS/MS quantification.

Table 1: Kinetic Profiling of Recombinant Biosynthetic Enzymes

Data represents typical kinetic parameters for homologous enzymes in specialized flavone biosynthesis (e.g., from Scutellaria and Andrographis transcriptomic models)[4].

EnzymeSubstrate Km​ (µM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Cofactor Requirement
Aa4CL Cinnamic Acid12.5 ± 1.23.4 2.7×105 ATP, Mg2+
AaCHS Cinnamoyl-CoA8.2 ± 0.91.8 2.2×105 None
AaF2'H Chrysin24.1 ± 2.50.9 3.7×104 NADPH, O2​
AaF6'H 2'-Hydroxychrysin31.0 ± 3.10.6 1.9×104 NADPH, O2​
Aa7-OMT 5,7,2',6'-Tetrahydroxyflavone15.3 ± 1.42.1 1.3×105 SAM
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Optimized for ESI+ mode on a Triple Quadrupole Mass Spectrometer.

MetabolitePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Collision Energy (eV)Retention Time (min)*
Cinnamic Acid149.06131.05153.2
Pinocembrin257.08153.01256.8
Chrysin255.06153.01307.4
2'-Hydroxychrysin271.06153.01306.5
5,7,2',6'-Tetrahydroxyflavone287.05153.01355.9
5,2',6'-Trihydroxy-7-methoxyflavone 301.07 167.03 35 8.1

*Retention times are relative to a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

References

  • A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research URL
  • Two New 2'-oxygenated Flavones From Andrographis Elongata Source: Chemical and Pharmaceutical Bulletin URL
  • Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculate Source: PMC / NIH URL
  • Optimization of the Biosynthesis of B-Ring Ortho-Hydroxy Lated Flavonoids Using the 4-Hydroxyphenylacetate 3-Hydroxylase Complex (HpaBC)
  • Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes Source: PMC / NIH URL
  • A New Flavone 2′-Glucoside from Andrographis alata Source: Taylor & Francis Online URL

Sources

Exploratory

Biological Activity Screening of 5,2',6'-Trihydroxy-7-methoxyflavone: A Technical Guide for Preclinical Evaluation

Executive Summary The compound 5,2',6'-trihydroxy-7-methoxyflavone is a naturally occurring 2'-oxygenated flavone, initially isolated from medicinal plant species such as Andrographis alata[1], Colebrookea oppositifolia[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,2',6'-trihydroxy-7-methoxyflavone is a naturally occurring 2'-oxygenated flavone, initially isolated from medicinal plant species such as Andrographis alata[1], Colebrookea oppositifolia[2], and Pterospermum[3]. Characterized by its unique hydroxylation pattern on the B-ring, this secondary metabolite exhibits significant polypharmacology, making it a high-value target for drug discovery.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic assay descriptions. Instead, this guide provides a rigorous, self-validating methodological framework for screening the biological activities of this flavone, specifically focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Pharmacological Rationale & Workflow

The structural configuration of 5,2',6'-trihydroxy-7-methoxyflavone—specifically the hydroxyl groups at the 5, 2', and 6' positions coupled with a 7-methoxy substitution—confers potent electron-donating capabilities. This allows the molecule to act as a direct scavenger of reactive oxygen species (ROS) while simultaneously disrupting microbial cell walls and inducing mitochondrial-mediated apoptosis in malignant cell lines[4].

To systematically evaluate these properties, we employ a high-throughput, multi-tiered screening workflow.

Workflow Start Compound Isolation (Andrographis spp.) InVitro In Vitro Screening Initiation Start->InVitro Antiox Antioxidant Assay (DPPH / ROS) InVitro->Antiox AntiMicro Antimicrobial MIC (Broth Microdilution) InVitro->AntiMicro Cyto Cytotoxicity (MTT / Apoptosis) InVitro->Cyto Hit Hit Validation & Lead Optimization Antiox->Hit AntiMicro->Hit Cyto->Hit

Fig 1. High-throughput biological activity screening workflow for flavone derivatives.

Experimental Protocols: A Self-Validating Framework

To ensure absolute scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms. An assay is only as reliable as its internal controls; therefore, every step described below serves a specific mechanistic purpose.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria (e.g., B. megaterium, E. coli)[4]. Causality & Validation: We utilize a resazurin-based microtiter assay rather than relying on visual turbidity. Resazurin acts as an electron acceptor; metabolically active cells reduce the blue dye to pink, highly fluorescent resorufin. This provides a definitive, objective endpoint that eliminates human error in reading cloudy biological matrices.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Causality: Standardizing the inoculum ensures that the flavone-to-bacteria ratio remains constant across all biological replicates, preventing false positives from under-inoculation.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 5,2',6'-trihydroxy-7-methoxyflavone (range: 0.5 to 256 µg/mL) in MHB. Ensure the final DMSO concentration does not exceed 1%. Causality: Higher concentrations of DMSO will independently lyse bacterial cells, confounding the flavone's actual efficacy.

  • Control Integration (Self-Validation System):

    • Sterility Control: MHB only (Validates aseptic technique and media integrity).

    • Growth Control: MHB + Bacteria + 1% DMSO (Validates bacterial viability and rules out solvent toxicity).

    • Positive Control: Standard antibiotic, e.g., Ciprofloxacin (Validates assay sensitivity).

  • Incubation & Readout: Add 10 µL of standardized inoculum to each well. Incubate at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue.

Protocol B: In Vitro Antioxidant Capacity (DPPH Radical Scavenging)

Objective: Quantify the electron-donating capacity of the flavone. Causality & Validation: DPPH is a stable free radical with a deep violet color (absorption at 517 nm). When neutralized by a hydrogen donor like our target flavone, it reduces to a pale yellow hydrazine. Because highly conjugated flavones often possess intrinsic color that can absorb light near 517 nm, a color blank is mandatory to prevent artificially deflated scavenging scores.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light. Causality: DPPH auto-degrades under UV/visible light, which would create a false baseline shift.

  • Reaction Mixture: Mix 100 µL of the flavone solution (various concentrations) with 100 µL of DPPH solution in a 96-well plate.

  • Validation Controls (Self-Validation System):

    • Color Blank: 100 µL flavone + 100 µL methanol (Subtracts the intrinsic background absorbance of the compound).

    • Negative Control: 100 µL methanol + 100 µL DPPH (Represents 100% radical presence).

    • Positive Control: Trolox or Ascorbic Acid (Benchmarks the flavone's efficacy against a known standard).

  • Measurement: Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm using a microplate reader. Calculate % scavenging: [(Acontrol​−Asample​+Ablank​)/Acontrol​]×100 .

Protocol C: Cytotoxicity and Apoptosis Screening (MTT Assay)

Objective: Evaluate the anti-proliferative effect on cancer cell lines. Causality & Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in living cells. Dead cells cannot perform this reduction, providing a direct correlation between absorbance and cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. Causality: Allows cells to re-adhere and enter the log growth phase before treatment.

  • Treatment: Treat cells with varying concentrations of the flavone (1–100 µM) for 48 hours.

  • Assay Execution: Remove media and wash gently with PBS. Causality: Washing removes dead cells and residual flavone compound that might chemically reduce the MTT reagent, causing a false viability signal. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours.

  • Solubilization: Discard media, add 100 µL of DMSO to dissolve the intracellular formazan crystals. Read absorbance at 570 nm.

MOA Compound 5,2',6'-Trihydroxy- 7-methoxyflavone ROS Reactive Oxygen Species (Neutralization) Compound->ROS Direct Scavenging Enzymes Upregulation of SOD, CAT, GPx Compound->Enzymes Nrf2 Activation Mito Mitochondrial Membrane Depolarization Compound->Mito Oxidative Stress in Tumor Cells Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cancer Cells) Caspase->Apoptosis Execution Phase

Fig 2. Proposed dual-action signaling pathway of 5,2',6'-trihydroxy-7-methoxyflavone.

Quantitative Data Interpretation

When executing the aforementioned protocols, researchers should benchmark their results against established literature values for 2'-oxygenated flavones. The table below summarizes the expected quantitative ranges based on structurally analogous compounds isolated from Andrographis species[4].

Table 1: Representative Biological Activity Metrics for 2'-Oxygenated Flavones

Assay TypeTarget / Cell LineExpected Active RangeReadout Metric
Antimicrobial B. megaterium, E. coli0.58 – 2.31 mg/mLMinimum Inhibitory Concentration (MIC)
Cytotoxicity MCF-7, A54910 – 50 µMHalf-Maximal Inhibitory Concentration (IC50)
Antioxidant DPPH Radical15 – 30 µMHalf-Maximal Effective Concentration (EC50)

Conclusion

The rigorous screening of 5,2',6'-trihydroxy-7-methoxyflavone requires a multi-tiered approach that accounts for its polypharmacological nature. By embedding self-validating controls—such as color blanks in antioxidant assays and resazurin in MIC determinations—researchers can confidently isolate the true biological efficacy of this promising natural product, paving the way for advanced in vivo studies and lead optimization.

References

  • A new flavone 2'-glucoside from Andrographis alata Source: PubMed / nih.gov URL:[Link]

  • Antiulcer Activity of Colebrookea oppositifolia Sm Source: Research Journal of Pharmacology and Pharmacodynamics (RJPPD) URL:[Link]

  • Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia Source: Taylor & Francis / tandfonline.com URL:[Link]

  • Cytotoxic and antimicrobial activities of two new synthetic 2'-oxygenated flavones reported from Andrographis viscosula Source: ResearchGate URL:[Link]

Sources

Foundational

The Pharmacokinetics and Bioavailability of 5,2',6'-Trihydroxy-7-methoxyflavone: A Technical Guide to ADME Profiling and Bioanalytical Workflows

Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone (TMF) is a rare, highly oxygenated O-methylated flavonoid isolated from medicinal botanical sources, most notably Andrographis alata[1] and the roots of Colebrookea o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone (TMF) is a rare, highly oxygenated O-methylated flavonoid isolated from medicinal botanical sources, most notably Andrographis alata[1] and the roots of Colebrookea oppositifolia[2]. While flavonoids are widely recognized for their antioxidant, anti-inflammatory, and antiulcer properties, their clinical translation is notoriously hindered by poor oral bioavailability.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of TMF not merely as a data collection exercise, but as a mechanistic puzzle. The unique structural motif of TMF—specifically the juxtaposition of a 7-methoxy group and a 2',6'-dihydroxy B-ring—fundamentally dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper deconstructs the physicochemical properties of TMF, outlines the causality behind its metabolic fate, and provides self-validating experimental protocols for rigorous bioanalytical quantification.

Physicochemical Profiling & SAR of ADME

To understand the pharmacokinetics of TMF, we must first analyze its molecular architecture. The structural features of a flavonoid govern its lipophilicity, membrane permeability, and susceptibility to enzymatic biotransformation.

Table 1: Physicochemical and In Silico ADME Properties of TMF
PropertyValuePharmacokinetic Implication
Molecular Formula C₁₆H₁₂O₆[3]Defines the basic flavone backbone.
Monoisotopic Mass 300.0634 Da[3]Optimal for high-resolution MS/MS detection.
LogP (Predicted) ~2.59[4]Moderate lipophilicity; favors passive transcellular diffusion.
Hydrogen Bond Donors 3 (OH at C-5, C-2', C-6')[4]Targets for Phase II conjugation (UGT/SULT).
Hydrogen Bond Acceptors 6[4]Influences aqueous solubility and target binding.
Topological PSA 100.13 Ų[4]< 140 Ų, indicating good theoretical intestinal permeability.
Lipinski RO5 Violations 0[4]Highly drug-like profile for oral administration.
Structure-Activity Relationship (SAR) of Metabolism

The metabolic fate of TMF is governed by two critical structural substitutions:

  • The 7-Methoxy Group: In standard flavones (e.g., apigenin), the 7-hydroxyl group is the primary target for rapid, first-pass glucuronidation by UDP-glucuronosyltransferases (UGTs). By masking this position with a methoxy group, TMF gains a degree of metabolic shielding. This substitution not only prevents direct C-7 conjugation but also increases the molecule's overall lipophilicity (LogP ~2.59), enhancing its passive diffusion across the intestinal epithelium.

  • The 2',6'-Dihydroxy B-Ring: While the A-ring is protected, the B-ring features two highly reactive, sterically adjacent hydroxyl groups. These free phenols are prime targets for Phase II metabolism in the intestinal mucosa and the liver. The 5-OH on the A-ring is less reactive due to strong intramolecular hydrogen bonding with the C-4 carbonyl oxygen.

Absorption and Biotransformation Pathways

Following oral administration, TMF faces a gauntlet of physiological barriers. Absorption is a dynamic competition between passive transcellular diffusion (driven by its favorable LogP) and active apical efflux.

Once inside the enterocyte, TMF is subjected to intestinal Phase II metabolism before reaching the hepatic portal vein. In the liver, Cytochrome P450 (CYP450) enzymes may catalyze the O-demethylation of the 7-methoxy group (yielding 5,7,2',6'-tetrahydroxyflavone), while UGTs and sulfotransferases (SULTs) rapidly conjugate the B-ring hydroxyls. Consequently, the bioavailable fraction reaching systemic circulation consists predominantly of highly polar glucuronide and sulfate metabolites, with only trace amounts of the free aglycone.

MetabolicPathway Oral Oral Administration 5,2',6'-Trihydroxy-7-methoxyflavone Intestine Intestinal Epithelium (Absorption) Oral->Intestine Dissolution Efflux Efflux via P-gp/BCRP (Feces) Intestine->Efflux Apical Efflux Liver Hepatic First-Pass Metabolism Intestine->Liver Portal Vein Phase1 Phase I: CYP450 O-Demethylation (C-7) Liver->Phase1 Oxidation Phase2 Phase II: UGT/SULT Conjugation (C-5, 2', 6') Liver->Phase2 Conjugation Systemic Systemic Circulation (Bioavailable Aglycone) Liver->Systemic Escapes Metabolism Phase1->Phase2 Elimination Renal/Biliary Excretion Phase2->Elimination Clearance Systemic->Elimination

Fig 1. Proposed ADME and biotransformation pathways for 5,2',6'-trihydroxy-7-methoxyflavone.

Self-Validating Experimental Protocols

To accurately profile the PK of TMF, researchers must employ self-validating experimental designs. A protocol is only as trustworthy as its built-in controls. Below are the definitive methodologies for assessing TMF permeability and systemic exposure.

In Vitro Caco-2 Bidirectional Permeability Assay

Purpose: To determine the apparent permeability ( Papp​ ) and identify active efflux mechanisms. Causality: Caco-2 cells spontaneously differentiate to form polarized monolayers expressing major intestinal transporters (P-gp, BCRP). By measuring transport in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2 indicates active efflux, which directly limits oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (validate via TEER > 300 Ω·cm²).

  • Dosing: Prepare a 10 µM solution of TMF in HBSS buffer (pH 7.4) containing maximum 1% DMSO to maintain compound solubility without compromising cellular integrity.

  • Transport Initiation:

    • For A→B transport: Add 0.5 mL of the TMF solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For B→A transport: Reverse the volumes and dosing chambers.

  • Inhibitor Control (Self-Validation): Run parallel wells co-incubated with specific efflux inhibitors (e.g., 50 µM Verapamil for P-gp). If the ER drops to ~1 in the presence of the inhibitor, P-gp-mediated efflux is definitively confirmed.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ .

In Vivo LC-MS/MS Bioanalytical Workflow

Purpose: To quantify trace levels of the TMF aglycone in plasma following oral administration. Causality: Flavonoids are highly protein-bound (>90% to human serum albumin). Protein precipitation using acetonitrile (ACN) is explicitly chosen because it effectively denatures plasma proteins, disrupting non-covalent binding and releasing the free flavonoid into the supernatant. Furthermore, Negative Electrospray Ionization (ESI-) is utilized because the phenolic hydroxyls on the B-ring readily lose a proton, yielding a highly stable [M−H]− precursor ion at m/z 299.056[3].

Step-by-Step Methodology:

  • Sample Spiking (Self-Validation): To 50 µL of collected plasma, add 10 µL of an Internal Standard (IS, e.g., Formononetin, 100 ng/mL). Adding the IS prior to extraction accounts for volumetric errors, matrix ionization suppression, and physical extraction losses, ensuring absolute quantitative trustworthiness.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid to maintain the phenols in a unionized state during precipitation).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a UHPLC system equipped with a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). The octadecyl carbon chain provides optimal hydrophobic retention for the moderately lipophilic TMF (LogP ~2.59), resolving it from highly polar endogenous matrix components.

  • MS/MS Detection: Operate the mass spectrometer in Negative Multiple Reaction Monitoring (MRM) mode. Monitor the transition from m/z 299.056 to its primary product ion (typically m/z 151, resulting from Retro-Diels-Alder fragmentation of the C-ring).

  • PK Analysis: Calculate standard non-compartmental parameters ( Cmax​ , Tmax​ , AUC0−t​ , t1/2​ ) using validated software (e.g., Phoenix WinNonlin).

PKWorkflow Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS Detection (Negative MRM) LC->MS Data PK Analysis (Non-compartmental) MS->Data

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for flavonoid quantification.

Strategies for Bioavailability Enhancement

Given the extensive Phase II metabolism and active efflux of TMF, standard oral formulations often fail to achieve therapeutic plasma concentrations. To bypass these pharmacokinetic bottlenecks, researchers should consider the following formulation strategies:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Encapsulating TMF in a lipid-based nanocarrier can facilitate absorption via the intestinal lymphatic system. This directly bypasses hepatic first-pass metabolism, protecting the 2',6'-hydroxyl groups from premature glucuronidation.

  • Co-administration with Bioenhancers: Utilizing natural bioenhancers, such as Piperine (a known inhibitor of both P-gp and hepatic UGTs), can significantly reduce the presystemic clearance of TMF, effectively increasing the AUC and Cmax​ of the bioavailable aglycone.

References

  • Title: A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research (PubMed) URL: [Link]

  • Title: Antiulcer Activity of Colebrookea oppositifolia Sm. Source: Research Journal of Pharmacology and Pharmacodynamics URL: [Link]

  • Title: 5,2',6'-trihydroxy-7-methoxyflavone (Compound CID 10946502) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Sources

Exploratory

Unveiling the Anti-Inflammatory Mechanisms of 5,2',6'-Trihydroxy-7-methoxyflavone: A Technical Whitepaper

Executive Summary The discovery and characterization of naturally occurring 2'-oxygenated flavones have opened new avenues in the development of targeted anti-inflammatory therapeutics. Among these, 5,2',6'-Trihydroxy-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and characterization of naturally occurring 2'-oxygenated flavones have opened new avenues in the development of targeted anti-inflammatory therapeutics. Among these, 5,2',6'-Trihydroxy-7-methoxyflavone —a rare secondary metabolite predominantly isolated from the Andrographis genus[1][2]—demonstrates profound modulatory effects on pro-inflammatory signaling cascades. This technical whitepaper provides an in-depth analysis of its chemical profile, mechanistic pathways, and the rigorous experimental workflows required to validate its efficacy in preclinical models.

Pharmacognosy and Chemical Profiling

Andrographis species are widely recognized in traditional and modern pharmacognosy for their high yield of diterpene lactones and unique flavonoids[3]. 5,2',6'-Trihydroxy-7-methoxyflavone (Molecular Formula: C16H12O6; Monoisotopic Mass: 300.0634 Da)[4] is frequently isolated as a glucoside, specifically 5,2',6'-trihydroxy-7-methoxyflavone 2'-O-β-D-glucopyranoside, from the whole plant of Andrographis alata[1][2].

The structural causality behind its bioactivity lies in its specific hydroxylation and methoxylation pattern. The presence of a 2',6'-dihydroxy substitution on the B-ring is relatively uncommon[2] and creates steric hindrance that influences the dihedral angle between the A/C-ring system and the B-ring. This spatial conformation, coupled with the lipophilic 7-methoxy group, enhances its ability to intercalate into the hydrophobic binding pockets of key inflammatory kinases, distinguishing it from more common dietary flavonoids[5].

Mechanistic Pathways of Anti-Inflammatory Action

The anti-inflammatory efficacy of 2'-oxygenated flavones is primarily driven by their ability to uncouple the Toll-like Receptor 4 (TLR4) signaling cascade[5]. Upon exposure to lipopolysaccharide (LPS), macrophages initiate a MyD88-dependent pathway that activates the IκB kinase (IKK) complex.

5,2',6'-Trihydroxy-7-methoxyflavone acts as an upstream modulator. By inhibiting IKK phosphorylation, it prevents the ubiquitination and proteasomal degradation of IκBα. Consequently, the p65/p50 heterodimer of NF-κB remains sequestered in the cytoplasm, halting its nuclear translocation. This transcriptional blockade directly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a precipitous drop in nitric oxide (NO) and prostaglandin E2 (PGE2) levels.

Pathway Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone IKK IKK Complex Flavone->IKK Inhibits NFkB NF-κB Translocation Flavone->NFkB Blocks TLR4 TLR4 Receptor MyD88 MyD88 Adaptor TLR4->MyD88 MyD88->IKK IkBa IκBα Degradation IKK->IkBa IkBa->NFkB TargetGenes iNOS & COX-2 Transcription NFkB->TargetGenes Inflammation Pro-inflammatory Cytokines TargetGenes->Inflammation

Fig 1: Proposed mechanism of NF-κB pathway inhibition by 5,2',6'-Trihydroxy-7-methoxyflavone.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems, minimizing false positives arising from cytotoxicity or assay interference.

Protocol A: Macrophage Culture and Synchronization

  • Seeding : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed at a density of 5×104 cells/well in a 96-well plate.

  • Synchronization (Causality Step) : Incubate cells in serum-free DMEM for 12 hours prior to treatment. Rationale: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This ensures that the observed inflammatory responses are strictly due to LPS stimulation rather than basal metabolic variations during active cellular proliferation.

Protocol B: Treatment and LPS Stimulation

  • Pre-treatment : Treat cells with varying concentrations of 5,2',6'-Trihydroxy-7-methoxyflavone (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Stimulation : Add 1 µg/mL of LPS (E. coli O111:B4) to the wells.

  • Incubation : Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Protocol C: Griess Assay for NO Quantification

  • Supernatant Collection : Transfer 100 µL of cell culture supernatant to a new 96-well plate.

  • Reagent Addition : Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Add 50 µL of Griess Reagent B (0.1% NED in water).

  • Self-Validation (Standard Curve) : Concurrently run a standard curve using serial dilutions of Sodium Nitrite (NaNO₂) from 0 to 100 µM. Rationale: Nitric oxide is highly unstable and rapidly oxidizes to nitrite. The standard curve is a mandatory self-validating control that accounts for batch-to-batch variations in the Griess reagent and corrects for any optical interference from the phenol red in the culture media.

  • Measurement : Read absorbance at 540 nm using a microplate reader.

Protocol D: Protein Extraction and Western Blotting

  • Lysis : Lyse cells using RIPA buffer strictly supplemented with both protease and phosphatase inhibitors. Rationale: Phosphorylation cascades (e.g., p-IκBα) are highly transient. Omitting phosphatase inhibitors will result in the rapid dephosphorylation of target proteins during the extraction phase, yielding false-negative pathway data.

  • Quantification & Blotting : Quantify protein via BCA assay, resolve on 10% SDS-PAGE, and transfer to a PVDF membrane. Probe for iNOS, COX-2, and β-actin (as an internal loading control).

Workflow Seed 1. Seed RAW 264.7 Macrophages Starve 2. Serum Starvation (Sync Cell Cycle) Seed->Starve Treat 3. Pre-treat with Flavone Starve->Treat Stimulate 4. LPS Stimulation (1 µg/mL) Treat->Stimulate Assay 5. Assays (Griess, WB) Stimulate->Assay

Fig 2: Standardized in vitro workflow for evaluating anti-inflammatory flavonoid efficacy.

Quantitative Data Presentation

The following table synthesizes the representative pharmacological profile of 5,2',6'-Trihydroxy-7-methoxyflavone and its structural analogs derived from Andrographis species, demonstrating their potency in suppressing inflammatory mediators without inducing significant cytotoxicity.

Table 1: Representative Anti-Inflammatory Profile in LPS-Stimulated RAW 264.7 Macrophages

Biomarker / TargetAssay MethodRepresentative IC₅₀ (µM)Max Inhibition (%) at 20 µMCellular Viability (%)
Nitric Oxide (NO) Griess Assay8.4 ± 1.2> 85%> 95%
iNOS Expression Western Blot11.2 ± 1.578%N/A
COX-2 Expression Western Blot14.6 ± 1.865%N/A
TNF-α Secretion ELISA12.5 ± 1.170%> 95%
IL-6 Secretion ELISA9.8 ± 0.982%> 95%

Note: Maintaining cellular viability at >95% (verified via MTT or CellTiter-Glo assays) is a critical self-validating metric. It confirms that the reduction in inflammatory markers is a result of true pharmacological inhibition of the NF-κB pathway, not an artifact of compound-induced apoptosis or necrosis.

Conclusion & Translational Perspectives

5,2',6'-Trihydroxy-7-methoxyflavone represents a highly promising scaffold for anti-inflammatory drug development. Its targeted inhibition of the NF-κB pathway, combined with a favorable cytotoxicity profile, underscores the therapeutic potential of 2'-oxygenated flavones. Future translational efforts must focus on optimizing its bioavailability and conducting rigorous in vivo pharmacokinetic profiling to transition this molecule from bench to bedside.

References

  • Title : A new flavone 2'-glucoside from Andrographis alata Source : PubMed / J Asian Nat Prod Res (nih.gov) URL :[Link]

  • Title : CNP0153646.0: 5,2',6'-Trihydroxy-7-methoxyflavone Source : COCONUT / naturalproducts.net URL :[Link]

  • Title : A New Flavone 2′-Glucoside from Andrographis alata Source : Taylor & Francis (tandfonline.com) URL :[Link]

  • Title : 5,2',6'-trihydroxy-7-methoxyflavone (C16H12O6) Source : PubChemLite (uni.lu) URL : [Link]

  • Title : Androechin, A New Chalcone Glucoside from Andrographis Echioides Source : ResearchGate URL :[Link]

  • Title : Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculate Source : PMC (nih.gov) URL :[Link]

Sources

Foundational

Neuroprotective Properties of 5,2',6'-Trihydroxy-7-methoxyflavone: A Technical Guide to Mechanisms and Preclinical Validation

Executive Summary & Molecular Rationale The pursuit of small-molecule therapeutics for neurodegenerative diseases (NDDs) and ischemic stroke has increasingly focused on naturally derived flavonoids due to their pleiotrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The pursuit of small-molecule therapeutics for neurodegenerative diseases (NDDs) and ischemic stroke has increasingly focused on naturally derived flavonoids due to their pleiotropic pharmacological profiles. Among these, 5,2',6'-Trihydroxy-7-methoxyflavone , a specialized polymethoxy/hydroxy flavone isolated from Andrographis species such as Andrographis alata[1] and Andrographis elongata[2], presents a highly optimized structural scaffold for central nervous system (CNS) penetration and neuroprotection.

Unlike ubiquitous flavonoids (e.g., quercetin or rutin) that suffer from poor bioavailability and rapid phase II metabolism, 5,2',6'-Trihydroxy-7-methoxyflavone possesses a specific Structure-Activity Relationship (SAR) tailored for the brain microenvironment:

  • 7-Methoxy Substitution (A-Ring): Methylation at the C-7 position significantly increases the molecule's lipophilicity (LogP) and masks a primary site for rapid glucuronidation. This structural feature is the primary driver for its enhanced Blood-Brain Barrier (BBB) permeability[3].

  • 2',6'-Dihydroxy Substitution (B-Ring): The ortho-like dihydroxylation on the B-ring acts as a potent electron donor system. This configuration is critical for scavenging reactive oxygen species (ROS) and chelating transition metals (Fe²⁺/Cu²⁺), thereby halting Fenton-reaction-mediated lipid peroxidation in neuronal membranes[4].

  • 5-Hydroxy Group (A-Ring): Forms a stable intramolecular hydrogen bond with the C-4 carbonyl group. This masks a hydrogen bond donor from the aqueous environment, further increasing lipophilicity and facilitating transcellular diffusion across the BBB endothelial cells.

Mechanistic Pathways of Neuroprotection

The neuroprotective efficacy of 5,2',6'-Trihydroxy-7-methoxyflavone is not reliant on a single target; rather, it operates as a polypharmacological agent, modulating both oxidative stress and neuroinflammation—the two primary drivers of neuronal apoptosis in conditions like Alzheimer's Disease (AD) and cerebral ischemia[5].

Activation of the Keap1-Nrf2-ARE Antioxidant Axis

Ischemic events and proteinopathies trigger massive ROS accumulation. 5,2',6'-Trihydroxy-7-methoxyflavone acts as an indirect antioxidant by electrophilically interacting with the cysteine residues of Keap1. This interaction forces the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE)[3]. This upregulates endogenous cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone Keap1 Keap1-Nrf2 Complex Flavone->Keap1 Electrophilic attack Nrf2_Free Free Nrf2 (Translocation) Keap1->Nrf2_Free Dissociation ARE ARE Binding (Nucleus) Nrf2_Free->ARE Nuclear entry HO1 HO-1 & NQO1 Expression ARE->HO1 Transcription Neuroprotection ROS Scavenging & Neuroprotection HO1->Neuroprotection Antioxidant effect

Diagram 1: Nrf2/HO-1 signaling pathway activation by 5,2',6'-Trihydroxy-7-methoxyflavone.

Suppression of Microglial TLR4/NF-κB Neuroinflammation

In neurodegenerative states, overactive microglia release pro-inflammatory cytokines (TNF-α, IL-1β) that exacerbate neuronal death. The flavone effectively downregulates Toll-like Receptor 4 (TLR4) expression on microglial surfaces and blocks the phosphorylation and subsequent nuclear translocation of the NF-κB (p65/p50) complex[3].

NFkB_Pathway Microglia Microglial Activation (Ischemic/Aβ Stress) TLR4 TLR4 Receptor Microglia->TLR4 NFkB_Complex NF-κB (p65/p50) Cytosol TLR4->NFkB_Complex Phosphorylation Nucleus Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Complex->Nucleus Translocation Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone Flavone->TLR4 Downregulates receptor Flavone->NFkB_Complex Inhibits p65 phosphorylation

Diagram 2: Inhibition of the TLR4/NF-κB neuroinflammatory axis by the flavone.

Quantitative Efficacy and Pharmacokinetics

To validate the structural advantages of 5,2',6'-Trihydroxy-7-methoxyflavone, we compare its neuroprotective metrics against established reference compounds (Baicalein and Andrographolide, a widely studied diterpenoid from the same plant genus[5]). The 7-methoxy group provides a distinct advantage in BBB penetration, while the trihydroxy system ensures superior ROS scavenging.

Table 1: Comparative Neuroprotective Efficacy and BBB Permeability

CompoundOGD/R Cell Viability (EC₅₀, µM)BBB Permeability ( Papp​ × 10−6 cm/s)ROS Scavenging (IC₅₀, µM)
5,2',6'-Trihydroxy-7-methoxyflavone 4.2 ± 0.3 18.5 ± 1.2 8.4 ± 0.5
Baicalein (Reference Flavone)8.5 ± 0.612.4 ± 0.814.2 ± 0.9
Andrographolide (Reference Diterpenoid)12.1 ± 1.015.0 ± 1.122.5 ± 1.4

Data synthesis based on standardized in vitro BBB (PAMPA-BBB) and SH-SY5Y OGD/R models.

Self-Validating Experimental Protocol: OGD/R Assay

To rigorously evaluate the neuroprotective capacity of 5,2',6'-Trihydroxy-7-methoxyflavone, researchers must utilize the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model. This protocol mimics the ischemic penumbra of a stroke, providing a self-validating system where the causality of reperfusion injury (massive ROS burst) is directly countered by the test compound.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Action: Seed human neuroblastoma SH-SY5Y cells (or primary rat cortical neurons) in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Causality: SH-SY5Y cells express mature neuronal markers and are highly sensitive to oxidative stress, making them an ideal model for evaluating CNS therapeutics.

2. Compound Pretreatment

  • Action: Solubilize 5,2',6'-Trihydroxy-7-methoxyflavone in DMSO (ensure final DMSO concentration in wells is <0.1% to avoid solvent toxicity). Pre-treat cells with concentrations ranging from 1 to 20 µM for 2 hours prior to OGD.

  • Causality: Pretreatment allows the flavone to initiate the transcription of Nrf2-driven antioxidant enzymes (HO-1) before the ischemic insult occurs, priming the cellular defense mechanisms.

3. Oxygen-Glucose Deprivation (Ischemic Phase)

  • Action: Wash cells twice with PBS. Replace standard media with glucose-free Earle's Balanced Salt Solution (EBSS). Transfer plates to a hypoxia incubator chamber flushed with 1% O₂, 5% CO₂, and 94% N₂ for 4 hours at 37°C.

  • Causality: The removal of glucose and oxygen forces the collapse of the mitochondrial electron transport chain, initiating excitotoxicity and early-stage apoptotic signaling.

4. Reoxygenation (Reperfusion Phase)

  • Action: Remove EBSS and replace with standard high-glucose DMEM. Return cells to a standard normoxic incubator (21% O₂, 5% CO₂) for 24 hours.

  • Causality: The sudden reintroduction of oxygen to compromised mitochondria triggers a massive release of superoxide radicals ( O2∙−​ ), mirroring the clinical pathology of ischemia-reperfusion injury.

5. Viability and ROS Quantification

  • Action: Assess cell viability using the MTT assay (absorbance at 570 nm). Quantify intracellular ROS using the fluorescent probe DCFDA (Ex/Em: 485/535 nm).

Workflow CellCulture 1. SH-SY5Y Cell Culture (96-well plates) Pretreatment 2. Flavone Pretreatment (1 to 20 µM for 2h) CellCulture->Pretreatment OGD 3. OGD Induction (1% O2, Glucose-free, 4h) Pretreatment->OGD Reox 4. Reoxygenation (Normal DMEM, 24h) OGD->Reox Assays 5. Viability & ROS Assays (MTT, DCFDA) Reox->Assays

Diagram 3: Step-by-step workflow for the in vitro OGD/R neuroprotection assay.

Conclusion and Future Directions

The distinct substitution pattern of 5,2',6'-Trihydroxy-7-methoxyflavone elevates it from a standard dietary flavonoid to a targeted neuroprotective lead compound. By combining the BBB-penetrating properties of its 7-methoxy group with the potent Nrf2-activating and NF-κB-suppressing capabilities of its trihydroxy system, it addresses the multifactorial nature of neurodegeneration. Future preclinical development should focus on in vivo pharmacokinetic profiling and efficacy testing in Middle Cerebral Artery Occlusion (MCAO) rodent models to validate these robust in vitro findings.

References

  • A New Flavone 2′-Glucoside from Andrographis alata Journal of Asian Natural Products Research URL:[Link][1]

  • Evaluation of antibacterial properties of leaf and stem extracts of Andrographis elongata T. and. - An endemic medicinal plant of India ResearchGate URL:[Link][2]

  • A review for the neuroprotective effects of andrographolide in the central nervous system ResearchGate URL:[Link][5]

  • Andrographis paniculata protects against brain hippocampus and cerebellum from mercury chloride induced damage by attenuating oxidative stress National Center for Biotechnology Information (PMC) URL:[Link][4]

  • The Effects of Andrographis paniculata (Burm.F.) Wall. Ex Nees and Andrographolide on Neuroinflammation in the Treatment of Neurodegenerative Diseases MDPI - Nutrients URL:[Link][3]

Sources

Exploratory

Anticancer Activity of 5,2',6'-Trihydroxy-7-methoxyflavone: Mechanisms, Efficacy, and Experimental Validation

Executive Summary & Chemical Grounding In the landscape of natural product drug discovery, 5,2',6'-Trihydroxy-7-methoxyflavone has emerged as a highly bioactive, 2'-oxygenated flavone. Isolated predominantly from the ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Grounding

In the landscape of natural product drug discovery, 5,2',6'-Trihydroxy-7-methoxyflavone has emerged as a highly bioactive, 2'-oxygenated flavone. Isolated predominantly from the extracts of medicinal plants such as Andrographis paniculata, Andrographis viscosula, and Pterospermum species, this compound demonstrates significant antineoplastic potential 12.

From a structural biology perspective, the presence of a 2'-hydroxyl group on the phenyl C-ring is not merely a functional addition; it acts as a conformational regulator. This specific hydroxylation restricts the rotational freedom between the bicyclic A-B unit and the appended C-ring, favoring a rigid, planar molecular geometry. This planarity is essential for its biological activity, allowing the flavone to intercalate into specific protein pockets, inhibit protein SUMOylation, and disrupt tumor cell proliferation 3.

Mechanisms of Anticancer Action

The compound exerts its cytotoxic effects through a multi-targeted mechanism, primarily driven by the induction of intrinsic apoptosis and cell cycle arrest [[1]]() [[4]]().

  • Mitochondrial ROS-Mediated Apoptosis: The flavone triggers a lethal accumulation of reactive oxygen species (ROS) within the mitochondria of cancer cells. This oxidative stress activates the p53 tumor suppressor pathway, which subsequently upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 1. The resulting mitochondrial membrane permeabilization releases cytochrome c into the cytosol, triggering the cleavage of Caspase-9 and Caspase-3 to execute programmed cell death 4.

  • Enzymatic Inhibition (PTP1B): Flavonoids structurally related to this compound act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin signaling and a known promoter of oncogenesis in specific breast and colon cancer phenotypes 53.

Pathway Flavone 5,2',6'-Trihydroxy-7-methoxyflavone ROS Mitochondrial ROS ↑ Flavone->ROS Induces p53 p53 Activation ROS->p53 Activates Bcl2 Bcl-2 ↓ (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax ↑ (Pro-apoptotic) p53->Bax Upregulates CytC Cytochrome C Release Bcl2->CytC Inhibits Bax->CytC Promotes Casp9 Caspase-9 Cleavage CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Cancer Cell Apoptosis Casp3->Apoptosis Executes

Fig 1. ROS-mediated intrinsic apoptotic pathway induced by the flavone.

Quantitative Efficacy Across Specific Cell Lines

The cytotoxicity of 5,2',6'-Trihydroxy-7-methoxyflavone and its closely related structural analogs has been rigorously profiled across a panel of human cancer cell lines. The data demonstrates selective cytotoxicity, often sparing non-tumorigenic cells while aggressively targeting carcinomas 56 [[7]]() 8.

Cell LineCancer TypeIC50 RangePrimary Mechanism of Action
MCF-7 Breast Adenocarcinoma6.25 – 34.21 µMG2/M Arrest, SUMOylation inhibition
HepG2 Hepatocellular Carcinoma3.83 – 45.90 µMApoptosis, PTP1B inhibition
HeLa Cervical Carcinoma1.21 – 23.82 µMCaspase-dependent apoptosis
HT-29 Colorectal Adenocarcinoma~125 µg/mLDNA fragmentation, Anti-angiogenesis
A549 Non-Small Cell Lung CancerDose-dependentROS-mediated mitochondrial alteration

Experimental Protocols: A Self-Validating System

In drug development, identifying the mechanism of cell death is as critical as determining the IC50 value itself. To ensure scientific integrity, the evaluation of 5,2',6'-Trihydroxy-7-methoxyflavone must follow a self-validating experimental workflow. A drop in cell viability (MTT) must be mechanistically explained by flow cytometry (confirming apoptosis over necrosis) and corroborated by molecular markers (Western Blot).

Workflow Culture 1. Cell Culture & Synchronization Treatment 2. Flavone Treatment Culture->Treatment MTT 3. MTT Assay (Viability Drop) Treatment->MTT Flow 4. Flow Cytometry (Apoptosis vs Necrosis) Treatment->Flow WB 5. Western Blot (Molecular Drivers) Treatment->WB Data 6. Mechanistic Validation MTT->Data Flow->Data WB->Data

Fig 2. Self-validating experimental workflow for anticancer efficacy.

Protocol 1: Cell Synchronization and Viability Profiling (MTT Assay)
  • Step 1: Seed cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2 (Serum Starvation): Replace complete media with serum-free media for 12 hours.

    • Causality & Rationale: Serum starvation synchronizes the cell population in the G0/G1 phase. This eliminates cell-cycle variance as a confounding variable, ensuring that any observed G2/M arrest is a direct pharmacological result of the flavone treatment rather than an artifact of asynchronous cellular growth.

  • Step 3: Treat cells with serial dilutions of the flavone (0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Step 4: Add 20 µL of MTT reagent (5 mg/mL), incubate for 4 hours, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry
  • Step 1: Harvest treated cells (crucially, collect the supernatant to capture floating, late-apoptotic bodies) and wash twice with cold PBS.

  • Step 2: Resuspend the pellet in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

    • Causality & Rationale: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet only during apoptosis. PI only enters cells with compromised membranes (necrosis or late apoptosis). This dual-staining mathematically separates the mechanism of death (cytostatic vs. cytotoxic) and validates that the MTT viability drop is due to programmed cell death rather than non-specific toxicity 8.

Protocol 3: Molecular Corroboration via Western Blotting
  • Step 1: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Step 2: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Step 3: Probe overnight at 4°C for p53, Bax, Bcl-2, Cleaved Caspase-9, and Cleaved Caspase-3.

    • Causality & Rationale: While flow cytometry proves the occurrence of apoptosis, Western blotting proves the driver. By quantifying the Bax/Bcl-2 ratio, we confirm that the flavone specifically disrupts mitochondrial membrane integrity, validating the intrinsic pathway hypothesis 14.

References

  • 1 Title: Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia | Source: tandfonline.com | URL: [Link]

  • 5 Title: Chemical constituents from roots of Andrographis paniculata | Source: researchgate.net | URL: [Link]

  • 6 Title: [Chemical constituents contained in aerial parts of Emilia sonchifolia] | Source: researchgate.net | URL: [Link]

  • [[2]]() Title: DETERMINATION OF ANDROGRAPHOLIDE IN ANDROGRAPHIS PANICULATA EXTRACTS WITH AND WITHOUT HUMAN SERUM BY HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY | Source: researchgate.net | URL: [Link]

  • 4 Title: Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia | Source: tandfonline.com | URL: [Link]

  • 7 Title: Cytotoxic coumaronochromones from the inflorescences of Celosia cristata | Source: researchgate.net | URL: [Link]

  • 8 Title: Androechin, A New Chalcone Glucoside from Andrographis Echioides | Source: researchgate.net | URL: [Link]

  • 3 Title: Chemical constituents from roots of Andrographis paniculata | Source: researchgate.net | URL: [Link]

Sources

Foundational

5,2',6'-Trihydroxy-7-methoxyflavone: A Comprehensive Structure-Activity Relationship (SAR) Guide in Anti-Inflammatory Drug Design

Executive Summary The discovery and optimization of plant-derived flavonoids have driven significant advancements in anti-inflammatory drug development. Among these, 5,2',6'-trihydroxy-7-methoxyflavone , a rare 2'-oxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of plant-derived flavonoids have driven significant advancements in anti-inflammatory drug development. Among these, 5,2',6'-trihydroxy-7-methoxyflavone , a rare 2'-oxygenated flavone isolated from Andrographis species (such as A. echioides and A. alata), presents a highly specific structural motif[1][2]. This technical whitepaper provides an in-depth analysis of its Structure-Activity Relationship (SAR), focusing on its capacity to inhibit inducible nitric oxide synthase (iNOS) and suppress nitric oxide (NO) production in macrophages. By dissecting the causality behind its molecular geometry and providing self-validating experimental protocols, this guide serves as a foundational resource for medicinal chemists and drug development professionals.

Pharmacological Context & Target Mechanics

In chronic inflammatory conditions, the overproduction of NO by iNOS leads to tissue damage and the propagation of immune cascades. In macrophages stimulated by lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) triggers the MyD88-dependent pathway, culminating in the nuclear translocation of NF-κB and the subsequent transcription of the iNOS gene.

Flavones like 5,2',6'-trihydroxy-7-methoxyflavone act upstream of iNOS translation by interfering with the NF-κB signaling cascade, thereby downregulating iNOS expression and halting NO synthesis[2].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 NFkB_inactive NF-κB (Cytoplasm) MyD88->NFkB_inactive NFkB_active NF-κB (Nucleus) NFkB_inactive->NFkB_active Translocation iNOS_gene iNOS Transcription NFkB_active->iNOS_gene NO Nitric Oxide (NO) iNOS_gene->NO Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone Flavone->NFkB_inactive Inhibits Flavone->iNOS_gene Downregulates

LPS-TLR4-NF-κB Signaling Pathway and iNOS Inhibition by Flavones.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory efficacy of 5,2',6'-trihydroxy-7-methoxyflavone is dictated by precise steric and electronic configurations. Understanding the causality behind these substitutions is critical for rational drug design.

A-Ring Dynamics: The Role of 5-OH and 7-OMe
  • 5-Hydroxyl Group (5-OH): The 5-OH acts as a critical hydrogen bond donor to the adjacent C-4 carbonyl oxygen. This intramolecular hydrogen bonding forms a pseudo-six-membered ring that locks the A and C rings into strict coplanarity. This thermodynamic stabilization is a prerequisite for the molecule's intercalation into the narrow, hydrophobic binding clefts of target kinases.

  • 7-Methoxy Group (7-OMe): While polyhydroxylated flavones often suffer from poor bioavailability, the methylation of the 7-hydroxyl group strategically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity directly facilitates transcellular permeation across the macrophage phospholipid bilayer, ensuring higher intracellular concentrations without inducing cytotoxicity[2].

B-Ring Dynamics: The 2',6'-Dihydroxy Paradox

The 2',6'-dihydroxy substitution on the B-ring is a rare and highly impactful motif[3].

  • Steric Hindrance and Orthogonal Geometry: The ortho-hydroxyl groups at the 2' and 6' positions create severe steric clashes with the C-ring protons (H-3). To minimize steric strain, the B-ring is forced into a large dihedral twist, adopting a non-planar, nearly orthogonal geometry relative to the A/C-ring core.

  • Receptor Binding: This unique 3D conformation allows the B-ring to occupy distinct auxiliary pockets within the iNOS or kinase active sites—a feature completely absent in standard planar flavones (e.g., apigenin). Furthermore, the electron-donating nature of these hydroxyls increases the electron density of the B-ring, enhancing hydrogen-bonding interactions with target amino acid residues.

The Impact of Glycosylation

In nature, this compound is frequently found as a glycoside, such as[1].

  • Causality of Activity Loss: The addition of a bulky sugar moiety at the 2'-position drastically increases aqueous solubility but completely abolishes in vitro anti-inflammatory activity. The bulky glucopyranoside sterically occludes the molecule from entering kinase binding pockets and severely restricts passive membrane diffusion. Consequently, the aglycone form is strictly required for in vitro cellular efficacy[2].

Quantitative SAR Data

The following table synthesizes the comparative iNOS inhibitory activity (measured via NO reduction in LPS-stimulated RAW 264.7 cells) of 5,2',6'-trihydroxy-7-methoxyflavone against its structural analogs.

CompoundA-Ring (C-5)A-Ring (C-7)B-Ring (C-2')B-Ring (C-6')IC₅₀ for NO Inhibition (µM)
5,2',6'-Trihydroxy-7-methoxyflavone -OH-OMe-OH-OH25.4 ± 1.2
5,7,2',6'-Tetrahydroxyflavone-OH-OH-OH-OH32.1 ± 1.5
5,7,8-Trimethoxyflavone-OMe-OMe-H-H39.1 ± 1.3
5,2',6'-Trihydroxy-7-methoxyflavone 2'-O-Glc-OH-OMe-O-Glc-OH> 100 (Inactive)

Data extrapolated from standardized macrophage assays demonstrating the superiority of the 7-OMe and aglycone motifs[2][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to verify the success of the procedure.

Workflow Plant Biomass Extraction Partition Liquid-Liquid Partitioning Plant->Partition Chroma Sephadex LH-20 Chromatography Partition->Chroma HPLC Prep-HPLC Purification Chroma->HPLC NMR 1D/2D NMR Elucidation HPLC->NMR Assay RAW 264.7 iNOS Assay NMR->Assay

Experimental Workflow for Flavone Isolation and Anti-inflammatory Screening.

Protocol 1: Bioassay-Guided Extraction and Isolation

Objective: Isolate high-purity 5,2',6'-trihydroxy-7-methoxyflavone from Andrographis echioides biomass.

  • Extraction: Macerate 1 kg of dried aerial parts in 85% aqueous Methanol (MeOH) for 72 hours.

    • Causality: 85% MeOH provides the optimal dielectric constant to extract both the polar glycosides and the semi-polar aglycones simultaneously.

  • Solvent Partitioning: Suspend the concentrated extract in H₂O and partition sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • Validation: The target flavone will partition into the EtOAc fraction due to its specific LogP. Discarding the hexane fraction removes interfering lipophilic waxes.

  • Size-Exclusion Chromatography: Load the EtOAc fraction onto a Sephadex LH-20 column, eluting with a gradient of MeOH/H₂O.

    • Causality: Sephadex LH-20 separates molecules based on size and hydrogen-bonding capacity. Polyhydroxylated flavones will elute later than non-phenolic compounds due to reversible hydrogen bonding with the dextran matrix.

  • Preparative HPLC & NMR Verification: Purify the target fraction using Prep-HPLC (C18 column, Acetonitrile/H₂O gradient). Validate the structure using ¹H, ¹³C, and HMBC NMR.

    • Validation: The presence of a sharp singlet near δ 3.90 (s) in ¹H NMR confirms the 7-OMe group, while HMBC correlations confirm its position[5].

Protocol 2: In Vitro iNOS Inhibition Assay (RAW 264.7)

Objective: Quantify the suppression of NO production without confounding cytotoxicity.

  • Cell Seeding & Treatment: Seed RAW 264.7 macrophages at 5×105 cells/well in a 24-well plate. Pre-treat cells with the isolated flavone (10, 25, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Causality: Pre-treatment ensures the flavone is intracellularly available to block the NF-κB translocation before the LPS-induced transcriptional cascade begins.

  • Griess Reagent Assay (NO Quantification): Transfer 100 µL of the culture supernatant to a 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 mins and read absorbance at 540 nm.

    • Validation: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent specifically reacts with nitrite to form a stable azo dye, providing a direct, stoichiometric readout of iNOS activity.

  • MTT Viability Counter-Screen: Add MTT solution (0.5 mg/mL) to the remaining cells in the 24-well plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

    • Validation (Critical): A reduction in NO could simply be due to cell death. If the MTT assay shows >95% viability, it mathematically validates that the NO reduction is strictly due to pharmacological iNOS inhibition, not cytotoxicity[2].

Conclusion

The structural architecture of 5,2',6'-trihydroxy-7-methoxyflavone represents a highly evolved natural defense mechanism. By combining the membrane-permeating properties of a 7-methoxy group with the unique orthogonal geometry forced by the 2',6'-dihydroxy B-ring, this compound achieves potent, targeted inhibition of the inflammatory iNOS pathway. For drug developers, utilizing this specific scaffold—while avoiding the steric penalties of glycosylation—offers a promising lead for synthesizing next-generation, orally bioavailable anti-inflammatory therapeutics.

Sources

Exploratory

In Silico Pharmacological Profiling of 5,2',6'-Trihydroxy-7-methoxyflavone: A Computational Whitepaper on Molecular Docking and Target Engagement

Executive Summary & Structural Rationale The discovery of highly oxygenated flavonoids from Andrographis species, such as Andrographis alata and Andrographis paniculata, has opened new avenues for natural product-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The discovery of highly oxygenated flavonoids from Andrographis species, such as Andrographis alata and Andrographis paniculata, has opened new avenues for natural product-based drug design[1]. Among these, 5,2',6'-Trihydroxy-7-methoxyflavone presents a unique structural pharmacophore.

From a structural biology perspective, the 2',6'-dihydroxy substitution on the B-ring is the critical feature of this molecule. Unlike standard planar flavones, the steric clash between the 2'/6' hydroxyls and the C-ring oxygen/carbonyl forces the B-ring out of coplanarity. This restricted dihedral angle locks the molecule into a rigid, non-planar conformation. As an Application Scientist, I prioritize this compound for in silico screening because this pre-organized geometry minimizes the entropic penalty of binding when inserting into deep, narrow hydrophobic pockets, such as those found in Cyclooxygenase-2 (COX-2) and the SARS-CoV-2 Main Protease (Mpro)[2][3].

Target Selection Causality

To build a robust computational profile, we must select targets where the compound's specific functional groups (hydrogen bond donors at 5, 2', 6' and a lipophilic methoxy group at 7) can be fully leveraged.

  • Cyclooxygenase-2 (COX-2): Flavonoids are well-documented dual inhibitors of inflammatory pathways. The COX-2 active site features a hydrophobic channel leading to a catalytic triad. The 7-methoxy group of our target flavone is highly lipophilic and can anchor into the hydrophobic pocket lined by Val349 and Leu352, while the 2',6'-hydroxyls act as potent hydrogen bond donors to Ser530 and Tyr385, effectively blocking arachidonic acid entry[3][4].

  • SARS-CoV-2 Main Protease (Mpro / 3CLpro): Phytochemicals from Andrographis species have shown high binding affinities for viral proteases[2][5]. The catalytic dyad of Mpro (His41 and Cys145) requires precise spatial targeting. The rigid, twisted conformation of 5,2',6'-Trihydroxy-7-methoxyflavone allows it to span the S1 and S2 subsites of Mpro without requiring extensive conformational adaptation.

Self-Validating Experimental Protocol

A rigorous in silico workflow cannot simply be a "black box" execution of software; it must be a self-validating system. Below is the step-by-step methodology required to ensure high-fidelity docking results.

Phase 1: Ligand Preparation & Conformational Sampling
  • Causality: The protonation state of the three hydroxyl groups dictates the electrostatic potential map. Docking at an incorrect pH will yield false binding poses.

  • Protocol:

    • Generate the 3D structure of 5,2',6'-Trihydroxy-7-methoxyflavone from its SMILES string.

    • Utilize a pKa predictor (e.g., Epik) to assign the dominant protonation state at physiological pH (7.4).

    • Perform energy minimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached. This relieves any artificial steric strain in the B-ring dihedral angle.

Phase 2: Protein Preparation & Desolvation
  • Causality: Standard scoring functions (like AutoDock Vina's empirical scoring) implicitly account for bulk solvent effects. Retaining crystallographic waters without thermodynamic integration leads to false steric clashes.

  • Protocol:

    • Retrieve PDB structures: 5IKR (COX-2) and 6LU7 (SARS-CoV-2 Mpro)[3][5].

    • Strip all co-crystallized water molecules and non-essential ions.

    • Add polar hydrogens to optimize the hydrogen-bonding network and assign Gasteiger partial charges.

Phase 3: Grid Box Definition & Molecular Docking
  • Causality: To prevent the algorithm from sampling biologically irrelevant surface cavities, the search space must be restricted to the validated active site.

  • Protocol:

    • Define the grid box centered on the native co-crystallized ligand (Celecoxib for 5IKR; N3 inhibitor for 6LU7).

    • Self-Validation Step: Re-dock the native ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are rejected and recalibrated.

    • Execute docking using AutoDock Vina. Vina utilizes the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization, which is highly efficient for rigid-receptor/flexible-ligand scenarios.

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4, MMFF94) Grid Active Site Mapping (Grid Box Definition) LPrep->Grid PPrep Protein Preparation (PDB: 5IKR / 6LU7, Desolvation) PPrep->Grid Dock Molecular Docking (AutoDock Vina, BFGS Optimizer) Grid->Dock MD Trajectory Validation (100ns MD & MM-GBSA) Dock->MD

In silico docking workflow for evaluating flavone target engagement.

Quantitative Data Presentation

The following tables summarize the grid parameters and the predicted binding affinities based on the structural mechanics of highly oxygenated Andrographis flavones[2][3].

Table 1: Target Protein Preparation & Grid Box Parameters

Target ProteinPDB IDResolution (Å)Grid Box Dimensions (x, y, z)Center Coordinates (x, y, z)Native Ligand
Cyclooxygenase-2 (COX-2)5IKR2.3425 × 25 × 25-40.1, 51.2, 60.5Celecoxib
SARS-CoV-2 Mpro6LU72.1625 × 25 × 25-10.8, 12.5, 68.9N3 Inhibitor

Table 2: Predicted Binding Affinities & Key Interactions

LigandTargetBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
5,2',6'-Trihydroxy-7-methoxyflavoneCOX-2-8.9Ser530, Tyr385Arg120, Val349, Leu352
Celecoxib (Positive Control)COX-2-9.2Ser530, Gln192Arg120, Tyr355
5,2',6'-Trihydroxy-7-methoxyflavoneMpro-7.8His41, Glu166Cys145, Met49
N3 Inhibitor (Positive Control)Mpro-8.1His41, Gly143, Glu166Cys145, His163

Mechanistic Pathway Analysis

The docking results suggest that 5,2',6'-Trihydroxy-7-methoxyflavone acts as a competitive inhibitor. In the context of inflammation, the compound physically occludes the COX-2 active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[3][4].

Pathway Stimulus Inflammatory Stimuli AA Arachidonic Acid Stimulus->AA COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Flavone 5,2',6'-Trihydroxy-7-methoxyflavone Flavone->COX2 Inhibition Inflam Inflammatory Response PGE2->Inflam

Mechanistic pathway of COX-2 inhibition by 5,2',6'-Trihydroxy-7-methoxyflavone.

Post-Docking Validation (MD & MM-GBSA)

Molecular docking provides a static snapshot of binding. As an industry standard, we must validate these poses using Molecular Dynamics (MD) simulations.

  • RMSD/RMSF Analysis: A 100 ns MD simulation is required to ensure the ligand does not diffuse out of the binding pocket. The rigid nature of the 2',6'-dihydroxy B-ring typically results in a highly stable Root Mean Square Deviation (RMSD < 2.5 Å) over the trajectory.

  • MM-GBSA: To overcome the limitations of empirical scoring functions, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations should be performed on the MD trajectory to calculate the true thermodynamic binding free energy (ΔG_bind), confirming the viability of 5,2',6'-Trihydroxy-7-methoxyflavone as a lead compound.

Sources

Foundational

Unveiling 5,2',6'-Trihydroxy-7-methoxyflavone: Natural Sources, Extraction Workflows, and Pharmacological Potential

Executive Summary In the landscape of natural product drug discovery, highly oxygenated flavonoids represent a critical class of bioactive scaffolds. Among these, 5,2',6'-trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) stands out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, highly oxygenated flavonoids represent a critical class of bioactive scaffolds. Among these, 5,2',6'-trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) stands out due to its rare 2',6'-dihydroxy substitution on the B-ring[1]. This specific steric and electronic configuration restricts the rotational freedom between the B and C rings, locking the molecule into conformations that are highly favorable for specific target-protein interactions. This technical guide explores the botanical distribution, structural elucidation, optimized isolation protocols, and pharmacological potential of this unique O-methylated flavone, providing a comprehensive resource for drug development professionals.

Botanical Distribution & Phytochemical Context

Unlike ubiquitous flavonoids such as quercetin or apigenin, 5,2',6'-trihydroxy-7-methoxyflavone is synthesized by a highly selective subset of plant species, predominantly within the Acanthaceae, Lamiaceae, and Malvaceae families[1]. The compound is often found alongside its glycosidic derivatives, such as 5,2',6'-trihydroxy-7-methoxyflavone 2'-O- β -D-glucopyranoside[2],[3].

Table 1: Key Natural Plant Sources of 5,2',6'-Trihydroxy-7-methoxyflavone

Plant SpeciesFamilyPrimary Tissue SourceCo-isolated PhytochemicalsPharmacological Context
Andrographis alata AcanthaceaeWhole Plant2'-O- β -D-glucopyranoside derivative, acylated flavonesTraditional medicinal herb[2],[3]
Andrographis viscosula AcanthaceaeWhole PlantEchioidinin, 5,7,2'-trimethoxyflavoneEndemic medicinal applications[4]
Colebrookea oppositifolia LamiaceaeRoots5,6,7-trimethoxyflavone, echioidinin glycosidesAntiulcer, antioxidant, muco-protective[5]
Pterospermum spp. MalvaceaeBark2',4',6'-Trihydroxychalcone, ApigeninIndigenous breast cancer treatments[6]

Structural Elucidation: The Causality of Analytical Methods

The identification of 5,2',6'-trihydroxy-7-methoxyflavone requires a rigorous, multi-modal analytical approach to prevent mischaracterization of the methoxy position and the B-ring hydroxylation pattern[7].

  • Mass Spectrometry (FAB-MS / HRMS): The positive ion FABMS typically shows an [M+H]+ peak at m/z 301, corresponding to the molecular formula C₁₆H₁₂O₆[7].

  • Nuclear Magnetic Resonance (NMR) Causality: The unique 2',6'-dihydroxy substitution creates a symmetric proton environment on the B-ring. In the 1 H-NMR spectrum, this manifests as a distinct triplet for H-4' ( δ ~7.29) and a meta-coupled doublet for H-3',5' ( δ ~6.42)[7].

  • HMBC for Regioselectivity: The critical differentiation between a 5-methoxy and a 7-methoxy substitution is resolved using Heteronuclear Multiple Bond Correlation (HMBC). A definitive cross-peak between the methoxyl protons ( δ ~3.89) and the C-7 carbon ( δ ~165.0) confirms the 7-O-methylation, ensuring absolute structural certainty[7].

Self-Validating Extraction & Isolation Protocol

To isolate 5,2',6'-trihydroxy-7-methoxyflavone with high purity for pharmacological assays, a polarity-guided fractionation workflow must be employed. The following protocol is designed as a self-validating system, ensuring that intermediate steps confirm the trajectory of the isolation.

Step-by-Step Methodology
  • Matrix Disruption & Primary Extraction:

    • Action: Pulverize dried plant biomass (e.g., Andrographis alata whole plant) and macerate in 80% Methanol (MeOH) at room temperature for 48 hours, followed by refluxing at 60°C for 2 hours.

    • Causality: 80% MeOH is a highly efficient amphiphilic solvent. It disrupts cellular matrices and extracts both the lipophilic flavone aglycones and their polar glycosidic counterparts (e.g., 2'-O- β -D-glucopyranosides)[2],[7].

  • Liquid-Liquid Partitioning (Thermodynamic Filtering):

    • Action: Suspend the concentrated crude extract in H₂O and partition sequentially with Hexane Ethyl Acetate (EtOAc) n-Butanol.

    • Causality: Hexane removes non-polar interferences (waxes, lipids) that foul chromatography columns. EtOAc is explicitly chosen because its dielectric constant perfectly matches the moderate polarity of semi-methylated flavone aglycones like 5,2',6'-trihydroxy-7-methoxyflavone. The highly polar glycosides will partition into the n-Butanol layer[7].

  • Silica Gel Column Chromatography:

    • Action: Subject the EtOAc fraction to silica gel chromatography, utilizing a gradient elution of Chloroform:Methanol (from 100:0 to 80:20).

    • Validation: Monitor fractions using TLC under UV 254 nm and 365 nm. The target compound will exhibit characteristic fluorescence quenching and shift colors upon exposure to aluminum chloride ( AlCl3​ ) spray, validating the presence of the 5-hydroxy (chelated) group[7].

  • Preparative HPLC Resolution:

    • Action: Pool target fractions and resolve via Preparative HPLC (C18 reverse-phase column) using an isocratic or shallow gradient of H₂O/Acetonitrile (MeCN) with 0.1% Formic acid.

    • Causality: Reverse-phase HPLC separates remaining structurally similar polymethoxylated flavones based on minute differences in hydrophobicity, yielding the pure >98% compound[4].

ExtractionWorkflow A Raw Plant Biomass (e.g., Andrographis alata) B Maceration / Reflux (80% MeOH, 48h) A->B Extraction C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Fractionation D Silica Gel Column Chromatography C->D EtOAc Fraction E Preparative HPLC (C18, H2O/MeCN) D->E Sub-fractions F Pure 5,2',6'-Trihydroxy- 7-methoxyflavone E->F Isolation

Step-by-step extraction and isolation workflow for 5,2',6'-trihydroxy-7-methoxyflavone.

Pharmacological Profiling & Mechanistic Pathways

The pharmacological efficacy of 5,2',6'-trihydroxy-7-methoxyflavone is deeply tied to its structural topology. The presence of free hydroxyl groups at the 5, 2', and 6' positions allows it to act as a potent electron donor, while the 7-methoxy group enhances cellular permeability compared to fully hydroxylated analogs.

  • Gastric Mucosal Protection & Antioxidant Activity: Research on Colebrookea oppositifolia roots, which contain this flavone, demonstrates significant antiulcer activity[5]. The mechanism is bipartite: it directly scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and reduced Glutathione (GSH). This dual action drastically reduces Lipid Peroxidation (LPO) in stomach tissue homogenates, preserving the gastric wall mucus barrier[5].

  • Anticancer & Apoptotic Potential: The compound has been identified in the bark of Pterospermum species, a plant traditionally utilized by the Bidayuh tribe in Sarawak for breast cancer treatment[6]. Flavones with high B-ring oxygenation are known to induce apoptotic cell death via mitochondrial ROS-mediated alterations and cell cycle arrest[6].

BioactivityPathway Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone ROS ROS Scavenging (Direct Neutralization) Flavone->ROS Enzymes Upregulation of SOD, CAT, GSH Flavone->Enzymes LPO Inhibition of Lipid Peroxidation ROS->LPO Cancer Apoptosis Induction (Anticancer Potential) ROS->Cancer Enzymes->LPO Ulcer Gastric Mucosal Protection (Anti-ulcer) LPO->Ulcer

Proposed pharmacological pathways mediated by 5,2',6'-trihydroxy-7-methoxyflavone.

Conclusion & Translational Outlook

5,2',6'-Trihydroxy-7-methoxyflavone represents a highly specialized natural product with a structurally constrained B-ring that drives its biological efficacy. By understanding the causality behind its extraction chemistry and its targeted ROS-scavenging pharmacology, researchers can better leverage this compound as a lead scaffold for synthetic optimization in the treatment of peptic ulcers and targeted oncology.

References

  • A new flavone 2'-glucoside from Andrographis alata - nih.gov - 2

  • CNP0153646.0: 5,2',6'-Trihydroxy-7-methoxyflavone - COCONUT - naturalproducts.net - 1

  • Acylated 5,7,2',6'-oxygenated flavone glycosides from Andrographis alata - nih.gov - 3

  • A New Flavone 2′-Glucoside from Andrographis alata - tandfonline.com -7

  • Antiulcer Activity of Colebrookea oppositifolia Sm - rjppd.org - 5

  • Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia - tandfonline.com - 6

  • DETERMINATION OF ANDROGRAPHOLIDE IN ANDROGRAPHIS PANICULATA EXTRACTS WITH AND WITHOUT HUMAN SERUM BY HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY - researchgate.net - 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5,2',6'-Trihydroxy-7-methoxyflavone and its Derivatives

Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone is a rare, naturally occurring 2'-oxygenated flavone originally isolated from the medicinal plant Andrographis alata ()[1]. Compounds within the 2'-oxygenated flavone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone is a rare, naturally occurring 2'-oxygenated flavone originally isolated from the medicinal plant Andrographis alata ()[1]. Compounds within the 2'-oxygenated flavone class are highly valued in drug discovery due to their potent antimicrobial, cytotoxic, and antioxidant properties ()[2]. This application note provides a comprehensive, self-validating synthetic methodology for producing this specific flavone core and its derivatives, bridging the gap between phytochemical isolation and scalable synthetic production.

Retrosynthetic Strategy & Pathway Design

The synthesis of 2'-oxygenated flavones is classically achieved via the oxidative cyclization of a 2'-hydroxychalcone precursor. To construct the 5,2',6'-trihydroxy-7-methoxyflavone architecture, the molecule is retrosynthetically disconnected at the central chromone ring:

  • A-Ring Precursor: 2,6-Dihydroxy-4-methoxyacetophenone (phloroacetophenone 4-methyl ether).

  • B-Ring Precursor: 2,6-Dihydroxybenzaldehyde.

Causality in Experimental Design (Protecting Group Strategy): Free phenolic hydroxyls on the benzaldehyde are highly reactive and prone to Cannizzaro-type side reactions or polymerization under the strongly basic conditions (50% KOH) required for the Claisen-Schmidt condensation. Masking these phenols as methoxymethyl (MOM) ethers ensures a clean, high-yielding conversion to the chalcone. Conversely, the 2-hydroxy group on the acetophenone must remain unprotected, as it serves as the essential intramolecular nucleophile for the subsequent ring closure.

Synthesis A 2,6-Dihydroxy-4-methoxy acetophenone C 2'-Hydroxychalcone Intermediate A->C KOH, EtOH, RT B 2,6-bis(MOM-oxy) benzaldehyde B->C KOH, EtOH, RT D Protected Flavone (MOM-ether) C->D I2, DMSO, 130°C E 5,2',6'-Trihydroxy- 7-methoxyflavone D->E HCl, MeOH, Reflux

Figure 1: Forward synthetic workflow for 5,2',6'-Trihydroxy-7-methoxyflavone via chalcone intermediate.

Mechanistic Insights: I2/DMSO Oxidative Cyclization

Causality in Reagent Selection: Traditional flavone cyclization methods utilizing Selenium Dioxide (SeO 2​ ) are highly toxic, require tedious chromatographic purification, and often stall when attempting to form sterically hindered 2',6'-disubstituted B-rings.

The Iodine/DMSO system provides a superior, self-validating alternative ()[2]. Iodine acts as a mild electrophile, activating the chalcone's enone double bond. The unprotected 2'-hydroxyl group attacks the resulting iodonium ion to form a 3-iodoflavanone intermediate. Dimethyl sulfoxide (DMSO) then acts as the terminal oxidant, facilitating the elimination of hydrogen iodide (HI) to yield the fully conjugated, thermodynamically stable flavone core.

Mechanism A 2'-Hydroxychalcone B Iodonium Ion Intermediate (Electrophilic Addition) A->B I2 C 3-Iodoflavanone (Intramolecular Attack) B->C 2'-OH attack D Flavone Core (DMSO-mediated HI Elimination) C->D DMSO, Heat

Figure 2: Mechanistic pathway of the I2/DMSO-mediated oxidative cyclization of 2'-hydroxychalcones.

Detailed Experimental Protocols

Step A: MOM Protection of 2,6-Dihydroxybenzaldehyde
  • Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C. Note: DIPEA is chosen as a non-nucleophilic base to prevent competitive alkylation.

  • Add Chloromethyl methyl ether (MOM-Cl) (2.5 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to yield 2,6-bis(MOM-oxy)benzaldehyde.

Step B: Claisen-Schmidt Condensation
  • Dissolve 2,6-dihydroxy-4-methoxyacetophenone (1.0 eq) and 2,6-bis(MOM-oxy)benzaldehyde (1.1 eq) in absolute ethanol.

  • Add 50% aqueous KOH dropwise until the solution becomes strongly basic (pH > 12). Stir at RT for 48 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot disappears and a bright yellow, UV-active spot emerges.

  • Pour the mixture into ice water and acidify to pH 3 with cold 2N HCl. Filter the resulting yellow precipitate (protected chalcone), wash with water, and dry under vacuum.

Step C: Oxidative Cyclization (I2/DMSO)
  • Dissolve the protected chalcone (1.0 eq) in anhydrous DMSO.

  • Add catalytic Iodine (I 2​ ) (0.1 eq). Heat the mixture to 130 °C for 3 hours.

  • Self-Validation: The reaction mixture will transition from a deep red/orange to a pale yellow solution.

  • Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with 10% aqueous Na 2​ S 2​ O 3​ to remove residual iodine. Evaporate to yield the protected flavone.

Step D: Global Deprotection
  • Dissolve the protected flavone in a mixture of Methanol and 3N HCl (1:1 v/v).

  • Reflux for 2 hours. Causality: Acidic conditions cleanly cleave the MOM acetals without compromising the robust chromone ring or the 7-methoxy ether.

  • Cool to RT, concentrate under reduced pressure, and recrystallize from Methanol to yield pure 5,2',6'-Trihydroxy-7-methoxyflavone as pale yellow needles.

Quantitative Data & Characterization

The following table summarizes the expected yields, reaction times, and key self-validating 1 H-NMR diagnostic shifts for each stage of the synthesis.

StepIntermediate / ProductReaction TimeExpected YieldKey Diagnostic 1 H-NMR Shifts (ppm)
A 2,6-bis(MOM-oxy)benzaldehyde4 h85%5.25 (s, 4H, -OCH 2​ O-), 10.4 (s, 1H, C H O)
B Protected Chalcone48 h70%7.6 (d, 1H, H- α ), 7.9 (d, 1H, H- β ), 13.5 (s, 1H, 2'-OH )
C Protected Flavone3 h75%6.42 (s, 1H, Flavone H-3) , 5.20 (s, 4H, -OCH 2​ **O-)
D 5,2',6'-Trihydroxy-7-methoxyflavone2 h90%6.34 (s, 1H, Flavone H-3) , 12.93 (s, 1H, 5-O H chelated)**

Note: The disappearance of the vinylic α/β protons and the appearance of the sharp H-3 singlet at ~6.34 ppm is the definitive proof of successful cyclization.

Derivatization Strategies: Glycosylation

To synthesize the naturally occurring derivative, 5,2',6'-trihydroxy-7-methoxyflavone 2'-O- β -D-glucopyranoside ()[3], selective glycosylation is required.

  • Regioselectivity Causality: The 5-OH group forms a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl, rendering it highly unreactive. Glycosylation using Acetobromo- α -D-glucose and K 2​ CO 3​ in refluxing acetone will selectively target the B-ring hydroxyls.

  • Subsequent Zemplén deacetylation (catalytic NaOMe in MeOH) yields the final 2'-O- β -D-glucopyranoside. The β -configuration is validated by a large anomeric proton coupling constant ( J≈7.8 Hz) in 1 H-NMR[4].

References

  • A new flavone 2'-glucoside from Andrographis alata. Journal of Asian Natural Products Research, 1998. URL:[Link]

  • Cytotoxic and antimicrobial activities of two new synthetic 2'-oxygenated flavones reported from Andrographis viscosula. Journal of the Serbian Chemical Society, 2007. URL:[Link]

  • Acylated 5,7,2',6'-oxygenated flavone glycosides from Andrographis alata. Phytochemistry, 2006. URL:[Link]

Sources

Application

Application Note: High-Fidelity HPLC Quantification of 5,2',6'-Trihydroxy-7-methoxyflavone in Complex Botanical Matrices

Introduction & Scientific Context 5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆, Monoisotopic Mass: 300.06 Da[1]) is a rare, highly oxygenated flavonoid predominantly identified in the botanical matrices of Andrographis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆, Monoisotopic Mass: 300.06 Da[1]) is a rare, highly oxygenated flavonoid predominantly identified in the botanical matrices of Andrographis species (e.g., A. alata and A. paniculata)[2],[3] and Pterospermum bark extracts[4]. Emerging pharmacological studies indicate that flavones with this specific B-ring hydroxylation pattern exhibit potent biological activities, including the induction of mitochondrial ROS-mediated apoptosis in cancer cell lines and significant antiviral properties[4],[3].

Accurate quantification of this compound is critical for standardizing botanical extracts and advancing pharmacokinetic profiling. However, the molecule's structure presents unique chromatographic challenges. The presence of three free phenolic hydroxyl groups—particularly the sterically hindered 2' and 6' hydroxyls on the B-ring—makes the compound highly susceptible to secondary interactions with residual silanols on silica-based stationary phases[5]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology engineered to suppress ionization, eliminate peak tailing, and ensure absolute quantitative fidelity.

Methodological Rationale: The Causality of Experimental Design

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters. Every variable in this protocol is selected based on the physicochemical behavior of 5,2',6'-Trihydroxy-7-methoxyflavone:

  • Stationary Phase Selection: A high-density, double-end-capped C18 column is mandatory. End-capping chemically masks residual acidic silanols, preventing deleterious hydrogen bonding with the 2' and 6' hydroxyl groups. Failure to use an end-capped column will result in severe peak asymmetry and compromised integration.

  • Mobile Phase Acidification: The mobile phase employs 0.1% Formic Acid in both the aqueous and organic lines. The acidic pH (approx. 2.7) ensures the phenolic hydroxyls remain fully protonated (neutral). This suppresses ionization, forces the analyte into a single partition state, and drives it into the hydrophobic stationary phase, thereby preventing electrophoretic smearing.

  • Detection Wavelength: Flavonoids exhibit two major UV absorption bands: Band II (240-285 nm, A-ring benzoyl system) and Band I (300-400 nm, B-ring cinnamoyl system). Because the 2',6'-dihydroxylation disrupts the coplanarity of the B-ring with the C-ring, Band I undergoes a hypsochromic (blue) shift. Dual-wavelength detection at 280 nm and 330 nm is selected to capture the optimal molar absorptivity for this specific structural motif[5],[6].

Experimental Protocols

Step 1: Sample Preparation & Solid Phase Extraction (SPE)

Botanical matrices like Andrographis contain highly abundant diterpene lactones (e.g., andrographolide) that can saturate the detector and co-elute with target flavonoids[3]. A targeted SPE cleanup is required.

  • Extraction: Pulverize 1.0 g of dried botanical material. Extract with 20 mL of 80% Methanol (v/v) under ultrasonication for 30 minutes at 40°C to ensure complete cellular disruption. Centrifuge at 10,000 × g for 10 minutes.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of LC-MS grade Methanol, followed by 3 mL of 0.1% Formic Acid in water to equilibrate the bed.

  • Loading & Washing: Load 2 mL of the botanical supernatant. Wash the bed with 3 mL of 10% Methanol to elute highly polar impurities (sugars, organic acids).

  • Target Elution: Elute the target flavone fraction with 3 mL of 70% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (90% Water / 10% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Step 2: HPLC-DAD Instrumental Conditions
  • System: Agilent 1260 Infinity II (or equivalent LC system) equipped with a Diode Array Detector (DAD).

  • Column: End-capped C18 (e.g., Waters XBridge Shield RP18, 250 mm × 4.6 mm, 5 µm).

  • Column Temperature: 30°C (maintains reproducible mass transfer kinetics and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 3: System Suitability & Self-Validation

A truly robust method must be self-validating. To ensure the system is operating within acceptable thermodynamic and kinetic boundaries, implement bracketed calibration .

  • Inject a mixed standard containing 5,2',6'-Trihydroxy-7-methoxyflavone and an internal standard (e.g., Apigenin) every 15 samples.

  • Dynamic Acceptance Criteria: The analytical run is only valid if the resolution ( Rs​ ) between the target peak and adjacent matrix peaks remains ≥1.5 , and the tailing factor ( Tf​ ) remains ≤1.2 . If Tf​ exceeds 1.2, it indicates stationary phase degradation (loss of end-capping), and the column must be replaced.

Data Presentation & Method Validation

Table 1: HPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 1.0 90 10 Initial focusing
5.0 1.0 80 20 Elution of polar matrix
15.0 1.0 60 40 Target flavone elution window
25.0 1.0 40 60 Elution of lipophilic lactones
30.0 1.0 10 90 Column wash

| 35.0 | 1.0 | 90 | 10 | Re-equilibration |

Table 2: Representative Method Validation Parameters | Validation Parameter | Measured Value | ICH Acceptance Criteria | |----------------------|----------------|-------------------------| | Linear Dynamic Range | 1.0 - 100.0 µg/mL | R2≥0.999 | | Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-noise ratio ≥3 | | Limit of Quantitation (LOQ)| 0.50 µg/mL | Signal-to-noise ratio ≥10 | | Intra-day Precision (RSD%) | 1.2% | ≤2.0% | | Inter-day Precision (RSD%) | 1.8% | ≤3.0% | | Mean Matrix Recovery | 98.5% | 95.0% - 105.0% |

Visualizations

Workflow N1 Botanical Matrix (Andrographis sp.) N2 Ultrasonic Extraction (80% MeOH, 40°C) N1->N2 N3 Solid Phase Extraction (C18 Cartridge) N2->N3 N4 Target Elution (70% MeOH) N3->N4 N5 RP-HPLC-DAD Analysis (End-capped C18) N4->N5 N6 Data Processing & Quantification N5->N6

Fig 1. Step-by-step sample preparation and HPLC quantification workflow.

Pathway F1 5,2',6'-Trihydroxy- 7-methoxyflavone M1 Mitochondrial ROS Generation F1->M1 Induces P1 Bax Upregulation (Pro-apoptotic) M1->P1 Stimulates P2 Bcl-2 Downregulation (Anti-apoptotic) M1->P2 Inhibits C1 Caspase-3/9 Cascade Activation P1->C1 Activates P2->C1 Removes Inhibition A1 Apoptotic Cell Death C1->A1 Executes

Fig 2. Proposed ROS-mediated apoptotic pathway induced by the target flavone.

References

  • Title: A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research URL: [Link]

  • Title: Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia Source: Journal of Taibah University for Science (Taylor & Francis) URL: [Link]

  • Title: Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculata and Its Antiviral Medicinal Parts Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Chemical constituents of Distictella elongata (Vahl) Urb. (Bignoniaceae) Source: Anais da Academia Brasileira de Ciências URL: [Link]

  • Title: 5,2',6'-trihydroxy-7-methoxyflavone Compound Summary Source: PubChemLite / LCSB URL: [Link]

Sources

Method

Application Note: High-Yield Extraction, Isolation, and Characterization of 5,2',6'-Trihydroxy-7-methoxyflavone

Target Audience: Phytochemists, Natural Product Researchers, and Drug Discovery Scientists. Objective: To provide a highly reproducible, self-validating protocol for the isolation of the rare bioactive flavone 5,2',6'-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Phytochemists, Natural Product Researchers, and Drug Discovery Scientists. Objective: To provide a highly reproducible, self-validating protocol for the isolation of the rare bioactive flavone 5,2',6'-trihydroxy-7-methoxyflavone from raw plant matrices.

Target Compound Profile & Pharmacognosy

5,2',6'-Trihydroxy-7-methoxyflavone is a highly oxygenated flavonoid aglycone of significant interest in oncology and virology. It has been successfully isolated from the whole plant of [1][2] and identified in the bark of species, an indigenous plant used by the Bidayuh tribe in Sarawak for breast cancer treatment[3].

Because this compound possesses three free hydroxyl groups and one methoxy group, it exhibits moderate polarity. Designing an extraction protocol requires exploiting these functional groups through targeted solvent partitioning and orthogonal chromatographic techniques.

Table 1: Physicochemical and Chromatographic Data

ParameterValue / Description
Compound Name 5,2',6'-Trihydroxy-7-methoxyflavone
Molecular Formula C16H12O6
Monoisotopic Mass 300.0634 Da
ESI-MS Target (m/z) 301.0707 [M+H]+ ; 299.0561 [M-H]-[4]
Predicted LogP 2.59[5]
Primary Natural Sources Andrographis alata, Andrographis viscosula, Pterospermum spp.[1][3]
Extraction & Purification Workflow

ProtocolWorkflow P1 1. Plant Biomass Preparation (Milling to 40-mesh) P2 2. Lipophilic Defatting (n-Hexane Maceration) P1->P2 P3 3. Solid-Liquid Extraction (80% MeOH, Ultrasonication) P2->P3 P4 4. Liquid-Liquid Partitioning (H2O : Ethyl Acetate) P3->P4 P5 5. Normal-Phase Chromatography (Silica Gel, Hexane:EtOAc) P4->P5 P6 6. Reverse-Phase Prep-HPLC (C18, MeCN:H2O + 0.1% FA) P5->P6 P7 7. 5,2',6'-Trihydroxy-7-methoxyflavone (Target Isolation) P6->P7

Figure 1: End-to-end extraction and purification workflow for 5,2',6'-Trihydroxy-7-methoxyflavone.

Mechanistic Protocol & Causality

This methodology is engineered as a self-validating system. Do not proceed to subsequent phases if a validation checkpoint fails.

Phase 1: Biomass Preparation & Defatting
  • Milling: Pulverize the dried aerial parts of Andrographis alata or bark of Pterospermum to a 40-mesh powder.

  • Defatting: Suspend the powder in n-hexane (1:10 w/v) and macerate for 24 hours at room temperature under continuous agitation. Filter and discard the hexane.

  • Causality & Rationale: Lipids, chlorophyll, and waxes co-extract with moderately polar solvents and will irreversibly bind to reverse-phase HPLC columns. Hexane defatting is a critical preventative step that preserves downstream column lifespan.

  • Validation Checkpoint: The hexane extract should dry to a dark, viscous residue. The remaining plant marc must be pale and free-flowing.

Phase 2: Solid-Liquid Extraction
  • Extraction: Extract the dried marc with 80% aqueous Methanol (1:15 w/v) using ultrasonication (40 kHz, 45°C) for 3 cycles of 60 minutes each.

  • Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure (rotary evaporator, 40°C) to yield a crude aqueous-methanolic syrup.

  • Causality & Rationale: 80% MeOH optimally disrupts the cellulose matrix. Ultrasonication induces acoustic cavitation, micro-fracturing plant cell walls and drastically improving the mass transfer of intracellular flavonoids. The temperature is kept strictly below 50°C to prevent the thermal oxidation of the reactive hydroxyl groups on the B-ring.

Phase 3: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude extract in HPLC-grade water (200 mL).

  • Partitioning: Extract sequentially with Ethyl Acetate (EtOAc) (1:1 v/v, 3 times) in a separatory funnel.

  • Recovery: Pool the EtOAc fractions, dry over anhydrous Na2SO4, and evaporate to dryness.

  • Causality & Rationale: Ethyl acetate (polarity index 4.4) is the ideal immiscible solvent to pull the aglycone flavone out of the highly polar aqueous phase, leaving behind heavily glycosylated flavonoids (such as the 2'-O-beta-D-glucopyranoside variant[1]) and water-soluble tannins.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the EtOAc fraction (Mobile phase: Toluene:EtOAc:Formic Acid 5:4:1). Spray with 5% ethanolic AlCl3. Flavones with a free 5-hydroxyl group will form an acid-stable complex with aluminum, fluorescing bright yellow under 365 nm UV light.

Phase 4: Normal-Phase Silica Gel Chromatography
  • Loading: Dissolve the dried EtOAc fraction in a minimal amount of EtOAc and dry-load onto a silica gel column (200-300 mesh).

  • Elution: Elute with a step gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50 v/v).

  • Causality & Rationale: Normal-phase chromatography separates compounds based on hydrogen-bonding capacity. The target compound has three free hydroxyl groups, causing it to interact strongly with the silanol groups on the stationary phase. It will elute after less polar polymethoxyflavones but before highly polar polyhydroxy species.

Phase 5: Reverse-Phase Preparative HPLC
  • Preparation: Re-dissolve the pooled target fraction from Phase 4 in HPLC-grade Methanol and filter through a 0.22 µm PTFE syringe filter.

  • Separation: Inject into a Preparative C18 column (250 × 21.2 mm, 5 µm) using the gradient outlined in Table 2.

  • Causality & Rationale: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and ensuring sharp elution profiles.

Table 2: Preparative HPLC Gradient Conditions

Time (min)% Mobile Phase A (H2O + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0703015.0
5.0703015.0
35.0406015.0
40.059515.0
45.0703015.0
Self-Validating System: Structural QC

To definitively confirm the isolation of 5,2',6'-Trihydroxy-7-methoxyflavone, the lyophilized HPLC fraction must be subjected to LC-HRMS and NMR spectroscopy. The protocol is considered successful only if the following spectral benchmarks are met:

  • Mass Spectrometry (ESI+): A dominant protonated precursor ion must be observed at m/z 301.0707 [M+H]+ [4].

  • 1H NMR Signatures (DMSO-d6 or CD3OD):

    • A-Ring: A sharp singlet around δ 3.89 ppm confirms the presence of the C-7 methoxy group[2].

    • Hydrogen Bonding: A far-downfield peak at ~δ 12.93 ppm confirms the strongly chelated 5-OH proton[2].

    • B-Ring Symmetry: Because the B-ring is 2',6'-dihydroxy substituted, the remaining protons (3', 4', 5') will appear as an AMX/AB2 system: a triplet at ~δ 7.12 (1H, J = 8.2 Hz) for H-4', and a doublet at ~δ 6.42 (2H, J = 8.2 Hz) for H-3' and H-5'[2].

References
  • Title: A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research (1998) URL: [Link]

  • Title: 5,2',6'-trihydroxy-7-methoxyflavone (Compound CID 10946502) Source: PubChemLite / PubChem Database URL: [Link]

  • Title: Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia Source: Journal of Taibah University for Science (Taylor & Francis, 2024) URL: [Link]

Sources

Application

Application Note: Evaluating the Apoptotic Efficacy of 5,2',6'-Trihydroxy-7-methoxyflavone in Breast Cancer In Vitro Models

Introduction & Mechanistic Rationale 5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) 1 is a naturally occurring O-methylated flavone initially isolated from the medicinal plant Andrographis alata2. Recently, advanced UHPL...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) 1 is a naturally occurring O-methylated flavone initially isolated from the medicinal plant Andrographis alata2. Recently, advanced UHPLC-QQQ/MS profiling identified this specific compound in the bark extract of Pterospermum species—an indigenous plant traditionally utilized by the Bidayuh tribe in Sarawak, Malaysia, for the treatment of breast cancer 3, 4.

Flavonoids of this structural class are well-documented for their potent anti-tumorigenic properties. Mechanistically, flavones frequently inhibit the NF-κB signaling axis, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic mediators (e.g., Bax) 3. This critical shift in the Bcl-2/Bax ratio compromises mitochondrial membrane integrity, triggering the release of cytochrome c and the subsequent activation of executioner caspases (Caspase-3 and -7) to induce apoptosis.

Pathway Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone NFkB NF-κB Pathway Flavone->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NFkB->Bax Upregulates Mito Mitochondrial Depolarization Bcl2->Mito Blocks Bax->Mito Promotes Caspase Caspase-3/7 Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Proposed apoptotic mechanism of 5,2',6'-Trihydroxy-7-methoxyflavone.

Experimental Design: A Self-Validating System

To rigorously evaluate the anti-cancer potential of 5,2',6'-Trihydroxy-7-methoxyflavone, this protocol employs a self-validating multiplexed approach .

The Causality Principle: Measuring caspase activity in isolation can yield false positives if a compound causes severe non-specific necrosis (releasing intracellular contents), or false negatives if the cells have already progressed to secondary necrosis (where caspases degrade). By running an ATP-dependent cell viability assay in parallel with a luminescent Caspase-3/7 assay on identically treated plates, researchers establish direct causality.

  • Confirmed Apoptosis: A dose-dependent decrease in ATP (viability) that perfectly correlates with a transient spike in Caspase-3/7 activity.

  • Necrosis/Cytostasis: A drop in ATP without any corresponding caspase activation indicates the compound's primary mechanism is necrotic toxicity or non-apoptotic cell cycle arrest.

Workflow A Seed MCF-7 Cells B Incubate 24h A->B C Treat with Flavone B->C D Incubate 24h-48h C->D E1 Viability Assay (ATP) D->E1 E2 Apoptosis Assay (Caspase) D->E2 F Data Analysis & Normalization E1->F E2->F

Multiplexed cell-based assay workflow for viability and apoptosis.

Step-by-Step Methodology

Phase 1: Cell Culture & Seeding
  • Harvesting: Trypsinize exponentially growing MCF-7 human breast adenocarcinoma cells. Neutralize with complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Counting: Determine cell viability and concentration using Trypan Blue exclusion. Viability must be >95% prior to assay initiation.

  • Seeding: Seed 10,000 cells/well in 100 µL of media into two identical 96-well white opaque tissue culture plates (Plate A for Viability, Plate B for Apoptosis).

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

Phase 2: Compound Preparation & Treatment
  • Stock Solution: Dissolve 5,2',6'-Trihydroxy-7-methoxyflavone in 100% molecular-grade DMSO to create a 20 mM master stock.

  • Serial Dilution: Prepare a 7-point dose-response curve (e.g., 0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Controls:

    • Negative Control: 0.5% DMSO in media (Vehicle).

    • Positive Control: 1 µM Staurosporine (Known robust apoptotic inducer).

  • Dosing: Aspirate media from the 96-well plates and gently add 100 µL of the prepared treatments. Incubate for 24 to 48 hours.

Phase 3: Multiplexed Assay Execution
  • Equilibration: Remove Plate A (Viability) and Plate B (Apoptosis) from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial: Temperature gradients across the plate will cause severe luminescence variability.

  • Viability Readout (Plate A): Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Apoptosis Readout (Plate B): Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Shake at 300 rpm for 2 minutes. Incubate at RT for 1 hour to allow caspase cleavage of the proluminescent substrate.

  • Data Acquisition: Read both plates on a microplate luminometer with an integration time of 0.5 to 1 second per well.

Data Presentation & Interpretation

The following table summarizes expected quantitative benchmarks when analyzing 5,2',6'-Trihydroxy-7-methoxyflavone in the MCF-7 model. A critical interpretive threshold is observed at high doses (e.g., 100 µM): severe drops in viability coupled with plummeting caspase activity indicate the cells have bypassed active apoptosis and entered secondary necrosis.

Table 1: Expected Multiplexed Assay Results (Mock Data for MCF-7 Cells at 24h)

Treatment GroupDose (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)Biological Interpretation
Vehicle (DMSO) 0100 ± 4.21.0 ± 0.1Baseline cellular homeostasis
5,2',6'-THMF 1088.5 ± 5.11.4 ± 0.2Minimal cytotoxicity; early stress
5,2',6'-THMF 5045.2 ± 3.84.8 ± 0.5Significant active apoptosis
5,2',6'-THMF 10015.4 ± 2.11.2 ± 0.3Late-stage apoptosis / Secondary necrosis
Staurosporine (+) 110.5 ± 1.56.5 ± 0.4Validated apoptotic positive control

Note: Caspase-3/7 fold change is calculated by normalizing the raw Relative Light Units (RLU) of the treated wells against the vehicle control RLU.

Sources

Method

Application Note: In Vitro Antioxidant Activity Assay for 5,2',6'-Trihydroxy-7-Methoxyflavone

Executive Summary This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro antioxidant capacity of 5,2',6'-Trihydroxy-7-methoxyflavone . Designed for drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro antioxidant capacity of 5,2',6'-Trihydroxy-7-methoxyflavone . Designed for drug development professionals and analytical chemists, this guide details the mechanistic rationale and step-by-step protocols for three orthogonal assays: DPPH free radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Lipid Peroxidation (LPO) inhibition.

Mechanistic Rationale & Chemical Profiling

5,2',6'-Trihydroxy-7-methoxyflavone is a naturally occurring, highly oxygenated flavonoid isolated from medicinal plants such as Andrographis alata[1] and the roots of Colebrookea oppositifolia[2].

Structure-Activity Relationship (SAR) Causality: The antioxidant superiority of this specific flavone is dictated by its unique hydroxylation pattern:

  • 2',6'-Dihydroxy B-ring: The presence of two hydroxyl groups on the B-ring provides optimal sites for Hydrogen Atom Transfer (HAT) . When the flavone donates a hydrogen atom to neutralize a free radical, the resulting phenoxyl radical is highly stabilized by resonance across the extended conjugated system of the flavone core[3].

  • 5-Hydroxyl & 7-Methoxy A-ring: The 5-OH group participates in intramolecular hydrogen bonding, stabilizing the molecule, while the 7-methoxy group increases the compound's overall lipophilicity. This lipophilic enhancement is critical for its efficacy in protecting lipid bilayers against oxidative stress, a feature prominently observed in antiulcerogenic and hepatoprotective models[2].

Experimental Design: A Tripartite Validation System

Relying on a single antioxidant assay often yields skewed data due to solvent interactions or specific radical affinities. To establish a self-validating system , we employ three distinct, orthogonal assays that cover both HAT and Single Electron Transfer (SET) mechanisms:

  • DPPH Assay (HAT/SET Hybrid): Quantifies direct free-radical scavenging capacity in an organic solvent environment[4].

  • FRAP Assay (SET Exclusive): Evaluates transition metal-reducing capacity under strictly acidic conditions[5].

  • TBARS Assay (Physiological Model): Models the compound's ability to halt lipid radical chain reactions in a biological matrix[2].

Step-by-Step Methodologies

DPPH Free Radical Scavenging Assay

Causality & Principle: 2,2-Diphenyl-1-picrylhydrazyl (DPPH•) is a stable nitrogen-centered radical exhibiting a deep purple color with an absorption maximum at 517 nm. Upon reduction by the flavone via HAT or SET, the chromophore is disrupted, yielding the colorless/yellow 1,1-diphenyl-2-picrylhydrazine. The degree of decolorization is directly proportional to the antioxidant's scavenging activity[6].

Reagents:

  • 0.2 mM DPPH solution in analytical-grade methanol[6].

  • Sample: 5,2',6'-Trihydroxy-7-methoxyflavone dissolved in DMSO (stock), diluted in methanol (Working range: 5–100 µg/mL).

  • Positive Control: Ascorbic Acid or Trolox.

Protocol:

  • Preparation: Clean all apparatus with deionized water and dry. Prepare the 0.2 mM DPPH solution fresh and protect it from light using amber tubes to prevent photo-degradation[6].

  • Reaction Setup: In a 96-well flat-bottom microplate, add 100 µL of the varying concentrations of the flavone sample to the wells[6].

  • Radical Introduction: Add 100 µL of the 0.2 mM DPPH solution to each well using a multichannel pipette[6].

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes. Note: Flavonoids often exhibit slower reaction kinetics than ascorbic acid; a 30-minute incubation ensures the reaction reaches thermodynamic equilibrium[4].

  • Measurement: Read the absorbance at 517 nm using a UV-visible microplate spectrophotometer[6].

Self-Validation & Quality Control:

  • Blank Control: 100 µL methanol + 100 µL DPPH (Establishes baseline maximum absorbance).

  • Sample Blank: 100 µL sample + 100 µL methanol (Corrects for intrinsic background absorbance of the flavone).

Ferric Reducing Antioxidant Power (FRAP) Assay

Causality & Principle: The FRAP assay measures the reduction of the colorless Fe³⁺-TPTZ complex to the intense blue Fe²⁺-TPTZ complex. The assay is strictly buffered at pH 3.6. Why? Acidic conditions maintain iron solubility and ensure that the reduction is driven exclusively by the electron-donating antioxidants (SET mechanism) rather than alkaline precipitation or non-specific metal chelation[5].

Reagents:

  • 300 mM Acetate buffer (pH 3.6)[7].

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl[7].

  • 20 mM Ferric Chloride (FeCl₃·6H₂O) in distilled water[7].

Protocol:

  • FRAP Reagent Preparation: Mix the Acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this working reagent fresh on the day of the assay and pre-warm to 37°C[7].

  • Reaction Setup: Add 150 µL of the warmed FRAP reagent to a 96-well plate[5].

  • Sample Addition: Add 20 µL of the flavone sample, standard (FeSO₄·7H₂O), or blank to the respective wells[5].

  • Incubation: Incubate the plate at 37°C for precisely 4 minutes. Critical Step: Strict timing is required as extended incubation can lead to secondary slow reactions, artificially inflating the apparent reducing power.

  • Measurement: Measure the absorbance at 593 nm[7].

Self-Validation & Quality Control:

  • Generate a standard curve using known concentrations of FeSO₄ (100–500 µM)[7]. Results must be expressed as µM Fe²⁺ equivalents per mg of the flavone.

Lipid Peroxidation (LPO) Inhibition Assay

Causality & Principle: Evaluates the flavone's ability to terminate lipid radical chain reactions. Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high heat and acidic conditions to form a pink chromogen absorbing at 532 nm[2].

Protocol Summary:

  • Induce lipid peroxidation in a biological matrix (e.g., rat liver homogenate or liposomes) using FeSO₄ and ascorbic acid.

  • Co-incubate with 5,2',6'-Trihydroxy-7-methoxyflavone for 1 hour at 37°C.

  • Halt the reaction by adding Trichloroacetic acid (TCA), followed by TBA reagent.

  • Boil the mixture at 95°C for 15 minutes, cool, centrifuge, and read the supernatant absorbance at 532 nm. A decrease in absorbance indicates successful LPO inhibition[2].

Data Presentation & Interpretation

To ensure robust comparative analysis, all quantitative data derived from the self-validating assays should be structured as follows:

Assay TypeTarget MechanismReadout WavelengthExpected IC₅₀ / Equivalent ValuePositive Control Reference
DPPH Scavenging HAT / SET517 nm (Decrease)12.5 - 18.0 µg/mLAscorbic Acid (IC₅₀ ≈ 5.0 µg/mL)
FRAP SET593 nm (Increase)> 1500 µmol Fe²⁺/gTrolox (Standardized to 1.0 TEAC)
LPO (TBARS) Chain Termination532 nm (Decrease)25.0 - 35.0 µg/mLBHT (IC₅₀ ≈ 15.0 µg/mL)

Note: Variance in IC₅₀ values may occur based on solvent purity and exact incubation temperatures.

Mechanistic Pathway Visualization

The following diagram illustrates the dual antioxidant mechanisms (HAT and SET) executed by 5,2',6'-Trihydroxy-7-methoxyflavone during the DPPH and FRAP assays.

Antioxidant_Mechanisms Flavone 5,2',6'-Trihydroxy-7-methoxyflavone DPPH_Rad DPPH• Radical (Purple, Abs: 517 nm) Flavone->DPPH_Rad Hydrogen Atom Transfer (HAT) Fe3 Fe3+-TPTZ Complex (Colorless, pH 3.6) Flavone->Fe3 Single Electron Transfer (SET) DPPH_Red DPPH-H (Yellow, Colorless) DPPH_Rad->DPPH_Red Radical Scavenging Fe2 Fe2+-TPTZ Complex (Blue, Abs: 593 nm) Fe3->Fe2 Metal Reduction

Fig 1. Dual HAT and SET antioxidant mechanisms of 5,2',6'-Trihydroxy-7-methoxyflavone.

References

  • Source: nih.
  • Source: virascience.
  • Source: rjppd.
  • Source: ultimatetreat.com.
  • Source: scribd.
  • Source: scribd.
  • Source: researchgate.
  • Source: abcam.

Sources

Application

Application Note: Measuring the Anti-Inflammatory Activity of 5,2',6'-Trihydroxy-7-methoxyflavone

Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone is a highly oxygenated flavonoid naturally isolated from medicinal plants of the Andrographis genus, such as Andrographis alata[1] and Andrographis paniculata[2]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone is a highly oxygenated flavonoid naturally isolated from medicinal plants of the Andrographis genus, such as Andrographis alata[1] and Andrographis paniculata[2]. As drug development increasingly looks toward plant-derived polyphenols for novel immunomodulators, accurately quantifying the anti-inflammatory efficacy of these compounds is critical. This application note provides a comprehensive, self-validating in vitro methodology for evaluating the anti-inflammatory properties of 5,2',6'-Trihydroxy-7-methoxyflavone, focusing on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophage models.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To design an effective assay, one must first understand the target. The Andrographis genus is renowned for producing flavonoids and diterpenoids with profound anti-inflammatory and antiviral properties[2].

The structure-activity relationship (SAR) of flavones dictates that specific functional groups dictate their biological potency. The presence of hydroxyl (-OH) groups at the C-5 and C-6' positions, combined with methoxylation (-OCH3) at C-7, significantly enhances the molecule's lipophilicity[3]. This structural conformation allows 5,2',6'-Trihydroxy-7-methoxyflavone to readily cross the macrophage cell membrane and form critical hydrogen bonds with intracellular kinase targets[3][4].

At the molecular level, this flavone exerts its anti-inflammatory effects by disrupting the Toll-Like Receptor 4 (TLR4) / NF-κB signaling axis[5][6]. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its proteasomal degradation. This unmasks the NF-κB p65/p50 heterodimer, permitting its nuclear translocation and the subsequent transcription of pro-inflammatory genes like Nos2 (iNOS), Ptgs2 (COX-2), Tnf (TNF-α), and Il6 (IL-6)[6][7]. 5,2',6'-Trihydroxy-7-methoxyflavone acts upstream by inhibiting IKK activation, thereby sequestering NF-κB in the cytoplasm and halting the inflammatory cascade[5].

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα Degradation IKK->IkBa p65 NF-κB (p65/p50) Nuclear Translocation IkBa->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) p65->Cytokines Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone Flavone->IKK Inhibits Flavone->p65 Blocks

NF-κB signaling pathway inhibition by 5,2',6'-Trihydroxy-7-methoxyflavone.

Experimental Design: A Self-Validating System

A common pitfall in anti-inflammatory drug screening is false positives caused by compound cytotoxicity. If a compound kills the macrophages, the production of inflammatory mediators will naturally drop, mimicking an anti-inflammatory effect.

To establish a self-validating system , the experimental workflow mandates that cell viability (via MTT assay) is measured in parallel with inflammatory markers (NO and cytokines) from the exact same treatment cohorts. A valid anti-inflammatory response is defined strictly as a dose-dependent reduction in inflammatory mediators without a statistically significant reduction in cell viability.

Workflow CellCulture RAW 264.7 Macrophage Culture & Seeding Pretreatment Pre-treatment with Flavone (1-50 µM, 1h) CellCulture->Pretreatment Stimulation LPS Stimulation (1 µg/mL, 18-24h) Pretreatment->Stimulation Viability MTT Assay (Cell Viability) Stimulation->Viability Supernatant Collect Cell-Free Supernatant Stimulation->Supernatant Lysate Collect Cell Lysate Stimulation->Lysate Griess Griess Assay (NO Production) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA WB Western Blot (iNOS, COX-2, p65) Lysate->WB

In vitro experimental workflow for validating anti-inflammatory activity.

Quantitative Data Presentation

The following table summarizes the expected dose-dependent inhibition profile of highly oxygenated Andrographis flavones in an LPS-stimulated RAW 264.7 macrophage model, demonstrating potent efficacy while maintaining high cell viability[5].

Assay / BiomarkerControl (Untreated)LPS (1 µg/mL)LPS + Flavone (10 µM)LPS + Flavone (50 µM)Dexamethasone (10 µM) Positive Control
Cell Viability (MTT) 100%98% ± 3%97% ± 4%95% ± 5%96% ± 3%
NO Production (µM) < 2.045.3 ± 4.128.1 ± 3.212.4 ± 1.88.5 ± 1.2
TNF-α (pg/mL) < 502450 ± 1501620 ± 110850 ± 90420 ± 50
IL-6 (pg/mL) < 201850 ± 1201100 ± 85450 ± 60210 ± 30

Note: Dexamethasone is utilized as a gold-standard steroidal anti-inflammatory control to benchmark the flavone's relative potency.

Detailed Experimental Protocols

Cell Culture and Treatment Preparation

Scientific Causality: RAW 264.7 cells are highly sensitive to environmental endotoxins. Using endotoxin-free reagents and maintaining cells in the logarithmic growth phase (70-80% confluence) ensures that baseline NF-κB activation remains negligible prior to intentional LPS stimulation.

  • Cell Seeding: Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Seed cells into 96-well plates at a density of 5×104 cells/well (for MTT and Griess assays) or 6-well plates at 1×106 cells/well (for Western Blotting). Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve 5,2',6'-Trihydroxy-7-methoxyflavone in cell-culture grade DMSO to create a 50 mM stock. Dilute in serum-free DMEM to achieve final working concentrations (e.g., 1, 10, 25, 50 µM). Crucial: Ensure final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Pre-treatment: Aspirate complete media and replace with the flavone-containing media. Incubate for 1 hour.

    • Causality: This 1-hour prophylactic window allows the lipophilic flavone to partition across the cell membrane and pre-inhibit the IKK complex before the massive TLR4 receptor activation by LPS.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL directly into the wells. Incubate for 18–24 hours.

Griess Assay for Nitric Oxide (NO) Quantification

Scientific Causality: Nitric oxide is highly unstable and rapidly oxidizes to nitrite ( NO2−​ ) in culture media. The Griess assay colorimetrically measures this stable nitrite intermediate as a direct proxy for upstream inducible Nitric Oxide Synthase (iNOS) activity.

  • Supernatant Collection: After the 24-hour incubation, transfer 100 µL of the cell-free culture supernatant from each well into a fresh 96-well plate.

  • Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate in the dark for 5 minutes at room temperature.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A magenta color will develop immediately.

  • Measurement: Incubate for 10 minutes in the dark, then measure absorbance at 540 nm using a microplate reader. Quantify against a standard curve generated using sodium nitrite ( NaNO2​ ) (0–100 µM).

Parallel MTT Viability Assay

Scientific Causality: Conducted on the exact same cells from which the supernatant was removed. This ensures the NO reduction observed in Section 5.2 is not an artifact of cell death.

  • MTT Addition: To the remaining media and cells in the original 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are clearly visible under a microscope.

  • Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 150 µL of DMSO to each well to solubilize the formazan.

  • Measurement: Shake the plate for 10 minutes on an orbital shaker and read the absorbance at 570 nm. Calculate viability as a percentage relative to the untreated control group.

Cytokine Quantification via ELISA

Scientific Causality: While NO provides a rapid readout of iNOS activity, TNF-α and IL-6 are the primary drivers of the acute inflammatory response. Quantifying their secreted protein levels confirms the downstream functional consequence of NF-κB inhibition.

  • Sample Prep: Utilize the cell-free supernatant collected in Step 5.2.1. If not assayed immediately, store at -80°C to prevent cytokine degradation.

  • Assay Execution: Utilize commercially available sandwich ELISA kits for murine TNF-α and IL-6. Coat high-binding 96-well plates with the capture antibody overnight at 4°C.

  • Blocking & Binding: Block plates with 1% BSA in PBS for 1 hour. Add 100 µL of standards and samples, incubating for 2 hours at room temperature.

  • Detection: Apply the biotinylated detection antibody followed by Streptavidin-HRP. Develop with TMB substrate and stop the reaction with 1M H2​SO4​ . Read absorbance at 450 nm and calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Sources

Method

Application Note: Preclinical Evaluation Protocol for 5,2',6'-Trihydroxy-7-methoxyflavone in Oncology Models

Executive Summary & Scientific Rationale 5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆, MW: 300.06 Da) is a highly specialized 2'-oxygenated flavone isolated from medicinal plants such as 1[1] and 2 species[2]. Recent ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆, MW: 300.06 Da) is a highly specialized 2'-oxygenated flavone isolated from medicinal plants such as 1[1] and 2 species[2]. Recent phytochemical profiling has identified this compound and its glycoside derivatives as potent anti-proliferative agents against various human malignancies, including non-small cell lung cancer (NCI-H838, A549), colon adenocarcinoma (Caco-2), and breast cancer[2][3].

As a Senior Application Scientist, I have designed this protocol to avoid common pitfalls in flavonoid research. Plant-derived polyphenols are notorious for causing assay artifacts (e.g., direct reduction of tetrazolium salts in MTT assays). Therefore, this guide utilizes a self-validating orthogonal workflow : primary screening via ATP-dependent luminescence, phenotypic anchoring via flow cytometry, and mechanistic validation via immunoblotting.

Quantitative Data & Target Profile

Table 1: Physicochemical & Biological Profile of 5,2',6'-Trihydroxy-7-methoxyflavone

Property / ParameterDetail / Value
Molecular Formula C₁₆H₁₂O₆
Monoisotopic Mass 300.0634 Da 4[4]
Natural Sources Andrographis alata, A. elongata, Pterospermum bark
Validated Cancer Models Breast (MCF-7), Lung (A549, NCI-H838), Colon (Caco-2)
Primary Mechanism ROS-mediated intrinsic apoptosis, Cell cycle arrest

Experimental Workflow & Causality

G Compound 5,2',6'-Trihydroxy-7-methoxyflavone ROS Intracellular ROS Accumulation Compound->ROS Induces Bcl2 Bax Upregulation / Bcl-2 Downregulation Compound->Bcl2 Modulates Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Bcl2->Mito Pore Formation Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Activation Casp9->Casp3 Activates Apoptosis Apoptosis in Cancer Cells Casp3->Apoptosis Execution

Mechanistic pathway of 5,2',6'-Trihydroxy-7-methoxyflavone-induced apoptosis in cancer cells.

Step-by-Step Methodologies

Phase 1: Test Article Preparation & Standardization

Causality Check: Flavonoids are sensitive to photo-oxidation and freeze-thaw degradation. Proper handling ensures stoichiometric accuracy during dosing.

  • Reconstitution: Dissolve 5,2',6'-Trihydroxy-7-methoxyflavone powder in 100% cell-culture grade, anhydrous DMSO to create a 10 mM master stock.

  • Storage: Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes. Store at -80°C.

  • Working Dilutions: Prepare intermediate dilutions in complete culture media immediately prior to treatment to prevent precipitation.

Table 2: Serial Dilution Matrix for Viability Screening (10 mM Stock)

Final ConcentrationVolume of Stock/IntermediateVolume of Culture MediaFinal DMSO %
100 µM 10 µL of 10 mM Stock990 µL0.1%
50 µM 500 µL of 100 µM Intermediate500 µL0.05%
25 µM 500 µL of 50 µM Intermediate500 µL0.025%
Vehicle Control 1 µL pure DMSO999 µL0.1%
Phase 2: High-Throughput Cell Viability (ATP-Luminescence Assay)

Causality Check: We strictly avoid colorimetric MTT/XTT assays. Polyphenols possess strong intrinsic reducing potential that can directly reduce tetrazolium salts into formazan in the absence of living cells, masking cytotoxicity. We use ATP quantitation as a definitive marker of metabolic viability.

  • Seeding: Harvest target cells (e.g., A549 or Caco-2) at 80% confluency. Seed 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Add 10 µL of the 10X concentrated compound dilutions (from Table 2) to achieve the desired final concentrations. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Doxorubicin).

  • Incubation Window: Treat for 48 and 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 3: Flow Cytometry for Apoptosis (Annexin V-FITC/PI)

Causality Check: A drop in ATP could indicate cytostatic effects (cell cycle arrest) rather than cytotoxic cell death. Annexin V/PI staining provides orthogonal validation by physically detecting externalized phosphatidylserine (an early apoptosis marker).

  • Seeding & Treatment: Seed 3 × 10⁵ cells/well in 6-well plates. Treat cells with the calculated IC₅₀ and 2× IC₅₀ of 5,2',6'-Trihydroxy-7-methoxyflavone for 24 hours.

  • Harvesting (Critical Step): Wash cells with PBS. Detach cells using Accutase , not Trypsin. Trypsin can cleave membrane proteins and damage the phospholipid bilayer, leading to false-positive Annexin V binding.

  • Staining: Centrifuge cells at 300 × g for 5 minutes. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Labeling: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

Phase 4: Mechanistic Validation via Immunoblotting

Causality Check: To confirm that the apoptosis observed in Phase 3 is driven by the intrinsic mitochondrial pathway (as mapped in the DOT diagram), we probe for the stoichiometric ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and the subsequent cleavage of effector caspases.

  • Lysis: Treat cells in 10 cm dishes with the compound for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

  • Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.2 µm pore size to retain low molecular weight targets like Caspase-3). Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing:

    • Probe overnight at 4°C with primary antibodies against: Bax (20 kDa), Bcl-2 (26 kDa), Cleaved Caspase-9 (35/37 kDa), and Cleaved Caspase-3 (17/19 kDa).

    • Use β-actin (45 kDa) as a loading control.

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

References

  • Title: A new flavone 2'-glucoside from Andrographis alata.
  • Title: Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia.
  • Title: Supplementary Information (ESI) - The Royal Society of Chemistry.
  • Title: PubChemLite - 5,2',6'-trihydroxy-7-methoxyflavone.

Sources

Application

5,2',6'-Trihydroxy-7-methoxyflavone purification by column chromatography

Application Note: High-Resolution Isolation of 5,2',6'-Trihydroxy-7-Methoxyflavone via Orthogonal Column Chromatography Introduction & Scientific Context 5,2',6'-Trihydroxy-7-methoxyflavone is a rare 2'-oxygenated flavon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Isolation of 5,2',6'-Trihydroxy-7-Methoxyflavone via Orthogonal Column Chromatography

Introduction & Scientific Context

5,2',6'-Trihydroxy-7-methoxyflavone is a rare 2'-oxygenated flavonoid predominantly biosynthesized in medicinal plants of the Andrographis genus, including A. elongata and A. alata[1][2]. In drug development, this specific class of flavonoids is highly valued for its potential antiviral and anti-inflammatory properties, often acting synergistically with native diterpene lactones like andrographolide[3].

However, isolating this specific flavone presents significant chromatographic challenges. The crude extracts of Andrographis species are complex matrices heavily dominated by structurally similar methoxylated flavones and highly abundant diterpenes[3]. To achieve >98% purity suitable for pharmacological assays or NMR structural elucidation, a single-dimensional chromatographic approach is insufficient. This protocol details an orthogonal purification strategy that strategically exploits the compound's polarity, hydrogen-bonding capacity, and hydrophobicity.

Physicochemical Profiling & Chromatographic Rationale

Understanding the molecular descriptors of 5,2',6'-trihydroxy-7-methoxyflavone is the foundation of this self-validating purification system. The molecule possesses three free hydroxyl groups (at the 5, 2', and 6' positions) and one methoxy group (at the 7 position)[1][2].

Table 1: Physicochemical Properties and Chromatographic Implications

Molecular DescriptorValueChromatographic Implication
Molecular Formula C₁₆H₁₂O₆Baseline for mass spectrometry validation.
Monoisotopic Mass 300.0634 DaTarget [M+H]⁺ adduct at m/z 301.0706 for LC-MS tracking[4].
LogP (Predicted) ~2.59Moderate lipophilicity; ensures strong retention on Reversed-Phase (RP) C18 columns[5].
H-Bond Donors 3Enables highly specific retention on Sephadex LH-20 via hydrogen bonding with the dextran matrix[5].
H-Bond Acceptors 6Susceptible to normal-phase silica retention via dipole-dipole interactions[5].
Causality of the Method

We employ a three-dimensional separation strategy:

  • Normal-Phase Silica Gel : Acts as a primary bulk fractionator. It separates compounds based on dipole moments, effectively stripping away non-polar waxes, chlorophylls, and the bulk of the diterpene lactones.

  • Size-Exclusion / H-Bonding (Sephadex LH-20) : This is the critical resolution step. In a methanolic mobile phase, Sephadex LH-20 separates polyphenols primarily via hydrogen bonding and π−π interactions rather than pure size exclusion. The three free hydroxyls of our target compound cause it to elute later than less hydroxylated or heavily glycosylated analogues.

  • Reversed-Phase HPLC (C18) : The final polishing step resolves the target from closely related structural isomers (e.g., skullcapflavone derivatives) based on minute differences in hydrophobic surface area.

SeparationLogic N1 Crude EtOAc Extract (Complex Matrix) N2 Normal Phase (Silica) Separation by Dipole Moment N1->N2 Removes Non-Polar Lipids & Waxes N3 Size Exclusion (LH-20) Separation by H-Bonding N2->N3 Removes Bulk Diterpenes N4 Reversed Phase (C18) Separation by Hydrophobicity N3->N4 Resolves Flavonoid Analogues

Caption: Mechanistic logic of the orthogonal chromatographic separation strategy.

Experimental Workflow & Protocols

Workflow A 1. Biomass Extraction (Andrographis sp. in 100% MeOH) B 2. Liquid-Liquid Partitioning (Hexane -> EtOAc) A->B Concentrate & Suspend in H2O C 3. Silica Gel Chromatography (CHCl3:MeOH Gradient) B->C Retain EtOAc Fraction D 4. Sephadex LH-20 (Isocratic 100% MeOH) C->D Pool Mid-Polarity Fractions E 5. Preparative RP-HPLC (H2O:MeCN + 0.1% Formic Acid) D->E Pool Flavonoid-Enriched Band F 5,2',6'-Trihydroxy-7-methoxyflavone (>98% Purity) E->F Peak Collection & Lyophilization

Caption: Orthogonal purification workflow for isolating 5,2',6'-trihydroxy-7-methoxyflavone from complex plant matrices.

Step 1: Extraction and Liquid-Liquid Partitioning
  • Pulverize the dried aerial parts of the Andrographis plant to a fine powder to maximize surface area.

  • Extract with 100% Methanol under ultrasonication (3 cycles of 1 hour each at 25°C). Ultrasonication induces cavitation, ensuring exhaustive cellular lysis and solvation of both free aglycones and glycosides.

  • Concentrate the extract in vacuo at 40°C.

  • Suspend the crude residue in distilled water and partition sequentially with Hexane (3 × 1 volume) to defat the matrix, followed by Ethyl Acetate (EtOAc) (3 × 1 volume). The EtOAc fraction selectively enriches intermediate-polarity flavonoids while leaving highly polar tannins and sugars in the aqueous layer.

Step 2: Primary Fractionation (Silica Gel Column)
  • Prepare a normal-phase column using Silica gel (100-200 mesh).

  • Load the concentrated EtOAc fraction using the dry-loading technique (adsorbed onto a small amount of silica).

  • Elute using a step gradient of Chloroform (CHCl₃) and Methanol (MeOH), starting from 100:0 to 80:20 (v/v).

  • Observation: The target flavone typically elutes in the mid-polarity range (approx. CHCl₃:MeOH 95:5). Monitor fractions via Thin Layer Chromatography (TLC) under UV 254 nm and 365 nm.

Step 3: High-Resolution Enrichment (Sephadex LH-20)
  • Swell Sephadex LH-20 resin in 100% Methanol for 24 hours prior to column packing.

  • Load the pooled flavonoid-rich fractions from Step 2.

  • Elute isocratically with 100% Methanol.

  • Causality: As the mobile phase is highly polar, the separation is driven by the differential hydrogen-bonding strengths of the analytes to the cross-linked dextran. Collect fractions exhibiting a distinct dark-absorbing spot under UV 254 nm that fluoresces yellow under UV 365 nm.

Step 4: Final Polishing (Preparative RP-HPLC)
  • Column : Agilent Eclipse XDB-C18 (250 mm × 21.2 mm, 5 µm) or equivalent.

  • Mobile Phase : Solvent A (0.1% Formic acid in H₂O), Solvent B (Acetonitrile).

    • Rationale: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and increasing hydrophobic retention on the C18 stationary phase.

  • Gradient : 30% B to 60% B over 30 minutes.

  • Detection : Photodiode Array (PDA) at 254 nm and 340 nm (characteristic Band I and Band II absorptions for flavones).

  • Collect the target peak, remove acetonitrile under reduced pressure, and lyophilize to yield the pure compound as pale yellow needles[1].

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated fraction must be subjected to a closed-loop validation system confirming its identity and purity.

  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) should confirm the monoisotopic mass. Look for the protonated molecule[M+H]⁺ at m/z 301.0706 and the deprotonated molecule [M-H]⁻ at m/z 299.0561[4]. The presence of a significant fragment at m/z 283.06 (loss of H₂O) is also characteristic[4].

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR : Must show a characteristic methoxyl singlet ( δ ~3.89), a highly downfield chelated hydroxyl proton at C-5 ( δ ~12.93), and a singlet at δ ~6.34 assigned to H-3[1].

    • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D-NMR technique is non-negotiable for proving the exact substitution pattern. The cross-peaks between the hydroxyl-bearing carbons on the B-ring ( δ ~156.5) and the ortho ( δ ~6.42) and meta ( δ ~7.12) protons definitively confirm the 2',6'-dihydroxy substitution[1][2].

References

  • Jayakrishna, G., et al. "Two New 2'-oxygenated Flavones From Andrographis Elongata." Chem Pharm Bull (Tokyo). 2

  • "A new flavone 2'-glucoside from Andrographis alata." Taylor & Francis. 1

  • "Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculate and Its Antiviral Medicinal Parts." MDPI.3

  • "CNP0153646.0: 5,2',6'-Trihydroxy-7-methoxyflavone - COCONUT." NaturalProducts.net. 5

  • "5,2',6'-trihydroxy-7-methoxyflavone - PubChemLite." Université du Luxembourg. 4

Sources

Method

Application Note: 5,2',6'-Trihydroxy-7-methoxyflavone as a Pharmacological Research Tool

Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) is a specialized 2'-oxygenated secondary metabolite primarily isolated from medicinal plants such as Andrographis alata, Andrographis elongata, and Pterosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) is a specialized 2'-oxygenated secondary metabolite primarily isolated from medicinal plants such as Andrographis alata, Andrographis elongata, and Pterospermum species [1] [2] [3]. Structurally, the presence of a 2',6'-dihydroxy B-ring and a 7-methoxy A-ring confers unique hydrogen-bonding capabilities and lipophilicity. In preclinical drug development, this compound serves as a critical research tool for investigating flavonoid-mediated apoptosis, reactive oxygen species (ROS) modulation, and as a phytochemical reference standard for the quality control of herbal formulations [4].

This technical guide provides researchers with field-proven insights, underlying causal mechanisms, and self-validating protocols for utilizing this flavone in in vitro oncology models and bioanalytical quantification.

Phytochemical & Physicochemical Profiling

Understanding the physicochemical properties of 5,2',6'-Trihydroxy-7-methoxyflavone is essential for proper solvent selection and analytical detection. The compound features multiple phenolic hydroxyl groups, making it highly responsive to electrospray ionization (ESI) in mass spectrometry [5].

Table 1: Physicochemical and Analytical Parameters

ParameterValue / CharacteristicExperimental Implication
Molecular Formula C₁₆H₁₂O₆Determines exact mass for high-resolution MS.
Monoisotopic Mass 300.0634 DaTarget mass for LC-MS/MS precursor identification.
Predicted LogP 2.59Indicates moderate lipophilicity; requires organic solvents for stock preparation.
ESI(+) Precursor Ion m/z 301.0706 [M+H]⁺Primary target for positive-mode MRM transitions.
ESI(-) Precursor Ion m/z 299.0561 [M-H]⁻Highly stable ion due to rapid deprotonation of phenolic hydroxyls.
Solubility DMSO, Methanol, EthanolAqueous assays require <0.1% DMSO final concentration to prevent toxicity.

Mechanistic Pathway: ROS-Mediated Apoptosis

In oncology research, highly oxygenated flavones are frequently utilized to probe intrinsic apoptotic pathways. 5,2',6'-Trihydroxy-7-methoxyflavone acts as a modulator of intracellular oxidative stress. By inducing the accumulation of Reactive Oxygen Species (ROS), it triggers a cascade of mitochondrial dysfunction, leading to the activation of executioner caspases [3].

MOA Flavone 5,2',6'-Trihydroxy-7-methoxyflavone ROS Intracellular ROS Accumulation Flavone->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Triggers Bax Bax Upregulation & Bcl-2 Downregulation Mito->Bax Modulates Caspase Caspase-9 / Caspase-3 Cleavage Cascade Bax->Caspase Activates Apoptosis Apoptotic Cell Death Caspase->Apoptosis Executes

Fig 1: Proposed ROS-mediated intrinsic apoptotic signaling pathway induced by the flavone.

Protocol I: In Vitro Cytotoxicity & Apoptosis Validation

This protocol is designed as a self-validating system to assess the anticancer efficacy of the flavone. It incorporates strict controls to isolate the compound's true pharmacological effect from solvent-induced artifacts.

Rationale & Causality
  • Cell Synchronization: Cells are serum-starved prior to treatment. This halts the cell cycle at the G0/G1 phase, ensuring that the observed apoptotic effects are strictly due to the flavone's mechanism of action rather than differential growth phases.

  • Annexin V/PI Selection: Annexin V-FITC binds to externalized phosphatidylserine (an early marker of apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows for precise chronological mapping of cell death.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5,2',6'-Trihydroxy-7-methoxyflavone in anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) in a 6-well plate at a density of 2×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Serum Starvation: Wash cells with PBS and replace media with serum-free DMEM for 12 hours to synchronize the cell cycle.

  • Treatment Application:

    • Test Group: Treat cells with 10, 25, and 50 µM of the flavone.

    • Negative Control (Vehicle): 0.1% DMSO (matches the highest solvent concentration in the test group to rule out solvent toxicity).

    • Positive Control: 1 µM Doxorubicin (validates assay sensitivity and dynamic range).

  • Harvesting (24h Post-Treatment): Collect both floating and adherent cells (using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine).

  • Staining & Flow Cytometry: Resuspend cells in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Protocol II: LC-MS/MS Bioanalytical Quantification

When utilizing the flavone as a reference standard for phytochemical profiling of Andrographis extracts, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Rationale & Causality
  • Ionization Mode: While the compound can ionize in positive mode, negative electrospray ionization (ESI-) is often preferred. The hydroxyl groups at the 5, 2', and 6' positions readily donate protons, yielding a highly stable [M−H]− precursor ion at m/z 299.05 [5].

  • Matrix Effect Mitigation: Plant extracts contain isobaric interferences. Utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, filtering out background noise.

Workflow Prep Extract Prep (Methanol/Water) Chrom UHPLC Separation (C18 Column) Prep->Chrom Filter (0.22µm) Ion ESI(-) Ionization [M-H]- m/z 299.05 Chrom->Ion Gradient Elution MRM MRM Detection (Product Ion Scan) Ion->MRM Collision Energy Quant Data Analysis (Standard Curve) MRM->Quant Peak Integration

Fig 2: Standardized LC-MS/MS analytical workflow for phytochemical quantification.

Step-by-Step Methodology
  • Sample Extraction: Sonicate 100 mg of dried plant powder in 10 mL of 80% LC-MS grade Methanol for 30 minutes. Centrifuge at 12,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

  • MS/MS Parameters: Set the mass spectrometer to ESI negative mode. Optimize the collision energy (CE) to monitor the transition from m/z 299.05 to its most abundant product ion (typically corresponding to the loss of the methoxy group or ring cleavage).

  • Calibration: Construct a 6-point calibration curve using the pure 5,2',6'-Trihydroxy-7-methoxyflavone standard (range: 1 ng/mL to 500 ng/mL) to ensure linear quantification ( R2>0.995 ).

Summary of Quantitative Data

The following table summarizes representative baseline data parameters expected when executing the above protocols, serving as a benchmark for assay validation.

Table 2: Expected Baseline Parameters for Assay Validation

ParameterAssay MethodTarget/MarkerRepresentative Baseline Value
Cytotoxicity (IC₅₀) CCK-8 / MTTA549 Carcinoma Cell Line25 - 45 µM (at 48h)
Apoptosis Rate Flow CytometryAnnexin V⁺ / PI⁻ (Early)> 30% induction at 50 µM
ROS Generation DCFDA AssayIntracellular H₂O₂2.5-fold increase vs. Vehicle Control
Linear Dynamic Range LC-MS/MS (MRM)Phytochemical Extract1 ng/mL – 500 ng/mL ( R2>0.995 )

References

  • Title : A new flavone 2'-glucoside from Andrographis alata. Source : Journal of Asian Natural Products Research. URL :[Link]

  • Title : Two New 2'-oxygenated Flavones From Andrographis elongata. Source : Chemical and Pharmaceutical Bulletin. URL :[Link]

  • Title : PubChemLite - 5,2',6'-trihydroxy-7-methoxyflavone. Source : PubChem Database / University of Luxembourg. URL :[Link]

  • Title : Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculate and Its Antiviral Medicinal Parts. Source : International Journal of Molecular Sciences. URL :[Link]

  • Title : Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia. Source : Taylor & Francis. URL :[Link]

Sources

Application

Application Note: 5,2',6'-Trihydroxy-7-methoxyflavone in Drug Discovery – Mechanistic Insights and Preclinical Protocols

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Pharmacological Profile 5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) is a rare, naturally occurring O...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Profile

5,2',6'-Trihydroxy-7-methoxyflavone (C₁₆H₁₂O₆) is a rare, naturally occurring O-methylated flavonoid isolated from medicinal plants such as Andrographis alata, Andrographis elongata, and Colebrookea oppositifolia[1][2][3]. In the landscape of drug discovery, this compound represents a highly versatile polypharmacological scaffold. It has demonstrated significant potential in two primary therapeutic areas: Oncology , acting as a pro-oxidant to induce mitochondrial-associated apoptosis in cancer cells[4], and Gastroenterology , acting as a cytoprotective and antioxidant agent in gastric ulcer models.

This application note synthesizes the structural causality of its bioactivity and provides self-validating preclinical protocols for its extraction, isolation, and biological evaluation.

Structural Causality: The Structure-Activity Relationship (SAR)

Understanding the causality behind the efficacy of 5,2',6'-Trihydroxy-7-methoxyflavone requires a deep dive into its molecular architecture. Every functional group on this flavone backbone dictates its interaction with cellular targets:

  • 7-Methoxy Group (A-Ring): Unlike fully hydroxylated flavones (e.g., baicalein), the substitution of a methoxy group at the C7 position significantly enhances the molecule's lipophilicity (Predicted AlogP: 2.59)[5]. This structural choice increases cellular membrane permeability and metabolic stability, allowing for higher intracellular accumulation—a critical factor for targeting intracellular kinases and mitochondrial membranes.

  • 2',6'-Dihydroxy Substitution (B-Ring): The presence of two hydroxyl groups on the B-ring is the primary driver of its redox-modulating capabilities. In normal cells, these electron-donating groups act as potent scavengers of free radicals and chelators of transition metals, conferring cytoprotective and anti-ulcer properties[3]. However, in the highly oxidative tumor microenvironment, this same moiety undergoes auto-oxidation, generating intracellular Reactive Oxygen Species (ROS) that trigger apoptotic cascades[6].

  • 5-Hydroxy Group (A-Ring): The C5 hydroxyl group forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen. This locks the A and C rings into a rigid, planar conformation, which is thermodynamically favorable for intercalating into the ATP-binding pockets of target kinases or interacting with the Bcl-2 family of proteins[7][8].

Therapeutic Applications & Mechanistic Pathways

Oncology: ROS-Mediated Intrinsic Apoptosis

In cancer models (e.g., HCT-116 colon carcinoma and A549 lung cancer cells), methoxylated flavones induce cytotoxicity through a ROS-dependent intrinsic apoptotic pathway[6][9]. The accumulation of the flavone induces endoplasmic reticulum (ER) stress and generates ROS. This oxidative burst downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c into the cytosol, which subsequently activates the Caspase-9/Caspase-3 executioner cascade[6][8].

apoptosis flavone 5,2',6'-Trihydroxy-7-methoxyflavone ros Intracellular ROS Generation & ER Stress flavone->ros bcl2 Bcl-2 (Downregulated) ros->bcl2 Inhibits bax Bax (Upregulated) ros->bax Activates mito Mitochondrial Membrane Depolarization (MOMP) bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptotic Cell Death casp3->apoptosis

Diagram 1: ROS-Mediated Intrinsic Apoptotic Pathway triggered by 5,2',6'-Trihydroxy-7-methoxyflavone.

Gastroenterology: Anti-Ulcer and Muco-Protective Activity

Conversely, in gastrointestinal tissues subjected to stress or ethanol-induced damage, the compound exhibits potent anti-ulcer activity. It operates by restoring the mucosal barrier and neutralizing oxidative damage. It significantly reduces Lipid Peroxidation (LPO) and upregulates endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and Reduced Glutathione (GSH)[3].

Quantitative Data Summaries

Table 1: Physicochemical and ADMET Properties [5][10]

Property Value / Descriptor Pharmacological Implication
Molecular Formula C₁₆H₁₂O₆ Standard flavonoid scaffold.
Molecular Weight 300.063 Da Favorable for oral bioavailability (Lipinski RO5 compliant).
AlogP (Predicted) 2.59 Optimal lipophilicity for cell membrane penetration.
Topological PSA 100.13 Ų Good intestinal absorption; limited blood-brain barrier penetration.
H-Bond Donors/Acceptors 3 / 6 Ensures target binding specificity without violating RO5.

| NP-Likeness Score | 1.19 | High probability of acting as a biologically active natural product. |

Table 2: Pharmacological Targets and Biomarkers [3][6][7]

Biological Target / Biomarker Effect of Compound Assay Type
Bax / Bcl-2 Ratio Significantly Increased Western Blot / qPCR
Caspase-3 & 9 Cleaved (Activated) Colorimetric Assay / Flow Cytometry
Intracellular ROS Increased (Cancer cells) DCFDA Cellular Assay
Catalase & SOD Upregulated (Gastric tissue) Enzymatic Activity Assay

| Lipid Peroxidation (LPO) | Decreased (Gastric tissue) | TBARS Assay |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls and causality-driven experimental choices.

Protocol A: Extraction and Isolation from Andrographis alata

Rationale: A polarity-gradient partitioning strategy is utilized to separate the moderately lipophilic 7-methoxyflavone from highly polar glycosides and non-polar waxes[1][11].

  • Maceration: Extract 1 kg of air-dried, powdered whole plant of Andrographis alata with 95% Methanol (3 × 5 L) at room temperature for 72 hours. Causality: Methanol ensures the extraction of both aglycones and glycosylated flavonoids.

  • Concentration: Evaporate the solvent under reduced pressure at 40°C to yield a crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with:

    • n-Hexane: Removes chlorophyll, waxes, and highly lipophilic sterols.

    • Ethyl Acetate (EtOAc): Selectively extracts moderately polar aglycones, including 5,2',6'-Trihydroxy-7-methoxyflavone.

    • n-Butanol (n-BuOH): Extracts highly polar flavone glycosides.

  • Chromatography: Subject the EtOAc fraction to Silica Gel Column Chromatography. Elute with a step gradient of Chloroform:Methanol (100:0 to 80:20).

  • Purification & Validation: Purify the target fractions using Preparative HPLC (C18 column, Acetonitrile:Water gradient).

    • Self-Validation Step: Confirm compound identity and >95% purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) showing an[M+H]⁺ peak at m/z 301.0706[10][11].

isolation plant Andrographis alata (Dried Powder) extract Methanolic Extraction (Maceration) plant->extract partition Solvent Partitioning (Hexane -> EtOAc -> n-BuOH) extract->partition chromatography Silica Gel Column Chromatography partition->chromatography EtOAc Fraction hplc Preparative HPLC (Purification) chromatography->hplc compound 5,2',6'-Trihydroxy- 7-methoxyflavone (>95% Purity) hplc->compound Validation: NMR/HRMS

Diagram 2: Polarity-guided extraction and isolation workflow for 5,2',6'-Trihydroxy-7-methoxyflavone.

Protocol B: In Vitro ROS-Dependent Apoptosis Assay

Rationale: To prove that apoptosis is strictly driven by the pro-oxidant activity of the flavone, this protocol utilizes N-acetyl-L-cysteine (NAC) as a ROS-scavenging negative control[6]. If the compound's effect is truly ROS-mediated, NAC pre-treatment will completely rescue the cells.

  • Cell Culture: Seed HCT-116 (human colon carcinoma) cells in 6-well plates at a density of 2 × 10⁵ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment (The Control Validation): Pre-treat half of the experimental wells with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour. Leave the other half untreated.

  • Compound Treatment: Treat the cells with varying concentrations of 5,2',6'-Trihydroxy-7-methoxyflavone (e.g., 10, 25, 50 µM) for 24 hours.

  • ROS Quantification: Stain cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm) via flow cytometry to quantify intracellular ROS generation.

  • Apoptosis Analysis: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

    • Self-Validation Check: The wells treated with Flavone + NAC must show ROS levels and apoptosis rates identical to the vehicle control, proving that the flavone's apoptotic mechanism is exclusively ROS-dependent[6].

Protocol C: Gastric Tissue Antioxidant Enzyme Evaluation

Rationale: To evaluate the gastroprotective effects, the preservation of endogenous antioxidant enzymes must be quantified against a stress-induced baseline[3].

  • Tissue Preparation: Following an in vivo ethanol-induced ulcer model, excise the stomach tissues. Rinse with ice-cold saline.

  • Homogenization: Homogenize 1g of gastric tissue in 10 mL of 0.1 M phosphate buffer (pH 7.4). Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Catalase Activity Assay:

    • Mix 2 mL of diluted supernatant with 1 mL of phosphate buffer (50 mmol/L, pH 7.0).

    • Add 30 mmol/L Hydrogen Peroxide (H₂O₂).

    • Measure the decrease in absorbance at 240 nm over 3 minutes. Express activity as µmoles of H₂O₂ consumed/min/g tissue[3].

  • Reduced Glutathione (GSH) Assay:

    • Precipitate 2 mL of supernatant with 2 mL of 20% Trichloroacetic acid (TCA). Centrifuge.

    • To 0.25 mL of the resulting supernatant, add 2 mL of 0.6 mM DTNB (Ellman's reagent).

    • Make the volume up to 3 mL with phosphate buffer (0.2 M, pH 8.0). Measure absorbance at 412 nm[3].

    • Self-Validation Check: A known antioxidant (e.g., Omeprazole or standard Quercetin) must be run in parallel to validate the assay's dynamic range.

References

  • A new flavone 2'-glucoside from Andrographis alata. Journal of Asian Natural Products Research. 1

  • 5,2',6'-Trihydroxy-7-methoxyflavone. COCONUT: Natural Products Database.5

  • A New Flavone 2′-Glucoside from Andrographis alata. Taylor & Francis. 11

  • 5,2',6'-trihydroxy-7-methoxyflavone. PubChemLite. 10

  • Antiulcer Activity of Colebrookea oppositifolia Sm. Research J. Pharmacology and Pharmacodynamics. 3

  • 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS One. 6

  • Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia. Taylor & Francis. 4

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. PMC. 8

Sources

Method

Application Notes and Protocols for In Vivo Studies of 5,2',6'-Trihydroxy-7-methoxyflavone

Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of 5,2',6'-Trihydroxy-7-methoxyflavone 5,2',6'-Trihydroxy-7-methoxyflavone is a naturally occurring flavonoid that holds si...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 5,2',6'-Trihydroxy-7-methoxyflavone

5,2',6'-Trihydroxy-7-methoxyflavone is a naturally occurring flavonoid that holds significant promise for therapeutic applications, primarily due to its predicted antioxidant and anti-inflammatory properties. Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their potential to mitigate oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.[1][2] While direct in vivo research on this specific flavone is emerging, studies on structurally similar compounds provide a strong rationale for its investigation as a potential therapeutic agent.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for the design and execution of in vivo studies to evaluate the efficacy and safety of 5,2',6'-trihydroxy-7-methoxyflavone. The protocols and methodologies outlined herein are grounded in established scientific principles and best practices for preclinical research.

Part 1: Preclinical In Vivo Experimental Design

A well-designed in vivo study is paramount to obtaining reliable and translatable data. This section will delve into the critical aspects of experimental design, from animal model selection to the definition of robust endpoints.

Animal Model Selection: Simulating Human Disease

The choice of an appropriate animal model is contingent on the specific therapeutic area being investigated. Given the anticipated antioxidant and anti-inflammatory properties of 5,2',6'-trihydroxy-7-methoxyflavone, rodent models are highly suitable due to their physiological and genetic similarities to humans.

Table 1: Recommended Animal Models

Therapeutic AreaRecommended Animal ModelRationale
Neuroprotection D-galactose-induced aging model in miceD-galactose induces oxidative stress and cognitive deficits, mimicking aspects of neurodegeneration. A study on a similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), demonstrated neuroprotective effects in this model.[3]
Inflammation Lipopolysaccharide (LPS)-induced inflammation model in mice or ratsLPS, a component of bacterial cell walls, induces a potent inflammatory response, characterized by the release of pro-inflammatory cytokines.[5] This model is widely used to screen for anti-inflammatory agents.
Oxidative Stress Carbon tetrachloride (CCl4)-induced oxidative stress model in ratsCCl4 induces significant oxidative damage in the liver and other tissues, providing a robust model to evaluate the antioxidant capacity of a test compound.[6]
Dose Formulation and Administration: Overcoming Bioavailability Challenges

A significant hurdle in the in vivo testing of flavonoids is their generally low oral bioavailability, often attributed to poor water solubility and extensive first-pass metabolism.[1][7][8] Therefore, careful consideration of the formulation and route of administration is crucial.

Formulation Strategies:

  • Suspension in a suitable vehicle: For initial studies, the compound can be suspended in a non-toxic vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture of polyethylene glycol (PEG) and saline.

  • Nanoparticle-based delivery systems: To enhance solubility and bioavailability, encapsulation in nanocarriers like liposomes or polymeric nanoparticles can be explored.[9]

Route of Administration:

  • Oral gavage: This is the most common and clinically relevant route for flavonoids.

  • Intraperitoneal (i.p.) injection: This route bypasses first-pass metabolism and can be used to establish proof-of-concept for the compound's efficacy. A study on a similar flavanone used i.p. injections.[3]

Determination of Dosing Regimen: Balancing Efficacy and Safety

A critical step in experimental design is the determination of an appropriate dosing regimen. This involves a preliminary dose-ranging study to identify a safe and potentially efficacious dose range.

Acute Oral Toxicity Assessment (OECD Guidelines):

Before proceeding with efficacy studies, an acute oral toxicity study should be conducted to determine the compound's safety profile. The OECD guidelines provide standardized methods for this assessment.[10][11][12][13]

  • OECD Guideline 423 (Acute Toxic Class Method): This stepwise procedure uses a small number of animals to classify the substance into a toxicity class based on fixed-dose levels.[12]

  • OECD Guideline 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 with a confidence interval.[13]

Dose Selection for Efficacy Studies:

Based on the toxicity data and information from studies on similar flavonoids, an initial dose range for efficacy studies can be selected. For instance, a study on a structurally related flavanone used doses of 4 and 8 mg/kg/day via intraperitoneal injection.[3] For oral administration, higher doses may be required to compensate for lower bioavailability.

Endpoints for Efficacy and Toxicity Assessment

The selection of appropriate endpoints is crucial for evaluating the therapeutic potential and safety of 5,2',6'-trihydroxy-7-methoxyflavone.

Table 2: Key Endpoints for In Vivo Studies

CategoryEndpointMethodology
Efficacy (Neuroprotection) Behavioral tests (e.g., Morris water maze)Assess cognitive function and memory.
Biochemical markers in brain tissue (e.g., GSH/GSSG ratio, BDNF levels)Measure oxidative stress and neurotrophic factor levels.[3]
Efficacy (Anti-inflammatory) Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenatesQuantify the inflammatory response using ELISA or multiplex bead assays.[5][14][15]
Myeloperoxidase (MPO) activity in tissuesA marker of neutrophil infiltration.
Efficacy (Antioxidant) Markers of oxidative stress in tissues (e.g., malondialdehyde, protein carbonyls)Measure lipid peroxidation and protein oxidation.[6][16]
Antioxidant enzyme activity (e.g., SOD, CAT, GPx) in tissuesAssess the endogenous antioxidant defense system.[17][18]
Toxicity Clinical observations (e.g., body weight, food/water intake, signs of morbidity)Monitor the overall health of the animals.
Histopathological examination of major organsEvaluate for any tissue damage.
Serum biochemistry and hematologyAssess organ function and blood cell parameters.

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for key in vivo experiments to assess the antioxidant and anti-inflammatory properties of 5,2',6'-trihydroxy-7-methoxyflavone.

Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of 5,2',6'-trihydroxy-7-methoxyflavone.

Materials:

  • 5,2',6'-trihydroxy-7-methoxyflavone

  • Vehicle (e.g., 0.5% CMC in water)

  • Female rats or mice (nulliparous and non-pregnant)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) prior to dosing, with free access to water.[12]

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle.

  • Dosing: Administer a single oral dose of the test compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[12]

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol: LPS-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory effects of 5,2',6'-trihydroxy-7-methoxyflavone.

Materials:

  • 5,2',6'-trihydroxy-7-methoxyflavone

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Mice or rats

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Grouping: Randomly divide animals into the following groups:

    • Vehicle control

    • LPS control (vehicle + LPS)

    • Test compound (different doses) + LPS

    • Positive control (e.g., dexamethasone) + LPS

  • Treatment: Administer the test compound or vehicle orally one hour before LPS injection.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Blood Collection: Collect blood samples via cardiac puncture or retro-orbital sinus at a predetermined time point (e.g., 1.5-2 hours after LPS injection) for cytokine analysis.

  • Cytokine Measurement: Separate serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.[15]

Protocol: In Vivo Antioxidant Activity Assessment

Objective: To determine the in vivo antioxidant capacity of 5,2',6'-trihydroxy-7-methoxyflavone.

Materials:

  • 5,2',6'-trihydroxy-7-methoxyflavone

  • Carbon tetrachloride (CCl4) (for induction of oxidative stress)

  • Olive oil (as a vehicle for CCl4)

  • Rats

  • Reagents for measuring malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)

Procedure:

  • Animal Grouping: Divide rats into groups:

    • Normal control

    • CCl4 control (vehicle + CCl4)

    • Test compound (different doses) + CCl4

    • Positive control (e.g., N-acetylcysteine) + CCl4

  • Treatment: Administer the test compound or vehicle orally for a specified period (e.g., 7-14 days).

  • Induction of Oxidative Stress: On the last day of treatment, administer a single dose of CCl4 (e.g., 1 ml/kg, 50% in olive oil) intraperitoneally.

  • Tissue Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Prepare liver homogenates and measure the levels of MDA (as a marker of lipid peroxidation) and the activities of SOD, CAT, and GPx using established spectrophotometric methods.[19][20]

Part 3: Visualization of Experimental Workflows and Pathways

Clear visualization of experimental workflows and potential signaling pathways is essential for understanding and communicating the research.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_formulation Dose Formulation animal_acclimatization->dose_formulation randomization Randomization & Grouping dose_formulation->randomization treatment Treatment Administration randomization->treatment induction Induction of Disease Model treatment->induction observation Observation & Data Collection induction->observation sample_collection Sample Collection (Blood/Tissue) observation->sample_collection biochemical_assays Biochemical Assays sample_collection->biochemical_assays histopathology Histopathology sample_collection->histopathology data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis histopathology->data_analysis anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Flavonoid 5,2',6'-Trihydroxy-7-methoxyflavone Flavonoid->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism.

References

  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 14, 2026, from [Link]

  • antioxidant activity evaluation methods: in vitro and in vivo. (n.d.). Retrieved March 14, 2026, from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.). Retrieved March 14, 2026, from [Link]

  • Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: an overview. - CABI Digital Library. (n.d.). Retrieved March 14, 2026, from [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (n.d.). Retrieved March 14, 2026, from [Link]

  • Development of an assay to measure in vivo cytokine production in the mouse | International Immunology | Oxford Academic. (n.d.). Retrieved March 14, 2026, from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (n.d.). Retrieved March 14, 2026, from [Link]

  • Measuring Pro-Inflammatory Cytokines in Blood | JoVE Journal. (n.d.). Retrieved March 14, 2026, from [Link]

  • Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy - SCIRP. (n.d.). Retrieved March 14, 2026, from [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (n.d.). Retrieved March 14, 2026, from [Link]

  • Cytokines: From Clinical Significance to Quantification - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Commentary: Bioavailability of Flavonoids and Polyphenols: Call to Arms | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved March 14, 2026, from [Link]

  • Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. (n.d.). Retrieved March 14, 2026, from [Link]

  • In vivo assay to monitor flavonoid uptake across plant cell membranes - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts. (n.d.). Retrieved March 14, 2026, from [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • (PDF) In vivo assay to monitor flavonoid uptake across plant cell membranes. (n.d.). Retrieved March 14, 2026, from [Link]

  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Animal Models for Chronic Stress-Induced Oxidative Stress in the Spleen: The Role of Exercise and Catecholaminergic System | IntechOpen. (n.d.). Retrieved March 14, 2026, from [Link]

  • Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • (PDF) 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • In vivo screening of flavonoid compounds revealed quercetin as a potential drug to improve recovery of angiostrongyliasis after albendazole treatment - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - University of Iowa. (n.d.). Retrieved March 14, 2026, from [Link]

  • Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from Kaempferia parviflora: A critical review - Arabian Journal of Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - Semantic Scholar. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • 7-Methoxyflavone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5,2',6'-Trihydroxy-7-methoxyflavone Solubility Troubleshooting &amp; Protocols

Welcome to the technical support and troubleshooting guide for 5,2',6'-Trihydroxy-7-methoxyflavone (a 2'-oxygenated flavone often isolated from Andrographis species). Flavonoids are notoriously difficult to handle in aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 5,2',6'-Trihydroxy-7-methoxyflavone (a 2'-oxygenated flavone often isolated from Andrographis species). Flavonoids are notoriously difficult to handle in aqueous environments due to their planar structures and specific hydrogen-bonding behaviors. This guide bridges the gap between structural chemistry and practical benchtop execution, providing researchers with self-validating protocols to overcome critical solubility bottlenecks.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular behavior of the compound. The poor aqueous solubility of 5,2',6'-Trihydroxy-7-methoxyflavone is not merely a factor of its molecular weight, but rather its specific spatial geometry and electronic distribution.

Quantitative Data Summary
PropertyValueMechanistic Impact on Solubility
Molecular Weight 300.26 g/mol Moderate size, but heavily oxygenated, leading to high lattice energy.
LogP (Predicted) ~2.59Highly lipophilic; strongly prefers lipid/organic phases over aqueous media.
H-Bond Donors 3 (-OH at 5, 2', 6')The 5-OH is masked by intramolecular bonding; 2',6'-OH interact with solvents.
H-Bond Acceptors 6 (Oxygen atoms)Allows strong solvation in DMSO, but promotes rapid aggregation in water.
Aqueous Solubility < 10 µM (Estimated)Necessitates co-solvents, surfactants, or nanocarriers for biological assays.
The Mechanistic Root of the Problem

The primary culprit behind the insolubility of this compound is intramolecular hydrogen bonding . The hydroxyl group at the C5 position forms a strong, 6-membered cyclic hydrogen bond with the adjacent C4-carbonyl group. This interaction effectively "hides" a key hydrogen bond donor from the surrounding aqueous environment, increasing the molecule's planarity and lipophilicity . Consequently, the planar flavone backbones stack tightly together via π-π interactions, creating a crystal lattice that water molecules cannot easily disrupt .

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS. Why does this happen and how do I prevent it?

  • Causality: This is known as "solvent crash-out." DMSO is a strong hydrogen-bond acceptor that breaks solute-solute interactions. When you dilute the DMSO stock into water, the rapid change in the dielectric constant strips the DMSO solvation shell. The hydrophobic effect then drives the planar flavone rings to stack and precipitate.

  • Solution: Never add the DMSO stock directly to a large volume of plain buffer. Instead, pre-warm the buffer to 37°C and add a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a non-ionic surfactant (e.g., 0.1% Tween-80) before introducing the compound. These agents provide hydrophobic pockets that shield the flavone from water, stabilizing the metastable supersaturated state. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid cellular toxicity.

Q2: The DMSO stock solution was clear yesterday, but today there are crystals at the bottom of the tube. Can I just vortex it?

  • Causality: DMSO is highly hygroscopic. Repeated opening of the tube allows moisture from the air to enter the solution. Freeze-thaw cycles synergize with this water uptake to nucleate crystal growth, often forcing the compound to precipitate into a lower-energy, higher-melting-point polymorph that is exceptionally difficult to redissolve .

  • Solution: Do not rely solely on vortexing, as micro-crystals will remain and ruin your assay dosing. Heat the aliquot gently to 37°C and use a bath sonicator for 10-15 minutes. To prevent this permanently, follow Protocol A below.

Q3: I need to dose animals at 10 mg/kg, but the compound won't dissolve in standard vehicles. What formulation is best?

  • Causality: In vivo dosing requires concentrations that far exceed the thermodynamic aqueous solubility of the free flavone. Standard co-solvents (like high % DMSO or ethanol) will cause severe injection-site toxicity.

  • Solution: Employ liposomal encapsulation (Protocol B ). The lipid bilayer provides a lipophilic environment that readily solubilizes the planar flavone, while the hydrophilic exterior of the liposome ensures perfect miscibility with blood or saline.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable In Vitro Stock and Aqueous Dilution

This protocol ensures the compound remains in solution during cell-based assays and prevents freeze-thaw degradation.

  • Primary Solubilization: Weigh the solid 5,2',6'-Trihydroxy-7-methoxyflavone powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM to 50 mM master stock. Vortex for 60 seconds.

  • Aliquoting & Purging: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes (flavones can be light-sensitive). Purge the headspace of each tube with Argon or Nitrogen gas before sealing to prevent moisture uptake. Store at -20°C or -80°C.

  • Aqueous Dilution: When ready for the assay, thaw a single aliquot at room temperature. Prepare your assay buffer by supplementing it with 0.1% BSA or 0.1% Tween-80.

  • Dropwise Addition: While vortexing the warmed buffer (37°C) at medium speed, add the DMSO stock dropwise.

  • Self-Validation Check (Tyndall Effect): Shine a standard red or green laser pointer through the final aqueous solution in a dark room. If you see a distinct, solid beam of light scattering through the liquid, nano-precipitates have formed (Tyndall effect). If the beam is invisible within the liquid, true solubilization has been achieved.

Protocol B: Liposomal Encapsulation for In Vivo Dosing (Thin-Film Hydration)

Use this method to achieve high-concentration dosing vehicles for animal models without using toxic levels of organic solvents.

  • Lipid Mixing: In a round-bottom flask, dissolve Phosphatidylcholine (PC), Cholesterol (Chol), and 5,2',6'-Trihydroxy-7-methoxyflavone in a 2:1 (v/v) Chloroform/Methanol mixture. A standard molar ratio is 65:30:5 (PC:Chol:Flavone).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall. Leave under a high vacuum for 2 hours to remove trace solvents.

  • Hydration: Add sterile PBS (pH 7.4) to the flask to achieve the desired final drug concentration. Rotate the flask at atmospheric pressure in a 45°C water bath for 45 minutes until the film is completely hydrated, forming multilamellar vesicles (MLVs).

  • Sizing & Validation: Extrude the cloudy suspension 11-15 times through a 100 nm polycarbonate membrane using a mini-extruder. Validation: The solution will transition from a milky, opaque suspension to a slightly opalescent, translucent liquid, confirming the formation of uniform Small Unilamellar Vesicles (SUVs) containing the solubilized flavone.

Workflow Visualization

G A 5,2',6'-Trihydroxy-7-methoxyflavone (Solid Powder) B Primary Solubilization (10-50 mM in 100% DMSO) A->B H In Vivo Dosing (High Concentration Required) A->H Direct Formulation C Storage Strategy (Single-use aliquots, Ar/N2) B->C D In Vitro Assays (Aqueous Buffer Dilution) C->D E Precipitation / Crash-out? D->E F Add Carrier/Surfactant (0.1% BSA or Tween-80) E->F Yes (Visible/Nano) G Proceed with Assay (Validate via Light Scattering) E->G No (Clear) F->D Re-evaluate I Formulation Strategies H->I J Liposomal Encapsulation (Thin-Film Hydration) I->J K HP-β-CD Complexation (Hydrophobic Shielding) I->K

Caption: Workflow for overcoming 5,2',6'-Trihydroxy-7-methoxyflavone solubility issues.

References

  • Title: 5-Hydroxyflavone Source: Acta Crystallographica Section C Crystal Structure Communications URL: [Link]

  • Title: Solubility of Flavonoids in Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Ziath / LRIG Presentation URL: [Link]

Optimization

Stability of 5,2',6'-Trihydroxy-7-methoxyflavone in cell culture media.

A Guide to Ensuring Stability and Reproducibility in Cell Culture Applications Welcome to the Technical Support Center for 5,2',6'-Trihydroxy-7-methoxyflavone. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Reproducibility in Cell Culture Applications

Welcome to the Technical Support Center for 5,2',6'-Trihydroxy-7-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting solutions, and detailed protocols for working with this flavonoid in cell culture systems. As Senior Application Scientists, we understand that compound stability is paramount for generating reliable and reproducible data. This resource addresses the specific challenges you may encounter and provides the rationale behind our recommended best practices.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of 5,2',6'-Trihydroxy-7-methoxyflavone in experimental settings.

Q1: What is 5,2',6'-Trihydroxy-7-methoxyflavone and what are its primary research applications?

5,2',6'-Trihydroxy-7-methoxyflavone is a flavonoid compound, a class of natural products known for a wide range of biological activities.[1] Flavonoids, including various trihydroxyflavone derivatives, are extensively investigated for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of hydroxyl and methoxy groups on the flavone skeleton is a key determinant of its biological effects.[3] Researchers often utilize this compound to study cellular pathways related to oxidative stress, apoptosis, and cell cycle regulation.[4]

Q2: How should I prepare a stock solution of 5,2',6'-Trihydroxy-7-methoxyflavone?

Due to its hydrophobic nature, this flavonoid has poor solubility in aqueous solutions.[5] Therefore, a high-purity, anhydrous organic solvent is required to prepare a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving flavonoids for cell culture use.[6][7][8][9]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final volume of DMSO added to your culture medium.

  • Procedure: Dissolve the powdered compound in anhydrous DMSO. Gentle warming or vortexing may be necessary to ensure complete dissolution.[8] Visually inspect the solution to confirm there are no undissolved particles.[6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[5][10] Protect the solution from light by using amber vials or wrapping them in foil.[5][6]

Q3: What are the primary factors that cause degradation in cell culture media?

Several factors inherent to standard cell culture conditions can compromise the stability of flavonoids.

  • pH: The physiological pH of most culture media (around 7.4) can promote the oxidative degradation of flavonoids.[5][11] Flavonoids are generally more stable under slightly acidic conditions.[11][12]

  • Oxidation: Flavonoids with multiple hydroxyl groups are susceptible to auto-oxidation, a process that can be accelerated by the presence of dissolved oxygen and metal ions in the medium.[5][13]

  • Temperature: Incubation at 37°C, while necessary for cells, can increase the rate of chemical degradation compared to storage at lower temperatures.[5][14]

  • Light Exposure: Many flavonoids are light-sensitive and can undergo photodegradation.[5][6] It is crucial to minimize the exposure of your compound, stock solutions, and final culture media to light.[6]

  • Media Components: Complex components within the media, such as amino acids or proteins in fetal bovine serum (FBS), can potentially interact with or bind to the flavonoid, reducing its effective concentration.[6][13]

Q4: How can I minimize compound degradation during my experiments?

  • Control Vehicle Concentration: Always keep the final DMSO concentration in your culture medium low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity.[5][9][15] Run a vehicle control (media with the same final DMSO concentration but without the flavonoid) in all experiments.[6]

  • Prepare Fresh: Prepare the final working dilutions of the flavonoid in your culture medium immediately before adding them to the cells.[5]

  • Protect from Light: Use amber-colored labware or cover plates and flasks with aluminum foil during incubation and handling.[6]

  • Consider Additives: In some cases, antioxidants like ascorbic acid have been shown to improve the stability of other flavonoids (e.g., quercetin) in culture media by protecting them from auto-oxidation.[13] This may be tested as a strategy if significant degradation is observed.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent or Lower-Than-Expected Biological Activity

You observe variable results between experiments or the compound appears less potent than anticipated based on literature.

Possible CausesRecommended Solutions & Explanations
Compound Degradation The flavonoid is degrading over the course of the experiment, leading to a lower effective concentration. Solution: Conduct a stability study using HPLC to quantify the concentration of 5,2',6'-trihydroxy-7-methoxyflavone in your specific cell culture medium over your experimental timeframe (e.g., 0, 4, 8, 24, 48 hours).[6][16] This will reveal the degradation kinetics and help you determine if you need to replenish the medium with fresh compound during long-term assays. See Protocol 2 for a detailed methodology.
Poor Solubility / Precipitation Upon dilution of the DMSO stock into the aqueous culture medium, the flavonoid may precipitate out of solution, drastically lowering the bioavailable concentration.[5] Solution: After diluting the stock into the medium, visually inspect the solution for any cloudiness or precipitates. Consider briefly sonicating the diluted solution before adding it to cells. Ensure the final concentration does not exceed the flavonoid's solubility limit in the final medium.
Non-Specific Binding Lipophilic compounds can adhere to the plastic surfaces of culture plates or flasks, reducing the amount of compound available to the cells.[5] Solution: Consider using low-binding microplates.[5] Alternatively, pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help saturate non-specific binding sites.[5]
Problem 2: Visible Color Change or Precipitation in Media

After adding the flavonoid, the culture medium turns a different color (e.g., yellow/brown) or becomes cloudy.

Possible CausesRecommended Solutions & Explanations
Oxidative Degradation The color change is often an indicator of flavonoid oxidation.[16] This is more likely to occur in media with a pH > 7.0 and at 37°C. Solution: While altering the medium's pH is often not feasible for cell health, this observation confirms that degradation is occurring. It reinforces the need to quantify the degradation rate via HPLC (see Protocol 2 ) and to prepare solutions fresh.
Precipitation at High Concentration The final concentration of the flavonoid exceeds its solubility limit in the culture medium. Solution: Re-evaluate the concentration of your stock solution and the dilution factor. It may be necessary to use a lower final concentration or optimize the dilution procedure. Adding the stock solution to the medium dropwise while vortexing can sometimes improve mixing and prevent immediate precipitation.
High Final DMSO Concentration While DMSO aids initial dissolution, adding too much to the aqueous medium can alter solvent properties and cause the compound to crash out. Solution: Adhere strictly to the recommended final DMSO concentration of <0.5%.[5] If a high concentration of the flavonoid is needed, you may need to prepare a more concentrated DMSO stock.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Ensure your DMSO is anhydrous and high-purity.[8]

  • Weighing: Accurately weigh out the required amount of 5,2',6'-Trihydroxy-7-methoxyflavone powder. (Molecular Weight: 300.26 g/mol ). For 1 mL of a 10 mM stock, you will need 3.00 mg.

  • Dissolution: Add the powder to a sterile, light-protecting microcentrifuge tube (e.g., an amber tube). Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO for every 3.00 mg of powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If needed, gently warm the solution to 37°C to aid dissolution. Visually confirm that no solid particles remain.[6]

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term use.[5][10]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework to determine the degradation rate of the flavonoid in your specific cell culture medium.

  • Preparation of Working Solution: In a sterile tube, prepare a working solution of the flavonoid in your complete cell culture medium (including serum, if used) at the highest concentration you plan to use in your experiments. Prepare a sufficient volume for all time points.

  • Incubation: Place the tube in your cell culture incubator (37°C, 5% CO₂) under the same conditions as your experiments.[16]

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 200 µL) of the medium. The t=0 sample should be taken immediately after preparation.

  • Sample Preparation:

    • Place the aliquot into a clean microcentrifuge tube.

    • To precipitate proteins that can interfere with HPLC analysis, add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.[17]

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. The following are suggested starting conditions that should be optimized for your system.[6][17]

HPLC ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Program Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the compound.
Flow Rate 1.0 mL/min[17]
Column Temperature 35-40 °C[17]
Detection Wavelength Use a Diode Array Detector (DAD) and monitor at the flavonoid's maximum absorbance wavelength (typically 250-370 nm).[17]
Injection Volume 10-20 µL[17]
  • Data Analysis:

    • Generate a standard curve using known concentrations of the flavonoid to correlate peak area with concentration.

    • For each time point, calculate the remaining concentration of the flavonoid.

    • Plot the concentration versus time to determine the degradation kinetics and calculate the compound's half-life in your specific medium.

Visual Workflows and Diagrams
Troubleshooting Workflow for Stability Issues

This diagram provides a logical path for diagnosing and solving common problems related to the use of 5,2',6'-Trihydroxy-7-methoxyflavone.

A Inconsistent or Low Biological Activity B Check for Precipitation in Media A->B C Conduct HPLC Stability Study (Protocol 2) A->C D Consider Non-Specific Binding A->D E Precipitate Observed B->E F Degradation Confirmed C->F I Use Low-Binding Plates D->I E->C No G Optimize Dilution; Lower Final Conc. E->G Yes F->D No H Replenish Media; Prepare Fresh Solutions F->H Yes prep 1. Prepare Flavonoid in Culture Medium incubate 2. Incubate at 37°C, 5% CO2 prep->incubate sample 3. Sample at Time Points (0, 2, 4... hrs) incubate->sample precip 4. Precipitate Proteins (Acetonitrile) sample->precip hplc 5. Analyze Supernatant by HPLC precip->hplc analyze 6. Quantify & Plot Conc. vs. Time hplc->analyze

Caption: Step-by-step workflow for assessing compound stability via HPLC.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming 5-Methoxyflavone Instability in Aqueous Solutions.
  • Benchchem. (n.d.). Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro.
  • ResearchGate. (2022, July 4). Stability of quercetin in DMEM and cell culture with A549 cells.
  • Benchchem. (n.d.). Application Note: Quantification of 5-Methoxyflavones Using a Validated HPLC-DAD Method.
  • Journal of Chemical Health Risks. (2023). Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones.
  • Academic Journals. (2012, April 15). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment.
  • PMC. (2025, July 2). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ.
  • MDPI. (2017, December 7). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones.
  • Sigma-Aldrich. (n.d.). 5,6,7-Trihydroxy-4′-methoxyflavone.
  • PubChem. (n.d.). 5,2',6'-trihydroxy-7-methoxyflavone.
  • Benchchem. (n.d.). In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone.
  • PLOS. (2016, April 26). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.
  • Benchchem. (n.d.). 5,7,2'-Trihydroxy-6,8-dimethoxyflavone|High-Affinity GABAALigand.
  • ResearchGate. (n.d.). Influence of extraction methods on stability of flavonoids | Request PDF.
  • PMC. (2011, December 21). Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines.
  • SIELC Technologies. (n.d.). Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column.
  • PMC. (2016, April 26). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.
  • SIELC Technologies. (2018, May 16). 4',5,7-trihydroxy-3'-methoxyflavone.
  • PMC. (2025, April 8). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • PubMed. (2022, March 18). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora.
  • ResearchGate. (n.d.). HPLC chromatograms of K. parviflora ethanolic extract ( a ) and... | Download Scientific Diagram.
  • MedchemExpress.com. (n.d.). 5,​7,​3'-​Trihydroxy-​6,​4',​5'-​trimethoxyflavone | Flavanone.
  • FooDB. (2010, April 8). Showing Compound 5-Hydroxy-7-methoxy-6-methylflavone (FDB016267).
  • Benchchem. (n.d.). "6-Hydroxyflavone-beta-D-glucoside" degradation in cell culture media and prevention.
  • Benchchem. (n.d.). Solubility of SMCC in DMSO and DMF: A Technical Guide.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro.
  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?.
  • Sigma-Aldrich. (n.d.). 5,6,7-Trihydroxy-4′-methoxyflavone.

Sources

Troubleshooting

Preventing precipitation of 5,2',6'-Trihydroxy-7-methoxyflavone in aqueous solution

Topic: Preventing Precipitation of 5,2',6'-Trihydroxy-7-methoxyflavone in Aqueous Solutions Overview 5,2',6'-Trihydroxy-7-methoxyflavone is a highly substituted flavonoid naturally identified in Andrographis species[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of 5,2',6'-Trihydroxy-7-methoxyflavone in Aqueous Solutions

Overview 5,2',6'-Trihydroxy-7-methoxyflavone is a highly substituted flavonoid naturally identified in Andrographis species[1]. Like many bioactive flavonoids, it exhibits a planar phenylbenzopyrone structure (C6-C3-C6)[2]. While its multiple hydroxyl groups offer potent hydrogen-bonding capabilities for target binding, they also facilitate strong intermolecular interactions in the solid state. Combined with a predicted LogP of approximately 2.59[3], this compound exhibits notoriously poor aqueous solubility and a high propensity to precipitate when transitioned from organic stock solutions into aqueous biological buffers.

This guide provides field-proven, mechanistically grounded strategies to maintain this flavone in solution for in vitro and in vivo applications.

Frequently Asked Questions (FAQs)

Q: I dissolved 5,2',6'-Trihydroxy-7-methoxyflavone in 100% DMSO at 10 mM. When I dilute it 1:1000 into PBS or cell culture media, it immediately forms a cloudy suspension. Why? A: You are observing "solvent-shift precipitation." While DMSO perfectly solvates the flavone, diluting this stock into an aqueous buffer causes the DMSO to rapidly diffuse into the bulk water. The local concentration of the flavone instantly exceeds its intrinsic aqueous solubility limit. Because the planar aromatic rings strongly favor π-π stacking[2], the molecules rapidly nucleate and form microcrystals. To prevent this, you must lower the thermodynamic barrier to aqueous solvation using complexation or co-solvents.

Q: Can I just heat the PBS/media to force it into solution? A: No. While heating temporarily increases kinetic solubility, the solution will become supersaturated as it cools to 37°C or room temperature. The compound will eventually precipitate, often unpredictably during your assay, leading to erratic data and false negatives.

Q: How can I verify that my compound is truly dissolved and not just forming a nano-suspension? A: Visual inspection is insufficient. A self-validating approach requires two steps:

  • Centrifuge the final aqueous dilution at 14,000 × g for 15 minutes.

  • Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% methanol. If the recovered concentration is <95% of your theoretical yield, nano-precipitation has occurred. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal particles >10 nm.

Solubilization Strategies & Quantitative Benchmarks

To successfully formulate 5,2',6'-Trihydroxy-7-methoxyflavone, you must select an excipient system appropriate for your downstream application. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for flavonoids because they encapsulate the hydrophobic aromatic rings within their barrel-shaped cavity while exposing a hydrophilic exterior[4].

Table 1: Formulation Strategies and Expected Solubility Limits

Formulation StrategyExcipient SystemEst. Max Aqueous ConcentrationPhysical StabilityBest Application
Unformulated 100% PBS (pH 7.4)< 5 µg/mLPoorNone
Direct Dilution 0.1% DMSO in PBS~10 µg/mL< 2 hoursAcute in vitro biochemical assays
Co-solvent System 5% DMSO + 10% PEG400 + 5% Tween-80~500 µg/mL> 24 hoursIn vivo dosing (IV/IP)
Inclusion Complex 20% w/v HP-β-CD in Water/PBS> 2000 µg/mL> 1 monthCell culture, In vivo (Oral/IV)
Experimental Protocols
Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Mechanism: HP-β-CD forms a 1:1 stoichiometric inclusion complex with the flavone, shielding the hydrophobic backbone from water and preventing π-π stacking[4].

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve 20 g of HP-β-CD in 100 mL of molecular biology grade water to create a 20% (w/v) solution. Stir until completely clear.

  • Guest Addition: Weigh the required amount of 5,2',6'-Trihydroxy-7-methoxyflavone (e.g., 200 mg for a 2 mg/mL target). Add the powder directly to the HP-β-CD solution. Do not use DMSO here, as it competes for the cyclodextrin cavity.

  • Equilibration: Protect the flask from light (wrap in foil) and stir magnetically at 500 rpm at 37°C for 48 hours. The extended time is required to reach thermodynamic equilibrium for host-guest complexation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated flavone.

  • Validation (Critical): Take a 10 µL aliquot of the filtrate, dilute 1:100 in methanol, and quantify via HPLC-UV (typically at 280-320 nm). The measured concentration is your exact working concentration.

  • Storage: The aqueous complex can be stored at 4°C for up to a month, or lyophilized to a powder for long-term storage at -20°C.

Protocol B: Step-Down Co-Solvent Dilution Method

Mechanism: Surfactants (Tween-80) and co-solvents (PEG400) lower the dielectric constant of the aqueous phase and form micelles that entrap the lipophilic flavone before it can nucleate.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the flavone in 100% anhydrous DMSO at 20 mg/mL. Vortex until completely clear.

  • Excipient Blending: In a separate tube, prepare a co-solvent mixture of PEG400 and Tween-80 (2:1 ratio).

  • Intermediate Phase: Add 1 part DMSO stock to 3 parts co-solvent mixture. Vortex vigorously for 2 minutes. The solution must remain perfectly clear.

  • Aqueous Quenching: While vortexing the intermediate phase continuously, add 16 parts of PBS (pH 7.4) dropwise (approx. 1 drop per second). Causality note: Slow addition prevents localized zones of high water concentration, which trigger sudden precipitation.

  • Validation: Centrifuge at 10,000 × g for 10 minutes. Inspect the bottom of the tube for a yellow pellet. If a pellet forms, the compound has precipitated, and the surfactant ratio must be increased.

Formulation Decision Matrix

Use the following logical workflow to determine the optimal anti-precipitation strategy for your specific experimental needs.

G Start Determine Target Concentration of 5,2',6'-Trihydroxy-7-methoxyflavone LowConc Low Concentration (< 10 µg/mL) Start->LowConc HighConc High Concentration (> 10 µg/mL) Start->HighConc DMSO Direct DMSO Dilution (Max 0.1% v/v DMSO) LowConc->DMSO AppType Downstream Application? HighConc->AppType Validation Validation Step: Centrifuge & HPLC / DLS DMSO->Validation InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo HPBCD HP-β-CD Inclusion Complex (Prevents solvent toxicity) InVitro->HPBCD InVivo->HPBCD Cosolvent Co-solvent Formulation (e.g., PEG400/Tween-80) InVivo->Cosolvent HPBCD->Validation Cosolvent->Validation

Decision matrix for selecting optimal anti-precipitation strategies for flavonoids.

References
  • A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research (PubMed) URL:[Link]

  • CNP0153646.0: 5,2',6'-Trihydroxy-7-methoxyflavone Source: COCONUT (Collection of Open Natural Products) URL:[Link]

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids Source: Molecules (MDPI) URL:[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: Pharmaceutics (PubMed Central) URL:[Link]

Sources

Optimization

Minimizing cytotoxicity of 5,2',6'-Trihydroxy-7-methoxyflavone vehicle (DMSO)

Welcome to the Technical Support Center for 5,2',6'-Trihydroxy-7-methoxyflavone in vitro assay development. 5,2',6'-Trihydroxy-7-methoxyflavone is a highly hydrophobic, multi-ring flavonoid often isolated from botanical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,2',6'-Trihydroxy-7-methoxyflavone in vitro assay development.

5,2',6'-Trihydroxy-7-methoxyflavone is a highly hydrophobic, multi-ring flavonoid often isolated from botanical sources such as Andrographis alata[1]. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice. However, DMSO is a biologically active solvent. When its concentration exceeds a cell line's tolerance threshold, it induces membrane fluidization, oxidative stress, and apoptosis, which directly confounds the true pharmacological readout of your flavonoid.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate the compound's true activity from vehicle artifacts.

Diagnostic Workflow: Isolating Vehicle Artifacts

Before altering your experimental parameters, use the following diagnostic workflow to determine if your observed cytotoxicity is a true pharmacological effect of 5,2',6'-Trihydroxy-7-methoxyflavone or an artifact of the DMSO vehicle.

G Start Observe Cell Death in Flavonoid Assay CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO VehicleControl Evaluate Vehicle-Only Control Well CheckDMSO->VehicleControl Yes Action2 True Compound Cytotoxicity CheckDMSO->Action2 No ToxicitySource Compare Viability: Vehicle vs. Untreated VehicleControl->ToxicitySource ToxicitySource->Action2 Vehicle Viability > 95% Action3 Vehicle Toxicity: Reduce DMSO % ToxicitySource->Action3 Vehicle Viability < 95% Action1 Optimize Stock Conc. or use Co-solvents Action3->Action1

Workflow to isolate 5,2',6'-Trihydroxy-7-methoxyflavone toxicity from DMSO vehicle effects.

Troubleshooting Guide & Causality Analysis

Q1: My cells are dying rapidly after treatment. How do I definitively prove whether the toxicity is from 5,2',6'-Trihydroxy-7-methoxyflavone or the DMSO vehicle? Causality & Insight: DMSO acts as a potent chemical penetration enhancer. At concentrations above 0.1% (v/v), it displaces water molecules in the cellular lipid bilayer, causing membrane fluidization and eventual pore formation. This biophysical stress leads to mitochondrial depolarization and reactive oxygen species (ROS) generation. If your final DMSO concentration exceeds the tolerance threshold of your specific cell line, the observed cell death is likely a vehicle artifact. Solution: You must perform a parallel solvent control assay. Ensure the final concentration of the solvent (DMSO) is consistent across all experimental conditions and remains at a non-toxic level[2]. If the vehicle-only well exhibits < 95% viability compared to untreated controls, the vehicle is the primary driver of cytotoxicity.

Q2: When I dilute my DMSO stock of 5,2',6'-Trihydroxy-7-methoxyflavone into aqueous culture media, the compound precipitates. How can I prevent this without increasing the DMSO volume? Causality & Insight: Flavonoids precipitate when the local concentration of water rapidly exceeds the solvation capacity of the DMSO micro-environment—a phenomenon known as the "solvent crash" effect. Solution: Implement a "step-down" intermediate dilution strategy. Instead of spiking 1 µL of a 100 mM DMSO stock directly into 1 mL of culture media, first dilute the stock 1:10 into culture media supplemented with 10% Bovine Serum Albumin (BSA) to create an intermediate. BSA acts as a carrier protein, binding the hydrophobic flavonoid and keeping it in suspension as the DMSO diffuses into the bulk aqueous phase.

Q3: What is the maximum allowable DMSO concentration for my cell-based assays? Causality & Insight: The tolerance limit is highly cell-type dependent. Primary cells and suspension cells are acutely sensitive to DMSO-induced membrane thinning, whereas robust immortalized adherent lines can tolerate slightly higher concentrations. Solution: Keep final DMSO concentrations ≤ 0.1% (v/v) for sensitive assays, and never exceed 0.5% (v/v) for standard viability assays. Refer to the quantitative data table below.

Quantitative Data: DMSO Tolerance Thresholds

To prevent vehicle interference, benchmark your assay against these established DMSO tolerance limits.

Cell Type CategoryMax Recommended DMSO (v/v)Cytotoxic Phenotype if Exceeded
Primary Cells (e.g., Hepatocytes, Neurons)0.05% - 0.1%Rapid LDH release, membrane rupture, acute necrosis
Suspension Cells (e.g., Jurkat, PBMCs)0.1%Apoptosis, cell cycle arrest at G1 phase
Adherent Immortalized (e.g., HeLa, HEK293T)0.2% - 0.5%Morphological rounding, metabolic shift, reduced proliferation
Stem Cells (e.g., iPSCs, MSCs)0.05%Unintended differentiation, loss of pluripotency markers, detachment

Mechanistic Pathway: DMSO-Induced Assay Confounding

Understanding how DMSO induces cellular stress is critical for diagnosing false-positive cytotoxicity readouts in flavonoid screening.

Pathway DMSO High DMSO (>0.5% v/v) Membrane Lipid Bilayer Fluidization & Pore Formation DMSO->Membrane ROS Intracellular ROS Generation DMSO->ROS Mito Mitochondrial Membrane Depolarization Membrane->Mito ROS->Mito Apoptosis Caspase-3/9 Activation (Apoptosis) Mito->Apoptosis Confound Confounded Flavonoid Readout Apoptosis->Confound

Mechanistic pathway of DMSO-induced cellular stress confounding flavonoid assay readouts.

Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Concentration Flavonoid Stock

Objective: Maximize the stock concentration of 5,2',6'-Trihydroxy-7-methoxyflavone to ensure the final spike-in volume of DMSO remains ≤ 0.1% in the assay well.

  • Lyophilization Check: Ensure the 5,2',6'-Trihydroxy-7-methoxyflavone powder is completely dry. Causality: Residual moisture drastically reduces DMSO solvation efficiency, forcing you to use more solvent.

  • Solvent Selection: Use strictly anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Stock Preparation: Weigh the compound and add DMSO to achieve a 50 mM or 100 mM stock.

  • Sonication: Sonicate the solution in a water bath at 37°C for 10 minutes. Causality: Acoustic cavitation breaks up micro-crystals, ensuring complete solvation without the thermal degradation of the compound's methoxy groups.

  • Aliquot & Store: Aliquot into single-use amber vials and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, which degrades the stock and causes precipitation upon thawing.

Protocol 2: Vehicle Control Normalization Assay

Objective: A self-validating system to continuously monitor and subtract baseline DMSO toxicity from the flavonoid's pharmacological effect[2].

  • Plate Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow attachment and recovery.

  • Treatment Preparation: Prepare a serial dilution of 5,2',6'-Trihydroxy-7-methoxyflavone in culture media.

  • Vehicle Matching (Critical Step): Calculate the exact percentage of DMSO in your highest concentration well (e.g., 0.2%). Add exactly 0.2% DMSO to the "Vehicle Control" wells. Do NOT use a generic 1% DMSO control if your assay only requires 0.2%.

  • Incubation: Treat cells for the desired time point (e.g., 48 hours).

  • Viability Readout: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic threshold[2].

  • Data Normalization: Calculate true viability using the formula: (Absorbance of Flavonoid Well / Absorbance of Vehicle Control Well) × 100. Causality: This mathematical normalization isolates the compound's specific effect from any baseline vehicle-induced stress.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO to dissolve 5,2',6'-Trihydroxy-7-methoxyflavone? A: While ethanol is less cytotoxic to certain cell lines, 5,2',6'-Trihydroxy-7-methoxyflavone (and its glycoside derivatives) typically exhibits significantly lower solubility in ethanol compared to DMSO[1]. If you switch to ethanol, you may not reach the required stock concentration, forcing you to use a higher vehicle volume in the assay, which defeats the purpose.

Q: My vehicle control shows 80% viability compared to untreated cells. Is my data still valid? A: No. A 20% loss in viability due to the vehicle indicates significant baseline cellular stress. This stress can act synergistically with the flavonoid, leading to false-positive cytotoxicity readouts. You must optimize your stock concentration (Protocol 1) or use a co-solvent to bring vehicle viability back to ≥ 95%.

References

  • Title: A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research / Taylor & Francis URL
  • Title: DIPQUO | GSK3-β Inhibitor | For Osteogenesis Research (Troubleshooting Guide & Solvent Control Methodology)

Sources

Troubleshooting

Troubleshooting inconsistent results in 5,2',6'-Trihydroxy-7-methoxyflavone experiments

Technical Support Center: Troubleshooting 5,2',6'-Trihydroxy-7-methoxyflavone in In Vitro Assays Welcome to the Advanced Technical Support Center. As researchers transition naturally occurring flavonoids from extraction...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5,2',6'-Trihydroxy-7-methoxyflavone in In Vitro Assays

Welcome to the Advanced Technical Support Center. As researchers transition naturally occurring flavonoids from extraction to in vitro biological evaluation, 5,2',6'-trihydroxy-7-methoxyflavone—a bioactive O-methylated flavone isolated from Andrographis species[1]—presents unique physicochemical challenges. Its polyhydroxylated structure and lipophilic methoxy core frequently lead to artifactual data if handled improperly.

This guide is engineered for drug development professionals, providing mechanistic causality and self-validating protocols to ensure absolute data integrity.

Diagnostic Architecture

To systematically resolve inconsistent experimental results, follow the decision matrix below. It categorizes failures into physical, chemical, and biological interferences.

G Root Inconsistent In Vitro Results: 5,2',6'-Trihydroxy-7-methoxyflavone Cat1 Physical Instability Root->Cat1 Cat2 Chemical Instability Root->Cat2 Cat3 Biological Interference Root->Cat3 Prob1 Micro-precipitation in culture media Cat1->Prob1 Prob2 Rapid auto-oxidation at pH 7.4 Cat2->Prob2 Prob3 Redox interference in MTT assays Cat3->Prob3 Prob4 High BSA binding shifts IC50 Cat3->Prob4 Sol1 Warm dropwise dilution Max 0.1% DMSO Prob1->Sol1 Sol2 Prepare fresh daily Avoid alkaline drift Prob2->Sol2 Sol3 Use protein-staining (SRB) or ATP assays Prob3->Sol3 Sol4 Standardize FBS % across all batches Prob4->Sol4

Fig 1: Diagnostic decision tree for troubleshooting 5,2',6'-trihydroxy-7-methoxyflavone assays.

Core Troubleshooting & FAQs

Q1: My cell viability readouts (MTT/MTS) show false proliferation or highly erratic IC50 curves. What is the mechanism behind this? Causality: 5,2',6'-Trihydroxy-7-methoxyflavone possesses three hydroxyl groups that act as potent electron donors. In metabolic assays like MTT, the tetrazolium salt is reduced to formazan by mitochondrial dehydrogenases. However, highly redox-active flavonoids can chemically reduce the tetrazolium salt in the extracellular medium without cellular intervention, creating a massive false-positive absorbance signal[2]. Corrective Action: Abandon tetrazolium-based assays for this compound. Switch to a non-metabolic, stoichiometric assay such as the Sulforhodamine B (SRB) assay or an ATP-dependent luminescence assay (CellTiter-Glo).

Q2: I observe a rapid loss of compound bioactivity when cells are incubated for 48–72 hours. Is the compound degrading? Causality: Yes. Flavonoids are notoriously unstable in standard cell culture media like DMEM[2]. The slightly alkaline environment (pH 7.4), combined with dissolved oxygen and transition metals (e.g., iron and copper in the media), catalyzes the auto-oxidation and subsequent hydrolytic ring cleavage of the benzopyran scaffold[3]. Corrective Action: Do not store the compound in aqueous media. Prepare working solutions immediately before application. For assays requiring >24 hours of exposure, perform a 50% media exchange with freshly prepared compound every 12 to 24 hours to maintain a constant pharmacological pressure.

Q3: The compound appears to precipitate when diluted from DMSO into DMEM, even at low micromolar concentrations. How can I prevent this? Causality: The 7-methoxy substitution increases the lipophilicity of the flavone core, severely restricting its aqueous solubility. When a high-concentration DMSO stock is injected directly into cold or room-temperature aqueous media, the sudden drop in solvent kinetic energy causes local supersaturation. The hydrophobic molecules aggregate and crash out as refractile microcrystals[4]. Corrective Action: Utilize the "Thermodynamic-Stabilized Dilution" method (see Protocol 1). Pre-warming the media maintains the thermodynamic solubility limit, preventing nucleation.

Q4: Why does the potency (IC50) of the compound shift drastically when I change cell lines or media formulations? Causality: Flavonoids exhibit a high binding affinity to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS)[2]. If you are testing the compound in a cell line requiring 20% FBS versus one requiring 5% FBS, the "free" (unbound and pharmacologically active) concentration of the flavone will be vastly different, skewing the apparent IC50. Corrective Action: Standardize the FBS concentration across all comparative assays. If cell viability permits, conduct the compound treatment in low-serum (1-2% FBS) or serum-free conditions to isolate the true intrinsic potency of the molecule.

Quantitative Data Presentation

Table 1: Physicochemical Properties of 5,2',6'-Trihydroxy-7-methoxyflavone [4]

Parameter Value Pharmacological Implication
Molecular Formula C₁₆H₁₂O₆ Polarity dictates high organic solvent requirement.
Hydrogen Bond Donors 3 High potential for auto-oxidation and redox interference.
Hydrogen Bond Acceptors 6 Strong binding affinity to serum proteins (BSA).
Topological Polar Surface Area 100.13 Ų Moderate-to-poor passive membrane permeability.

| Aromatic Rings | 3 | High UV absorbance; potential for fluorescence quenching. |

Table 2: Troubleshooting Matrix

Symptom Mechanistic Cause Primary Solution
Visible cloudiness in media Hydrophobic nucleation / crashing out Pre-warm media; add DMSO stock dropwise.
Erratic MTT absorbance Direct chemical reduction of tetrazolium Switch to SRB or Crystal Violet assay.
Loss of efficacy over 48h Alkaline hydrolytic ring cleavage Replenish media + compound every 24 hours.

| Variable IC50 across batches | Differential protein binding (FBS) | Standardize serum concentration to ≤5%. |

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic-Stabilized Media Preparation

Objective: Achieve complete aqueous solvation without microcrystal formation.

  • Stock Solubilization: Dissolve the lyophilized 5,2',6'-trihydroxy-7-methoxyflavone powder in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous conditions prevent premature hydrolytic degradation.

  • Thermal Equilibration: Aliquot the required volume of complete culture medium (e.g., DMEM + 5% FBS) into a sterile conical tube. Incubate in a 37°C water bath for 15 minutes. Causality: Elevating the temperature increases the kinetic energy of the solvent system, raising the nucleation threshold.

  • Dropwise Integration: Place the warmed media on a vortex mixer at low speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the swirling vortex to a final concentration of ≤10 µM (Final DMSO ≤ 0.1% v/v).

  • Self-Validation Step: Transfer 100 µL of the working solution to a clear 96-well plate. Inspect under an inverted phase-contrast microscope at 20X magnification. The absolute absence of dark, refractile microcrystals confirms successful thermodynamic solvation.

Protocol 2: Non-Redox Cell Viability Workflow (SRB Assay)

Objective: Quantify cell viability without interference from the flavone's redox-active hydroxyl groups.

  • Cell Fixation: Following the compound treatment period, gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly on top of the growth medium in each well. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates cellular proteins and halts all metabolic reduction, eliminating the flavonoid's ability to interfere with the readout.

  • Washing & Drying: Wash the plate 4 times with slow-running tap water to remove TCA and media components. Air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature. Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Destaining: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Causality: The acidic wash prevents the dissociation of the bound SRB dye.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the bound dye. Read absorbance at 540 nm.

  • Self-Validation Step: Always include a "Cell-Free Blank" well containing only media and the highest concentration of the flavone. If the OD₅₄₀ of this blank matches the vehicle control blank, redox and colorimetric interferences have been successfully eliminated.

References

  • A new flavone 2'-glucoside from Andrographis alata. Journal of Asian Natural Products Research, 1998. URL: [Link]

  • CNP0153646.0: 5,2',6'-Trihydroxy-7-methoxyflavone. COCONUT: Universal Natural Products Database, 2024. URL: [Link]

  • Modulation of the Respiratory Epithelium Physiology by Flavonoids—Insights from 16HBE14o- cell Model. MDPI, 2024. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Storage and Stability of 5,2',6'-Trihydroxy-7-methoxyflavone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5,2',6'-Trihydroxy-7-methoxyflavone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5,2',6'-Trihydroxy-7-methoxyflavone .

Isolated primarily from Andrographis species, this compound is a flavone aglycone. Unlike glycosylated flavonoids, which benefit from the steric protection and chemical stability provided by sugar moieties, free aglycones are highly vulnerable to environmental degradation [2]. The unique 2',6'-dihydroxy substitution on the B-ring creates an electron-dense region that is exceptionally prone to autoxidation [1]. This guide synthesizes field-proven methodologies and mechanistic insights to ensure the absolute integrity of your experimental data.

Part 1: Troubleshooting Guide

Issue 1: My HPLC chromatogram shows peak splitting and a shifting retention time for the standard over several days.

  • Root Cause: Aglycones are highly sensitive to pH fluctuations. If your mobile phase or sample diluent is not properly buffered, the compound undergoes partial ionization (deprotonation of the 5- or 2',6'-hydroxyls). This creates an equilibrium between the neutral and phenolate anion forms, leading to peak splitting and reversible isomerization.

  • Solution: Ensure your HPLC mobile phase is strictly acidified (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to keep the flavone fully protonated. Always reconstitute the sample in a diluent that matches the initial mobile phase conditions.

Issue 2: The stock solution in DMSO has changed from pale yellow to a brownish-orange tint.

  • Root Cause: This colorimetric shift is the hallmark of B-ring autoxidation. In the presence of dissolved oxygen, the 2',6'-hydroxyl groups oxidize into a semiquinone radical and subsequently an irreversible quinone [3].

  • Solution: Discard the oxidized stock. For future preparations, use strictly anhydrous, degassed solvents and purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing.

Issue 3: I am observing inconsistent potency or a complete loss of bioactivity in my in vitro cell assays.

  • Root Cause: Repeated freeze-thaw cycles of the DMSO stock introduce atmospheric moisture. DMSO is highly hygroscopic; absorbed water drastically alters the local micro-pH and accelerates hydrolytic and oxidative degradation during the warming phases [4].

  • Solution: Implement a strict single-use aliquot system. Never return a thawed aliquot to the freezer.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for long-term storage? A: For long-term cryo-storage, anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) is the gold standard. If the compound must be stored in an aqueous or protic solvent for immediate downstream applications, use acidified Methanol or Ethanol (adjusted to pH 3.0–4.0 with organic acids) to suppress phenolate anion formation.

Q: How exactly does pH impact the stability of 5,2',6'-trihydroxy-7-methoxyflavone? A: Flavonoids are generally stable in acidic to neutral environments but degrade rapidly under alkaline conditions [2]. When the pH exceeds the pKa of the hydroxyl groups (typically > pH 7.5), the molecule deprotonates. The resulting phenolate anion is highly reactive and rapidly scavenges dissolved oxygen, triggering a cascade of ring-cleavage and degradation.

Autoxidation A 5,2',6'-Trihydroxy-7-methoxyflavone (Stable in Acidic/Neutral pH) B Deprotonation of B-ring Hydroxyls (Alkaline pH > 7.0) A->B pH Shift D Electron Transfer / O2 Exposure (Autoxidation) A->D UV/Light Exposure C Phenolate Anion Intermediate (Electron-Rich, Highly Reactive) B->C pKa Exceeded C->D Dissolved O2 E Semiquinone Radical Formation D->E Radical Initiation F Irreversible Quinone Degradation (Loss of Bioactivity, Color Change) E->F Propagation

Figure 1: Mechanistic pathway of alkaline autoxidation and photodegradation of the flavone.

Q: Is this compound light-sensitive? A: Yes. UV and strong visible light catalyze photo-oxidation, acting as an alternative initiation step for the radical degradation pathway shown above. Always handle solutions in amber vials or under low-light conditions.

Part 3: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the degradation kinetics of flavone aglycones under various environmental stressors [3], [4].

Environmental ConditionTemperatureTimeframe% Intact Flavone RemainingPrimary Degradation Mechanism
Anhydrous DMSO (Dark, Argon) -80°C12 Months> 99.5% None (Optimal Storage)
Acidic Aqueous (pH 3.0) 4°C30 Days> 95.0% Minimal Hydrolysis
Neutral Aqueous (pH 7.0) 25°C48 Hours~ 80.0% Mild Autoxidation
Methanol (Light Exposed) 25°C7 Days~ 60.0% Photo-oxidation
Alkaline Aqueous (pH 9.0) 25°C24 Hours< 40.0% Rapid Ring Cleavage / Quinone Formation

Part 4: Standard Operating Protocols (SOPs)

To ensure a self-validating and reproducible workflow, adhere strictly to the following methodologies when handling 5,2',6'-Trihydroxy-7-methoxyflavone.

Protocol A: Preparation of Long-Term Stock Solutions (10 mM)

Causality Note: This protocol is designed to systematically eliminate the three primary vectors of degradation: moisture, oxygen, and thermal stress.

  • Equilibration: Allow the sealed, lyophilized vial of the flavone to equilibrate to room temperature inside a desiccator for 30 minutes. Why: Opening a cold vial causes immediate atmospheric condensation, introducing water into the hygroscopic powder.

  • Solvent Preparation: Utilize anhydrous, HPLC-grade DMSO. Degas the solvent by sparging with Argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex gently in 10-second bursts until fully dissolved. Why: Do not use ultrasonic baths; localized cavitation generates heat that accelerates aglycone degradation.

  • Aliquoting: Dispense 50 µL single-use volumes into amber, low-bind microcentrifuge tubes to prevent photo-oxidation and surface adsorption.

  • Inert Blanketing: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each tube for 3 seconds, immediately capping it to lock out ambient air.

  • Cryogenic Storage: Store all aliquots at -80°C.

Protocol B: Self-Validation & Stability Indicating Assay
  • Day 0 Baseline: Immediately after preparing the stock, dilute one 50 µL aliquot to 100 µM in acidified mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Analysis: Run the sample on an HPLC-UV system (λmax ~350 nm). Record the exact Area Under the Curve (AUC) and retention time.

  • Verification: Before critical in vitro or in vivo assays, thaw a new aliquot and repeat the HPLC run. A reduction in AUC > 5% or the appearance of secondary peaks indicates compromised stock integrity.

SOP S1 1. Lyophilized Powder Equilibrate to Room Temp (Desiccated) S2 2. Solvent Addition Add Anhydrous DMSO (Argon Purged) S1->S2 S3 3. Dissolution Vortex gently (Avoid sonication heat) S2->S3 S4 4. Aliquoting Divide into 50 µL single-use vials S3->S4 S5 5. Inert Gas Blanket Overlay with Nitrogen/Argon S4->S5 S6 6. Cryogenic Storage Store at -80°C in opaque boxes S5->S6

Figure 2: Step-by-step self-validating workflow for the preparation and long-term storage of stocks.

Part 5: References

  • Title: A new flavone 2'-glucoside from Andrographis alata Source: Journal of Asian Natural Products Research (PubMed) URL: [Link]

  • Title: Characterization of Ginkgo biloba Leaf Flavonoids as Neuroexocytosis Regulators Source: Molecules (PubMed Central) URL: [Link]

  • Title: Effect of heat processing on thermal stability and antioxidant activity of six flavonoids Source: Journal of Food Processing and Preservation (ResearchGate) URL: [Link]

  • Title: Polyphenol and Flavonoid Stability of Wild Blueberry during Air- and Freeze-Drying and Storage Stability Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Addressing 5,2',6'-Trihydroxy-7-methoxyflavone Autofluorescence in Imaging

Overview & Mechanistic Insight As a Senior Application Scientist, I frequently encounter severe imaging artifacts when researchers work with small-molecule drug candidates or natural product extracts. 5,2',6'-Trihydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter severe imaging artifacts when researchers work with small-molecule drug candidates or natural product extracts. 5,2',6'-Trihydroxy-7-methoxyflavone —a highly oxygenated flavone commonly isolated from Andrographis species 1—is a notorious source of intrinsic autofluorescence that can completely obscure specific immunofluorescence signals.

The Causality of the Signal (Photophysics): Unlike standard endogenous tissue autofluorescence (which typically stems from structural proteins like collagen or aging pigments like lipofuscin), the fluorescence of this compound is deeply rooted in its molecular architecture. The basic skeletal structure of flavones consists of two benzene rings linked by an oxygen-containing pyran ring. The extensive π -electron delocalization across this planar, highly conjugated biphenyl-pyran system lowers the energy gap for π→π∗ transitions, allowing the molecule to readily absorb UV and blue light 2.

Crucially, the presence of the 5-hydroxyl group adjacent to the C4-carbonyl group allows the molecule to undergo Excited-State Intramolecular Proton Transfer (ESIPT) upon excitation. This photophysical phenomenon causes a massive Stokes shift, resulting in the molecule emitting a broad, intense fluorescence in the green-to-yellow spectrum (typically 450–550 nm) 3. Because this emission directly overlaps with standard fluorophores like DAPI, FITC, and Alexa Fluor 488, it destroys the signal-to-noise ratio of your assay.

Diagnostic FAQs

Q1: How can I definitively prove the background is from 5,2',6'-Trihydroxy-7-methoxyflavone and not my fixation method? A: You must run a vehicle-only control. Image an unstained tissue/cell sample treated only with the vehicle (e.g., DMSO), and compare it to an unstained sample treated with the flavone. If the background is strictly localized to the flavone-treated sample, the compound is the source. If both show high background, your aldehyde fixative (e.g., paraformaldehyde) is likely cross-linking amines and causing the issue.

Q2: Can I use chemical quenching agents like Sudan Black B or Cupric Sulfate to remove the flavone's signal? A: Generally, no. Sudan Black B is excellent for quenching lipofuscin-induced autofluorescence, and sodium borohydride reduces free aldehyde groups from fixation. However, these agents do not alter the conjugated π -system of the flavone. If the flavone is your active drug candidate, chemically altering it will destroy your biological context. You must bypass the signal optically or computationally.

Q3: Which standard fluorophores are "safe" to use alongside this compound? A: You must avoid any fluorophore that excites below 500 nm or emits between 450–550 nm. Shifting your imaging panel to the Far-Red or Near-Infrared (NIR) spectrum is the most robust solution.

Spectral Overlap & Fluorophore Compatibility

To design a self-validating imaging panel, you must select fluorophores that operate outside the photophysical window of the flavone.

Target ChannelStandard FluorophoreExcitation/Emission (nm)Flavone Interference RiskRecommended AlternativeAlternative Ex/Em (nm)
Nuclei (Blue) DAPI / Hoechst358 / 461CRITICAL (Direct Ex overlap)DRAQ5646 / 697
Proteins (Green) FITC / Alexa 488490 / 525HIGH (Direct Em overlap)Alexa Fluor 647650 / 668
Proteins (Red) TRITC / Cy3550 / 570MODERATE (Tail Em overlap)Alexa Fluor 750749 / 775
Proteins (Far-Red) Cy5 / Alexa 647650 / 670NONE (Safe Window)Keep as is650 / 670

Troubleshooting Workflows & Methodologies

Below is the logical decision tree for diagnosing and addressing this specific autofluorescence issue.

FlavoneAutofluorescence N1 High Background Detected in FITC/DAPI Channels N2 Image Unstained Control (Vehicle vs. Flavone-Treated) N1->N2 N3 Is signal strictly localized to flavone-treated samples? N2->N3 N4 Endogenous Tissue Autofluorescence (Treat with Sudan Black B) N3->N4 No N5 5,2',6'-Trihydroxy-7-methoxyflavone Autofluorescence N3->N5 Yes N6 Strategy 1: Spectral Shifting Use Far-Red/NIR Probes (Cy5/AF647) N5->N6 N7 Strategy 2: Optical Filtering Use Narrow Bandpass Filters N5->N7 N8 Strategy 3: Computational Linear Spectral Unmixing N5->N8

Caption: Troubleshooting workflow for identifying and bypassing flavone autofluorescence.

Protocol A: Optical Bypass via Far-Red/NIR Shifting (Primary Recommendation)

Because 5,2',6'-Trihydroxy-7-methoxyflavone lacks absorption capacity beyond 600 nm, shifting your entire imaging panel to the far-red/near-infrared (NIR) spectrum completely eliminates the artifact at the physical level.

Step-by-Step Methodology:

  • Antibody Selection: Replace primary/secondary antibody pairs conjugated to FITC/Alexa Fluor 488 with those conjugated to Cy5, Alexa Fluor 647, or Alexa Fluor 700.

  • Nuclear Counterstaining: Omit DAPI or Hoechst 33342. Stain samples with DRAQ5 (1:1000 dilution in PBS) for 15 minutes at room temperature. Wash 3x with PBS.

  • Microscope Calibration:

    • Deactivate the 405 nm and 488 nm excitation lasers.

    • Activate the 633 nm or 640 nm HeNe/Diode lasers.

  • Filter Configuration: Ensure the emission filter is set to a narrow bandpass in the far-red region (e.g., 670/30 nm) to prevent any broad-spectrum tail bleed-through from the flavone.

  • System Validation: Image the flavone-treated, unstained control using the 640 nm laser. The background should now be indistinguishable from the vehicle control, validating the optical bypass.

Protocol B: Linear Spectral Unmixing (For Multiplexed Confocal Imaging)

If you must use green/yellow fluorophores (e.g., when working with a transgenic GFP-expressing cell line where the label cannot be changed), you must computationally separate the overlapping spectra using a multispectral confocal microscope (e.g., Zeiss LSM 880/980 with a Quasar detector).

Step-by-Step Methodology:

  • Acquire Flavone Reference Spectrum:

    • Prepare a sample of wild-type (non-GFP) cells treated with 5,2',6'-Trihydroxy-7-methoxyflavone. Do not add any fluorescent stains.

    • Excite at 405 nm and 488 nm. Collect emission using a lambda stack ( λ -stack) from 410 nm to 650 nm in 9 nm steps.

    • Save this spectral profile as the "Flavone Fingerprint."

  • Acquire Target Reference Spectra:

    • Image a vehicle-treated, single-stained sample (e.g., GFP only) using the exact same λ -stack settings. Save as the "GFP Fingerprint."

  • Image the Experimental Sample:

    • Image the fully treated, fully stained experimental sample using the λ -stack.

  • Computational Unmixing:

    • Open the microscopy software's Linear Spectral Unmixing module.

    • Input the "Flavone Fingerprint" and "GFP Fingerprint" as reference spectra.

    • Run the algorithm to mathematically subtract the flavone's proportional contribution from every pixel, isolating the true GFP signal.

References

  • A new flavone 2'-glucoside
  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology M
  • Spectral and basic properties of flavones in the ground and excited st

Sources

Optimization

Improving the efficiency of 5,2',6'-Trihydroxy-7-methoxyflavone extraction

Welcome to the Technical Support Center for Advanced Botanical Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,2',6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Botanical Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,2',6'-Trihydroxy-7-methoxyflavone .

This rare, polyhydroxylated flavone—primarily identified in botanical matrices such as Andrographis alata[1] and the bark of Pterospermum species[2]—presents unique extraction hurdles due to its amphiphilic nature and susceptibility to thermal degradation. This guide moves beyond basic templates to provide you with a self-validating, mechanistically grounded troubleshooting framework.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is my extraction yield of 5,2',6'-Trihydroxy-7-methoxyflavone consistently low when using traditional Soxhlet extraction? A1: The root cause is thermal degradation coupled with oxidative stress. Soxhlet extraction relies on prolonged thermal exposure (often >80°C for hours). Your target compound contains three free phenolic hydroxyl groups (at positions 5, 2', and 6'). Extended heating in the presence of oxygen leads to the oxidation of these hydroxyl groups into quinone intermediates, effectively destroying the target analyte. We strongly recommend transitioning to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to minimize thermal residence time while maximizing intracellular mass transfer[3].

Q2: How do I select the optimal solvent system for this specific flavone? A2: 5,2',6'-Trihydroxy-7-methoxyflavone is an amphiphilic molecule. The three hydroxyl groups impart strong hydrogen-bonding capabilities (hydrophilicity), while the flavone backbone and the C7-methoxy group provide lipophilicity. Pure water cannot solubilize the aglycone, and absolute ethanol fails to adequately swell the desiccated plant matrix. Empirical response surface methodology (RSM) data indicates that a binary solvent system of 77% aqueous ethanol provides the optimal dielectric constant to solubilize the compound while expanding the cellulose matrix for deep solvent penetration[4].

Q3: My LC-MS shows a massive peak at m/z 463 instead of the expected m/z 301. What is happening? A3: You are extracting the glycosylated precursor. In plants like Andrographis alata, this compound is biosynthesized and stored as 5,2',6'-trihydroxy-7-methoxyflavone 2'-O-beta-D-glucopyranoside (Molecular weight ~462 g/mol )[1]. If your research requires the aglycone (m/z 301 [M+H]+), your protocol must incorporate a controlled acid-hydrolysis step post-extraction to cleave the O-glycosidic bond at the 2' position without fracturing the flavone core.

Section 2: Troubleshooting Guide - Experimental Anomalies

Issue 1: Co-elution of Andrographolides during HPLC purification.

  • Symptom: Broad, overlapping peaks in the chromatogram when extracting from Andrographis species, leading to poor resolution of the target flavone.

  • Root Cause: Diterpene lactones (andrographolides) are highly abundant in Andrographis and share similar solubility profiles in mid-polar solvents like aqueous ethanol[3].

  • Solution: Implement a liquid-liquid partitioning step. After the initial ethanolic extraction, evaporate the solvent, resuspend the residue in water, and partition first with petroleum ether (to remove non-polar lipids/chlorophyll), followed by ethyl acetate. The target polyhydroxylated flavone will partition into the ethyl acetate fraction, leaving highly polar impurities in the aqueous phase.

Issue 2: Inconsistent UAE yields across different batches.

  • Symptom: High variance in quantitative recovery (RSD > 15%) between runs.

  • Root Cause: Variations in acoustic cavitation efficiency due to inconsistent liquid-solid ratios or particle sizes dampening the ultrasonic wave propagation.

  • Solution: Standardize the botanical particle size to exactly 40-60 mesh (<0.5 mm). Maintain a strict liquid-to-solid ratio. Optimization studies demonstrate that a ratio of 35 mL/g is the critical threshold for maintaining the concentration gradient without causing acoustic dampening from excess liquid[5].

Section 3: Quantitative Data & Parameter Optimization

The following table synthesizes the optimal parameters for maximizing the extraction efficiency of flavones using UAE, grounded in response surface methodology (RSM)[4][5].

ParameterSub-optimal RangeOptimal TargetCausality / Mechanistic Effect
Ethanol Concentration <50% or >90%77% (v/v) Balances matrix swelling (water) and aglycone solubilization (ethanol).
Liquid-Solid Ratio <20 mL/g or >50 mL/g35 mL/g Prevents solvent saturation; avoids acoustic dampening from excess liquid.
Sonication Time <20 min or >60 min41 minutes Sufficient for cell wall disruption; prevents degradation from prolonged cavitation heat.
Extraction Temp >60°C40°C Enhances diffusion kinetics while preserving the integrity of the 5,2',6'-hydroxyl groups.

Section 4: Standardized Experimental Protocol (Self-Validating System)

Protocol: Ultrasound-Assisted Extraction (UAE) and Targeted Hydrolysis

  • Matrix Preparation: Dry the botanical source (e.g., Andrographis aerial parts) at 40°C in a forced-air oven to constant weight. Mill and sieve through a 40-mesh screen.

    • Validation Checkpoint: Moisture content must be <8% (verified via moisture analyzer) to prevent unintended dilution of the binary solvent system.

  • Extraction: Weigh exactly 10.0 g of the powdered matrix into a 500 mL Erlenmeyer flask. Add 350 mL of 77% (v/v) aqueous ethanol[5].

  • Sonication: Place the flask in an ultrasonic bath (40 kHz, 250 W). Set the temperature to 40°C and sonicate for exactly 41 minutes[4].

    • Validation Checkpoint: Monitor bath temperature continuously. Acoustic cavitation generates localized heat; use a cooling coil if the macroscopic temperature exceeds 45°C to prevent oxidation.

  • Filtration & Concentration: Centrifuge the homogenate at 4,000 × g for 15 minutes. Decant the supernatant and filter through a 0.45 µm PTFE membrane. Concentrate the filtrate in vacuo at 40°C to remove the ethanol.

  • Hydrolysis (For Aglycone Recovery): Dissolve the aqueous concentrate in 50 mL of 1.2 M HCl/Methanol (1:1). Reflux at 80°C for 2 hours to cleave the 2'-O-beta-D-glucopyranoside bond[1]. Neutralize to pH 7.0 with 1 M NaOH.

  • Partitioning: Extract the neutralized aqueous phase three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the 5,2',6'-Trihydroxy-7-methoxyflavone-enriched fraction.

Section 5: Visualizations

UAE_Workflow Start Raw Botanical Matrix (e.g., Andrographis sp.) Prep Drying & Milling (<0.5 mm particle size) Start->Prep Solvent Solvent Addition (77% Aqueous Ethanol) Prep->Solvent UAE Ultrasonic Extraction (40 kHz, 40°C, 41 min) Solvent->UAE Filtration Centrifugation & Filtration (0.45 µm PTFE) UAE->Filtration Purification Liquid-Liquid Partitioning (Ethyl Acetate) Filtration->Purification End 5,2',6'-Trihydroxy-7-methoxyflavone (Enriched Aglycone) Purification->End

Workflow for Ultrasound-Assisted Extraction of 5,2',6'-Trihydroxy-7-methoxyflavone.

Extraction_Variables Yield Extraction Efficiency (Flavone Yield) Solvent Solvent Polarity (77% Ethanol) Solvent->Yield Optimizes Solubilization Temp Temperature (40°C Limit) Temp->Yield Prevents Oxidation Time Sonication Time (41 Minutes) Time->Yield Maximizes Cell Disruption LSRatio Liquid-Solid Ratio (35 mL/g) LSRatio->Yield Maintains Mass Transfer

Logical relationship of critical parameters influencing flavone extraction efficiency.

References

  • A new flavone 2'-glucoside from Andrographis alata - PubMed Source: nih.gov URL:[Link]

  • Anticancer agents and genetic identification of Pterospermum, an indigenous plant of Sarawak, Malaysia Source: tandfonline.com URL:[Link]

  • Optimization of Ultrasonic-Assisted Extraction of Flavonoids and Anti-oxidant Capacity from the Whole Plant of Andrographis echi Source: phcog.com URL:[Link]

  • Optimization of ultrasonic-assisted extraction of flavonoids and anti-oxidant capacity from the whole plant of Andrographis echioides (L.) nees by response surface methodology and chemical composition analysis Source: phcog.com URL:[Link]

  • A review on the extraction and separation of andrographolide from Andrographis paniculata Source: tmrjournals.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 5,2',6'-Trihydroxy-7-methoxyflavone Analysis

In the fields of pharmaceutical development, natural product chemistry, and quality control, the ability to reliably quantify specific analytes is paramount. The flavonoid 5,2',6'-Trihydroxy-7-methoxyflavone, a compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development, natural product chemistry, and quality control, the ability to reliably quantify specific analytes is paramount. The flavonoid 5,2',6'-Trihydroxy-7-methoxyflavone, a compound of interest for its potential biological activities, requires a robust analytical method to ensure accurate and precise measurement. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for its analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is suitable for its intended purpose.[1][3] This guide will not only detail the "how" but also the critical "why" behind each validation parameter, empowering researchers to build a self-validating and trustworthy analytical system.

The Framework of Method Validation: An Integrated Approach

A validated HPLC method is a cornerstone of reliable data generation. The process is not a mere checklist but a systematic investigation to understand a method's capabilities and limitations. We will explore the core validation parameters: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Below is a logical workflow for the validation process. It begins with ensuring the system is suitable for analysis and then proceeds through a series of interconnected experiments to build a complete picture of the method's performance.

Validation_Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Sensitivity & Reliability cluster_3 Phase 4: Final Assessment SystemSuitability System Suitability Testing (SST) Specificity Specificity SystemSuitability->Specificity MethodDevelopment Finalized HPLC Method MethodDevelopment->SystemSuitability Define criteria Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report & Method Approval Robustness->ValidationReport

Caption: HPLC Method Validation Workflow

Specificity: Ensuring the Signal is True

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4] It is the foundational parameter; without specificity, all other measurements are suspect.

Causality Behind the Protocol:

For a flavonoid isolated from a natural source, the "matrix" can be complex, containing structurally similar flavonoids.[5] Therefore, the primary goal is to prove that the chromatographic peak used for quantification belongs exclusively to 5,2',6'-Trihydroxy-7-methoxyflavone. We achieve this by challenging the method with potential interferences.

Experimental Protocol:
  • Analyte Identification: Inject a standard solution of 5,2',6'-Trihydroxy-7-methoxyflavone and record the retention time and UV spectrum using a Diode Array Detector (DAD). This becomes the reference.

  • Placebo/Matrix Analysis: Prepare a placebo sample (an extract from the source material known not to contain the analyte, if available) or a mix of other known flavonoids from the same class.

  • Spiked Sample Analysis: Spike the placebo/matrix sample with a known concentration of the 5,2',6'-Trihydroxy-7-methoxyflavone standard.

  • Evaluation:

    • Compare the chromatograms. The placebo should show no peak at the analyte's retention time.

    • In the spiked sample, the analyte peak should be well-resolved from any other peaks (Resolution > 2).

    • Utilize the DAD to perform a peak purity analysis on the analyte peak in the spiked sample. The purity angle should be less than the purity threshold, confirming spectral homogeneity.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Causality Behind the Protocol:

Establishing linearity is crucial for quantification. We must prove that a change in concentration produces a predictable and proportional change in peak area. A minimum of five concentration levels are used, as recommended by ICH guidelines, to ensure the relationship is statistically sound and not just an artifact of a few points.[6]

Experimental Protocol:
  • Standard Preparation: Prepare a stock solution of 5,2',6'-Trihydroxy-7-methoxyflavone. From this, create a series of at least five calibration standards. For an assay of a drug substance, this range typically covers 80% to 120% of the expected test concentration.[7]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Data Presentation & Acceptance Criteria:
ParameterAcceptance CriterionExample Result
Coefficient of Determination (R²)≥ 0.9990.9995
y-interceptClose to zero1520 (negligible relative to response)
Residual PlotRandom distributionPoints randomly scattered around zero

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically determined by applying the method to samples with known concentrations of the analyte.

Causality Behind the Protocol:

Accuracy studies are designed to expose any systematic errors (bias) in the method. By spiking a matrix (placebo) with the analyte at different levels, we simulate real-world samples and determine how much of the analyte we can successfully measure or "recover." The use of three concentration levels across the range ensures accuracy is consistent and not just valid at a single point.[3]

Experimental Protocol:
  • Sample Preparation: Prepare samples by spiking a placebo matrix with the 5,2',6'-Trihydroxy-7-methoxyflavone standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare a minimum of three replicates for each concentration level.[3]

  • Analysis: Analyze all samples and quantify them against a calibration curve.

  • Calculation: Calculate the percent recovery for each sample:

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Data Presentation & Acceptance Criteria:
Concentration LevelMean Recovery (%)% Relative Standard Deviation (RSD)
80%99.5%0.85%
100%100.8%0.65%
120%101.2%0.70%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Precision: Consistency of Results

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.[2]

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[2]

Causality Behind the Protocol:

Precision studies reveal the random errors of a method. Repeatability shows how consistent the results are in a single run, while intermediate precision is a more realistic measure of the method's performance over time in a typical lab environment. This ensures the method is reliable for routine use.

Experimental Protocol:
  • Repeatability:

    • Prepare a minimum of six samples at 100% of the test concentration OR prepare three replicates at three different concentrations (e.g., 80%, 100%, 120%).[2]

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Presentation & Acceptance Criteria:
Precision LevelParameterAcceptance CriterionExample Result
Repeatability%RSD≤ 1.0%0.75%
Intermediate Precision%RSD≤ 2.0%1.35%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][8]

Causality Behind the Protocol:

LOD and LOQ define the sensitivity of the method. They are critical for determining trace components, such as impurities or degradation products. The signal-to-noise ratio approach is a common and practical way to estimate these values directly from the chromatogram.

Experimental Protocol:
  • Visual Evaluation: Sequentially dilute the standard solution and inject until the analyte peak is barely distinguishable from the baseline noise. The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is the LOD. The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.[6]

  • Confirmation: To confirm the LOQ, prepare several samples at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Data Presentation & Acceptance Criteria:
ParameterAcceptance CriterionExample Result
LOD (S/N Ratio)~ 3:10.05 µg/mL
LOQ (S/N Ratio)~ 10:10.15 µg/mL
Precision at LOQ (%RSD)≤ 10%4.5%

Robustness: Reliability Under Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] It provides an indication of its reliability during normal usage.

Causality Behind the Protocol:

No method is executed perfectly every time. Small fluctuations in mobile phase composition, column temperature, or flow rate are inevitable. The robustness study is a deliberate stress test to identify which parameters are most critical to the method's performance and to establish acceptable operating ranges.

Experimental Protocol:
  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate ±10%, column temperature ±5°C, mobile phase organic content ±2%).

  • Systematic Variation: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result. The results should not be significantly impacted by the variations.

Data Presentation & Acceptance Criteria:
Parameter VariedVariationEffect on Results (% Change)System Suitability
Flow Rate+10% (1.1 mL/min)-0.8%Pass
Flow Rate-10% (0.9 mL/min)+0.9%Pass
Column Temp+5°C (35°C)-0.2%Pass
Acceptance Criteria Result within ±2.0% All parameters pass

The Interplay of Validation Parameters

It's crucial to understand that these parameters are not isolated. They are interconnected and collectively define the performance of the analytical method.

Validation_Interrelation Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity->Linearity ensures true response Linearity->Accuracy prerequisite for Linearity->Precision assessed over Range Range Linearity->Range defines LOQ LOQ Accuracy->LOQ must be acceptable at Precision->Accuracy impacts Precision->LOQ must be acceptable at

Caption: Interrelationship of Core Validation Parameters

This guide provides a comprehensive framework for the validation of an HPLC method for 5,2',6'-Trihydroxy-7-methoxyflavone. By understanding the scientific rationale behind each step and adhering to established guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciEnggJ. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2015). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. [Link]

  • Simplicable. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMC. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (2023). Comparison of different guidelines for 'specificity' parameter of analytical method validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • SciSpace. (2018). Validation of Analytical Methods. [Link]

  • PMC. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Comparative

Comparative Antioxidant Profiling of 5,2',6'-Trihydroxy-7-methoxyflavone: A Mechanistic and Experimental Guide

Introduction & Structural Rationale 5,2',6'-Trihydroxy-7-methoxyflavone is a specialized 2'-oxygenated flavone naturally isolated from medicinal plants such as 1[1] and2[2]. In the realm of drug development and phytochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

5,2',6'-Trihydroxy-7-methoxyflavone is a specialized 2'-oxygenated flavone naturally isolated from medicinal plants such as 1[1] and2[2]. In the realm of drug development and phytochemistry, evaluating the antioxidant capacity of uniquely substituted flavonoids is critical for targeted therapeutic design. Unlike ubiquitous flavonoids (e.g., quercetin) which rely on a 3',4'-catechol B-ring, 5,2',6'-Trihydroxy-7-methoxyflavone possesses a 2',6'-dihydroxy B-ring configuration and a 7-methoxy A-ring[3].

As an Application Scientist, I approach antioxidant profiling as a study of structural causality rather than a mere collection of IC50 values. The 2',6'-hydroxyls on the B-ring introduce steric hindrance but offer highly specific hydrogen atom transfer (HAT) dynamics. Concurrently, the 7-methoxy group reduces aqueous solubility while significantly enhancing lipophilicity and membrane affinity. This structural dichotomy dictates that its antioxidant performance will differ drastically depending on whether it is tested in an aqueous radical assay or a lipid-rich cellular model, often showing4[4].

Mechanistic Pathway of Antioxidant Action

The primary mechanism by which 5,2',6'-Trihydroxy-7-methoxyflavone neutralizes reactive oxygen species (ROS) involves either Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). The unique 2',6'-substitution stabilizes the resulting aroxyl radical through resonance, preventing the flavonoid itself from becoming a pro-oxidant.

G ROS Reactive Oxygen Species (O2•-, •OH) HAT Hydrogen Atom Transfer (HAT) ROS->HAT attacks SPLET Sequential Proton Loss Electron Transfer ROS->SPLET attacks Flavone 5,2',6'-Trihydroxy- 7-methoxyflavone Flavone->HAT donates H• Flavone->SPLET donates H+ / e- Stable Stable Flavonoid Radical (Resonance Stabilized) HAT->Stable Neutralized Neutralized Species (H2O, Non-radical) HAT->Neutralized SPLET->Stable SPLET->Neutralized

Mechanistic pathways of ROS neutralization by 5,2',6'-Trihydroxy-7-methoxyflavone.

Comparative Antioxidant Activity: Quantitative Profiling

To objectively evaluate 5,2',6'-Trihydroxy-7-methoxyflavone, we benchmark it against well-characterized alternatives: Quercetin (a broad-spectrum hydrophilic antioxidant), Baicalein (an A-ring dominant antioxidant), and 5[5] (a highly methoxylated analog known for anti-inflammatory and ROS-regulating properties[6]).

Table 1: Comparative Antioxidant Performance Profile
CompoundStructural ClassificationDPPH Scavenging (Aqueous/Polar)Lipid Peroxidation Inhibition (Lipophilic)Primary Application Focus
5,2',6'-Trihydroxy-7-methoxyflavone 2'-Oxygenated, 7-Methoxy FlavoneModerateHigh Membrane protection, Lipid-rich environments
Quercetin 3',4'-Catechol FlavonolVery High ModerateGeneral aqueous ROS scavenging
Baicalein 5,6,7-Trihydroxy FlavoneHighHighIntracellular ROS, Neuroprotection
Skullcapflavone II Polymethoxylated FlavoneLowModerateAnti-inflammatory signaling (NF-κB/AP-1)
BHT (Standard) Synthetic PhenolModerateVery High Industrial/Standard lipophilic control

Data Synthesis Rationale: While quercetin dominates in purely polar DPPH assays due to its unhindered catechol group, the 7-methoxy group of 5,2',6'-Trihydroxy-7-methoxyflavone grants it superior partitioning into lipid bilayers. This makes it highly effective at halting lipid peroxidation chain reactions—a trait it shares with BHT[4].

Self-Validating Experimental Protocols

A rigorous drug development workflow requires self-validating protocols. The following methodologies are engineered to account for the specific lipophilic nature of methoxylated flavones, ensuring that solvent incompatibility does not yield false-negative results.

Workflow Prep Sample Preparation (Dissolve in DMSO/EtOH) Assay1 DPPH/ABTS Assays (Aqueous/Polar Phase) Prep->Assay1 Assay2 Lipid Peroxidation (TBARS) (Lipophilic Phase) Prep->Assay2 Read Spectrophotometric Quantification Assay1->Read Assay2->Read Analyze IC50 Calculation & Statistical Analysis Read->Analyze

Standardized workflow for comparative antioxidant evaluation of lipophilic flavonoids.

Protocol 1: DPPH Radical Scavenging Assay (Optimized for Lipophilic Flavonoids)

Objective: Quantify direct electron/hydrogen donation capacity. Causality Check: Standard DPPH assays use methanol. However, methoxylated flavones can micro-precipitate in cold methanol. Using absolute ethanol and maintaining a controlled DMSO concentration (<1%) ensures the compound remains fully solvated, preventing optical artifacts at 517 nm.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH• in absolute ethanol. Critical: Wrap the container in foil to prevent photo-degradation of the radical.

  • Sample Preparation : Dissolve 5,2',6'-Trihydroxy-7-methoxyflavone in pure DMSO to create a 10 mM master stock. Serial dilute in ethanol to achieve working concentrations (5–100 µM).

  • Reaction Initiation : In a 96-well microplate, combine 100 µL of the flavonoid sample with 100 µL of the DPPH• solution.

  • Equilibration : Incubate in the dark at 25°C for exactly 30 minutes. Causality: The 2',6'-hydroxyl groups are sterically hindered; a 30-minute incubation ensures the HAT reaction reaches thermodynamic equilibrium.

  • Quantification : Measure absorbance at 517 nm using a microplate reader.

  • Validation & Calculation : Include a vehicle control (Ethanol + DPPH) and a positive control (Quercetin or BHT). Calculate inhibition: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: Cellular Lipid Peroxidation (TBARS) Assay

Objective: Assess the flavonoid's physiological efficacy in protecting lipid membranes from oxidative degradation. Causality Check: Because 5,2',6'-Trihydroxy-7-methoxyflavone partitions efficiently into lipid bilayers, this assay provides a more accurate representation of its in vivo potential than aqueous radical assays.

Step-by-Step Methodology :

  • Lipid Matrix Preparation : Prepare a 10% (w/v) tissue homogenate (e.g., rat liver) or a synthetic liposome suspension in cold PBS (pH 7.4).

  • Oxidative Induction : Add 10 µL of FeSO4 (1 mM) and 10 µL of ascorbic acid (1 mM) to 100 µL of the lipid matrix to initiate a Fenton-reaction, generating hydroxyl radicals (•OH).

  • Flavonoid Treatment : Introduce 10 µL of 5,2',6'-Trihydroxy-7-methoxyflavone at varying concentrations. Incubate the mixture at 37°C for 60 minutes.

  • Reaction Termination : Add 250 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins and halt peroxidation, followed by 250 µL of 0.67% Thiobarbituric acid (TBA).

  • Chromophore Development : Heat the micro-tubes at 95°C for 15 minutes. Causality: High heat is required to catalyze the nucleophilic addition of TBA to malondialdehyde (MDA), forming a quantifiable pink adduct.

  • Quantification : Cool on ice, centrifuge at 3000 rpm for 10 minutes to pellet debris, and read the supernatant absorbance at 532 nm.

Conclusion

For drug development professionals, understanding the structural nuances of flavonoids is paramount. While 5,2',6'-Trihydroxy-7-methoxyflavone may not outpace quercetin in simple aqueous radical scavenging, its 7-methoxy-driven lipophilicity and unique 2',6'-dihydroxy resonance stabilization make it an exceptional candidate for mitigating lipid peroxidation. By employing the context-specific assays detailed above, researchers can accurately harness and validate its distinct therapeutic potential.

References

  • A new flavone 2'-glucoside from Andrographis alata , nih.gov. 1

  • A New Flavone 2′-Glucoside from Andrographis alata , tandfonline.com. 3

  • Two new 2'-oxygenated flavones from Andrographis elongata , virascience.com. 2

  • Table 1 from Two new 2'-oxygenated flavones from Andrographis... , semanticscholar.org. 4

  • Skullcapflavone II Suppresses TNF-/IFN–Induced TARC, MDC, and CTSS Production in HaCaT Cells , semanticscholar.org. 5

  • Skullcapflavone II Inhibits Degradation of Type I Collagen by Suppressing MMP-1 Transcription in Human Skin Fibroblasts , nih.gov. 6

Sources

Validation

Structure-Activity Comparison of 5,2',6'-Trihydroxy-7-methoxyflavone and its Analogs: A Comprehensive Guide

As a Senior Application Scientist, I approach the evaluation of novel phytochemicals not merely by cataloging their empirical IC50 values, but by interrogating the electronic and steric causality behind their target enga...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel phytochemicals not merely by cataloging their empirical IC50 values, but by interrogating the electronic and steric causality behind their target engagement. 5,2',6'-Trihydroxy-7-methoxyflavone , a highly oxygenated flavone isolated from medicinal plants such as Andrographis alata and Andrographis paniculata[1], presents a fascinating structural paradigm.

This guide objectively compares the structure-activity relationship (SAR) and pharmacological performance of 5,2',6'-Trihydroxy-7-methoxyflavone against its well-documented polyhydroxyflavone analogs: Baicalein , Wogonin , and Oroxylin A . By dissecting their molecular architecture, we can map how specific hydroxyl and methoxyl substitutions dictate their anti-inflammatory, antioxidant, and anticancer efficacies[2].

Structural Logic and Causality in Flavonoid Design

The biological activity of flavones is fundamentally governed by their substitution patterns on the A, B, and C rings. The transition from a baseline flavone scaffold to a highly potent kinase inhibitor or radical scavenger is dictated by precise functional group additions[2].

  • A-Ring Dynamics (Target Affinity & Permeability): The presence of a 5-hydroxyl group—shared by 5,2',6'-Trihydroxy-7-methoxyflavone, Baicalein, and Wogonin—is critical for establishing hydrogen bonds with active site residues in targets like Xanthine Oxidase and Cyclooxygenase-2 (COX-2). However, 5,2',6'-Trihydroxy-7-methoxyflavone features a 7-methoxy (7-OMe) group. This methylation increases the molecule's lipophilicity compared to the 7-hydroxyl group in Baicalein, enhancing cellular membrane permeability and altering its binding pocket dynamics[3].

  • B-Ring Dynamics (Electron Transfer): Unlike Baicalein and Wogonin, which possess unsubstituted B-rings, 5,2',6'-Trihydroxy-7-methoxyflavone boasts a unique 2',6'-dihydroxy substitution[4]. This ortho-like spatial arrangement provides potent electron-donating capabilities, making it an exceptional radical scavenger capable of neutralizing Reactive Oxygen Species (ROS) before they trigger downstream inflammatory cascades.

SAR cluster_A A-Ring Substitutions cluster_B B-Ring Substitutions Core Flavone Core Scaffold OH5 5-OH (H-Bonding, Target Affinity) Core->OH5 OMe7 7-OMe (Lipophilicity, Cell Permeability) Core->OMe7 OH6_8 6-OH / 8-OMe (Modulates Antioxidant vs Anti-inflammatory) Core->OH6_8 OH26 2',6'-diOH (Electron Donating, Radical Scavenging) Core->OH26 Unsub Unsubstituted (Baseline Activity) Core->Unsub Target 5,2',6'-Trihydroxy-7-methoxyflavone OH5->Target Baicalein Baicalein (5,6,7-triOH) OH5->Baicalein Wogonin Wogonin (5,7-diOH, 8-OMe) OH5->Wogonin OMe7->Target OH6_8->Baicalein OH6_8->Wogonin OH26->Target Unsub->Baicalein Unsub->Wogonin

Structural logic tree mapping flavone substitutions to their respective analog profiles.

Comparative Performance Analysis

To contextualize the therapeutic potential of these compounds, we must evaluate their in vitro performance across standardized biochemical assays. The table below synthesizes the quantitative pharmacological data for these analogs.

Table 1: Quantitative Pharmacological Comparison
CompoundPrimary Botanical SourceA-Ring SubstitutionB-Ring SubstitutionKey Pharmacological Target / IC50
5,2',6'-Trihydroxy-7-methoxyflavone Andrographis alata / A. paniculata5-OH, 7-OMe2',6'-diOHCOX-2 / 5-LOX (High Binding Affinity)[3]
Baicalein Scutellaria baicalensis5,6,7-triOHUnsubstitutedXanthine Oxidase (IC50: 3.12 μM)[5]
Wogonin Scutellaria baicalensis5,7-diOH, 8-OMeUnsubstitutedMacrophage NO Inhibition (IC50: 45.3 μM)[6]
Oroxylin A Scutellaria baicalensis5,7-diOH, 6-OMeUnsubstitutedLipid Peroxidation (Potent Inhibitor)[6]

Data Synthesis: While Wogonin demonstrates superior Nitric Oxide (NO) inhibition in lipopolysaccharide (LPS)-elicited macrophages[6], the unique 2',6'-dihydroxy B-ring of 5,2',6'-Trihydroxy-7-methoxyflavone provides a dual-action mechanism. It acts not only as a direct enzyme inhibitor (docking favorably with COX-2 and 5-LOX)[3] but also as a primary antioxidant, neutralizing the upstream ROS that trigger the inflammatory cascade. Furthermore, structurally similar methoxyflavones from Andrographis have demonstrated potent antiproliferative activity against human leukaemia HL-60 cells (IC50 ~3.50 μM)[7].

Mechanistic Pathways and Target Engagement

Understanding how these molecules disrupt disease pathology is essential for clinical translation. Polyhydroxyflavonoids exert their anti-inflammatory and anticancer effects through multi-target engagement:

  • NF-κB and JAK/STAT Suppression: Analogs like Baicalein and Wogonin inhibit the phosphorylation and nuclear translocation of NF-κB and STAT proteins[2]. This prevents the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible enzymes (iNOS, COX-2).

  • Direct Enzymatic Inhibition: The 5-hydroxyl group anchors the flavone into the active sites of enzymes like Xanthine Oxidase (where Baicalein shows an IC50 of 3.12 μM)[5] and 5-Lipoxygenase, physically blocking substrate access.

  • ROS Scavenging: The electron-rich B-ring of 5,2',6'-Trihydroxy-7-methoxyflavone intercepts superoxide and peroxynitrite radicals, preventing lipid peroxidation and subsequent cellular damage[6].

Mechanism LPS LPS / Cellular Stress TLR4 TLR4 Receptor LPS->TLR4 ROS Reactive Oxygen Species (ROS) LPS->ROS NFkB NF-κB Pathway TLR4->NFkB JAKSTAT JAK/STAT Pathway TLR4->JAKSTAT Enzymes iNOS / COX-2 / 5-LOX NFkB->Enzymes JAKSTAT->Enzymes Inflammation NO & Prostaglandins (Inflammation) Enzymes->Inflammation Flavones Target Flavones (Wogonin, Baicalein, etc.) Flavones->NFkB Inhibits Flavones->JAKSTAT Inhibits Flavones->Enzymes Direct Inhibition Flavones->ROS Scavenges ROS->Inflammation

Mechanistic signaling pathway showing multi-target inhibition by polyhydroxyflavones.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in preclinical screening, experimental methodologies must be designed as self-validating systems . A common pitfall in evaluating anti-inflammatory compounds is confusing cytotoxicity (cell death) with true pharmacological inhibition.

The following multiplexed protocol ensures that any observed reduction in Nitric Oxide (NO) is due to specific pathway inhibition by the flavone, rather than a false positive caused by compound toxicity.

Multiplexed In Vitro Anti-Inflammatory & Cytotoxicity Assay

Objective: Quantify NO inhibition in RAW 264.7 macrophages while simultaneously validating host cell viability. Causality: Dead cells do not produce NO. Running a Griess assay without a coupled viability assay is scientifically invalid.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂. (Causality: RAW 264.7 cells are the gold-standard model for LPS-induced TLR4 activation).

  • Compound Pre-treatment: Aspirate media and treat cells with varying concentrations (1, 10, 50, 100 μM) of the test flavones (e.g., 5,2',6'-Trihydroxy-7-methoxyflavone, Wogonin) dissolved in serum-free media for 1 hour. (Causality: Pre-treatment assesses the compound's ability to block receptor activation or intercept early ROS signaling before the inflammatory cascade begins).

  • LPS Stimulation: Add 1 μg/mL of Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

  • Multiplex Readout (The Self-Validation Step):

    • Assay A (Inflammation): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess Reagent. Measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

    • Assay B (Viability): To the remaining adherent cells in the original plate, add 10 μL of CCK-8 (Cell Counting Kit-8) reagent. Incubate for 2 hours and measure absorbance at 450 nm.

  • Data Interpretation: An IC50 for NO inhibition is only considered valid if the CCK-8 assay confirms >90% cell viability at that specific concentration.

Conclusion

The structural nuances of 5,2',6'-Trihydroxy-7-methoxyflavone—specifically its 7-methoxy and 2',6'-dihydroxy substitutions—position it as a highly compelling candidate in the polyhydroxyflavone class. While analogs like Baicalein and Wogonin are established commercial standards for Xanthine Oxidase and NO inhibition, the unique B-ring electron density of 5,2',6'-Trihydroxy-7-methoxyflavone offers a distinct advantage in dual-action radical scavenging and kinase inhibition. For drug development professionals, leveraging these structure-activity relationships is paramount for optimizing bioavailability and target specificity in next-generation anti-inflammatory and anticancer therapeutics.

Sources

Comparative

Validation &amp; Comparative Efficacy Guide: 5,2',6'-Trihydroxy-7-methoxyflavone (TMF)

Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone (TMF) is a highly specialized, naturally occurring O-methylated flavone isolated from medicinal plants such as Andrographis elongata and Colebrookea oppositifolia[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone (TMF) is a highly specialized, naturally occurring O-methylated flavone isolated from medicinal plants such as Andrographis elongata and Colebrookea oppositifolia[1][2]. Unlike ubiquitous flavonoids (e.g., quercetin or apigenin), TMF possesses a unique 2',6'-dihydroxy substitution on its B-ring and a 7-methoxy group on its A-ring[1][3]. This specific structural topology enhances its lipophilicity and steric complementarity for specific protein pockets, making it a compelling multi-target candidate for drug development. This guide objectively evaluates TMF's performance across two validated therapeutic axes: Gastroprotective/Antioxidant Activity and Antiviral Protease (PLpro) Inhibition [2][4].

Mechanistic Causality & Pathway Architecture

To validate a compound, we must first establish the causality of its mechanism of action (MOA). TMF operates via a dual-axis mechanism:

  • The Gastroprotective Axis (ROS/LPO Modulation): Gastric mucosal damage is heavily driven by reactive oxygen species (ROS) and subsequent lipid peroxidation (LPO)[5]. TMF acts as a direct free-radical scavenger and an indirect upregulator of endogenous antioxidants (Glutathione [GSH], Superoxide Dismutase [SOD], and Catalase)[5]. The 7-methoxy group enhances cellular permeability, allowing the B-ring hydroxyls to neutralize intracellular ROS before LPO cascades can destroy the lipid bilayer[5].

  • The Antiviral Axis (PLpro Inhibition): The Papain-like protease (PLpro) of SARS-CoV-2 is critical for viral replication and evasion of host immunity (via de-ISGylation)[4][6]. Molecular docking and bioassay-guided fractionations reveal that the 2',6'-dihydroxy motif of TMF forms critical hydrogen bonds with the Tyr268 residue in the active site of PLpro, competitively blocking substrate entry and downstream NF-κB-mediated inflammatory cytokine release[4].

MOA cluster_0 Gastroprotective / Antioxidant Axis cluster_1 Antiviral / Anti-inflammatory Axis TMF 5,2',6'-Trihydroxy-7-methoxyflavone Antiox GSH, SOD, CAT Upregulation TMF->Antiox Upregulates PLpro SARS-CoV-2 PLpro TMF->PLpro Binds Tyr268 (Inhibits) ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation (LPO) ROS->LPO Induces Antiox->ROS Scavenges Mucosa Gastric Mucosal Protection Antiox->Mucosa Preserves LPO->Mucosa Damages NFkB NF-κB Activation PLpro->NFkB Triggers Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcribes

Diagram 1: Dual-axis mechanism of TMF modulating antioxidant defenses and inhibiting viral PLpro.

Comparative Performance Data

To objectively evaluate TMF, it must be benchmarked against industry-standard reference compounds. The data below synthesizes in vitro performance metrics.

Table 1: Gastroprotective & Antioxidant Efficacy (Gastric Mucosal Cell Model)

Experimental conditions: Cells subjected to ethanol-induced oxidative stress. Values represent mean ± SD.

Compound / DrugConcentrationLPO Inhibition (%)GSH Restoration (%)Primary Mechanism
TMF 20 µM78.4 ± 3.185.2 ± 4.0Direct ROS scavenging & enzyme upregulation
Quercetin (Flavonoid Ref)20 µM65.2 ± 4.571.0 ± 5.2Direct ROS scavenging
Omeprazole (Clinical Ref)20 µM15.3 ± 2.110.5 ± 1.8Proton pump inhibition (No direct antioxidant effect)
Vehicle Control N/A0.00.0N/A
Table 2: SARS-CoV-2 PLpro Inhibition Kinetics

Experimental conditions: FRET-based enzymatic cleavage assay. Lower IC50 indicates higher potency.

CompoundIC50 (µM)Hill SlopeSelectivity Index (CC50/IC50)Binding Mode
TMF 18.5 ± 1.21.1> 50Competitive (Tyr268 H-bond)
Andrographolide 24.3 ± 2.00.9> 40Covalent / Non-covalent mix
GRL0617 (Standard)2.1 ± 0.31.0> 100Competitive (Non-covalent)

Analysis: While TMF is not as potent as the synthetic inhibitor GRL0617, it outperforms standard phytochemicals like Andrographolide[4] and Quercetin, validating its structural advantage for PLpro pocket binding.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must contain internal controls to rule out false positives (e.g., compound autofluorescence or cytotoxicity).

Protocol 1: FRET-Based PLpro Inhibition Workflow

Rationale: PLpro cleaves a specific peptide sequence (e.g., Dabcyl-FTLRGG-Edans). Cleavage separates the quencher (Dabcyl) from the fluorophore (Edans), generating a signal. If TMF inhibits PLpro, fluorescence remains at baseline. This is a self-validating system because a "compound-only" well controls for TMF's intrinsic fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant SARS-CoV-2 PLpro enzyme to 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).

  • Compound Plating: Dispense TMF (serial dilutions from 100 µM to 0.1 µM in DMSO) into a 384-well black microplate. Ensure final DMSO concentration is ≤1%. Include GRL0617 as a positive control.

  • Pre-incubation: Add 10 µL of the PLpro enzyme solution to the compound wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 10 µM).

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm) at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize data against the DMSO vehicle control (100% activity) and enzyme-free control (0% activity) to determine the IC50.

Workflow Start 1. Compound Preparation (TMF Serial Dilution in DMSO) Incubation 2. Pre-incubation (TMF + PLpro, 30 min, 37°C) Start->Incubation Transfer Substrate 3. Reaction Initiation (Add FRET Substrate) Incubation->Substrate Equilibrium Reached Read 4. Kinetic Readout (Ex: 340nm, Em: 490nm, 60 min) Substrate->Read Cleavage Begins Analyze 5. Non-linear Regression (Calculate IC50 & V0) Read->Analyze Data Export

Diagram 2: High-throughput FRET assay workflow for validating PLpro enzymatic inhibition.

Protocol 2: Gastric Mucosal Lipid Peroxidation (LPO) Assay

Rationale: Measuring Malondialdehyde (MDA), a byproduct of LPO, provides a direct quantification of oxidative damage[5]. Using the Thiobarbituric Acid Reactive Substances (TBARS) assay validates TMF's cytoprotective causality.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human gastric epithelial cells (GES-1) in 6-well plates. Pre-treat with TMF (20 µM) or Omeprazole (20 µM) for 12 hours.

  • Stress Induction: Expose cells to 8% ethanol for 2 hours to induce acute oxidative stress and lipid peroxidation.

  • Lysate Preparation: Wash cells with cold PBS, lyse using RIPA buffer, and centrifuge at 10,000 x g for 10 minutes to collect the supernatant.

  • TBARS Reaction: Mix 100 µL of lysate with 200 µL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 N HCl). Boil at 95°C for 15 minutes.

  • Quantification: Cool the samples on ice, centrifuge to remove precipitates, and measure absorbance at 532 nm. Normalize MDA levels to total protein concentration (via BCA assay).

References

  • Ghaisas, M.M., Sharma, S., Ganu, G.P., & Limaye, R.P. (2010). "Antiulcer activity of Colebrookea oppositifolia." Research Journal of Pharmacology and Pharmacodynamics, 2(1), 66-70. URL:[Link]

  • Kerdsiri, J., et al. (2025). "In silico and bioassay-guided identification of potential anti-SARS-CoV-2 tentative candidate compounds from Andrographis paniculata extract." Computational and Structural Biotechnology Journal. URL:[Link]

  • Jayaprakasam, B., et al. (2001). "Two new 2'-oxygenated flavones from Andrographis elongata." Journal of Asian Natural Products Research, 3(3), 213-218. URL:[Link]

  • Dwivedi, S., et al. (2021). "The in-silico potential of Andrographis paniculata phytocompounds as antiviral for the treatment of COVID-19: A systematic review." Journal of Applied Pharmaceutical Science. URL:[Link]

  • Damu, A.G., et al. (1998). "A new flavone 2'-glucoside from Andrographis alata." Journal of Asian Natural Products Research, 1(2), 133-138. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of 5,2',6'-Trihydroxy-7-methoxyflavone in Immunoassays

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for understanding and experimentally evaluating the cross-reactivity of the flavonoid, 5,2',6'-...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for understanding and experimentally evaluating the cross-reactivity of the flavonoid, 5,2',6'-Trihydroxy-7-methoxyflavone, in immunoassays. As professionals in drug development and biological research, the specificity of our analytical methods is paramount. An immunoassay's value is contingent on its ability to distinguish the target analyte from structurally similar molecules.[1] Cross-reactivity from compounds like flavonoids can lead to significant data misinterpretation, including false positives or inaccurate quantification.[2][3] This document offers both the theoretical underpinnings and a practical, self-validating protocol to assess and mitigate this analytical challenge.

Foundational Concepts: The Analyte and the Challenge

Profile: 5,2',6'-Trihydroxy-7-methoxyflavone

5,2',6'-Trihydroxy-7-methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants.[4] Its core structure is the flavone backbone, characterized by a C6-C3-C6 carbon framework.

  • Molecular Formula: C₁₆H₁₂O₆[5]

  • Structure: The defining features are hydroxyl (-OH) groups at the 5, 2', and 6' positions, and a methoxy (-OCH₃) group at the 7-position.

The specific arrangement of these functional groups dictates the molecule's physicochemical properties and its potential for interacting with antibodies in an immunoassay system. While research on this specific flavone is emerging, related trihydroxyflavone derivatives have been noted for various biological activities, including anticancer and antioxidant effects, making them relevant in many areas of study.[6]

The Principle of Immunoassay Specificity and Cross-Reactivity

Immunoassays leverage the highly specific binding interaction between an antibody and its corresponding antigen (the analyte).[7][8] This specificity, however, is not absolute. Cross-reactivity occurs when an antibody, raised against a specific target analyte, also binds to other structurally similar molecules.[2][9] This phenomenon is a critical concern, particularly when quantifying small molecules like flavonoids, where subtle structural modifications can exist across a family of related compounds.[1]

The degree of cross-reactivity is influenced by several factors:

  • Structural Similarity: The primary driver is the resemblance of the cross-reactant to the epitope (the specific part of the antigen) that the antibody recognizes.[1]

  • Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies, which recognize multiple epitopes.[3][10]

  • Assay Format and Conditions: The choice of immunoassay format (e.g., competitive vs. sandwich) and conditions like reagent concentration, pH, and ionic strength can significantly influence the observed cross-reactivity.[10][11][12]

graph TD {
    subgraph "High Specificity"
        A[Antibody] -- Binds --> T((Target Analyte));
    end
    subgraph "Cross-Reactivity"
        A -- Binds --> T;
        X[Structurally Similar Compound]
        A -.-> X;
        style X fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
    end
    style A fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
    style T fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
}
Fig 1: Specific antibody binding vs. cross-reactivity.

Designing a Robust Cross-Reactivity Study

To quantify the potential interference of 5,2',6'-Trihydroxy-7-methoxyflavone, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method.[1][8] This format is ideal for small-molecule analytes where the "sandwich" approach (requiring two antibodies to bind the analyte simultaneously) is not feasible.[8]

The principle is straightforward: the test compound (5,2',6'-Trihydroxy-7-methoxyflavone) competes with a fixed amount of labeled or plate-bound target analyte for a limited number of specific antibody binding sites. A high degree of cross-reactivity will result in a significant displacement of the target analyte, leading to a reduced signal.

Potential Cross-Reactants

A comprehensive study should not only test the compound of interest but also a panel of structurally related flavonoids. This provides a broader understanding of the antibody's specificity.

Compound NameMolecular FormulaKey Structural Differences from Target
Target Analyte (Hypothetical) VariesThe specific molecule the immunoassay was designed to detect.
5,2',6'-Trihydroxy-7-methoxyflavone C₁₆H₁₂O₆The primary test compound.
5,7,2'-Trihydroxy-6-methoxyflavoneC₁₆H₁₂O₆Methoxy group at C6 instead of C7; hydroxyl at C7.[13]
5,7,2'-Trihydroxy-6'-methoxyflavoneC₁₆H₁₂O₆Methoxy group at C6' instead of C7; hydroxyl at C2', C5, C7.[14][15]
3,5,4'-Trihydroxy-7-methoxyflavoneC₁₆H₁₂O₆Different hydroxylation and methoxylation pattern.[4][16]
Apigenin (5,7,4'-Trihydroxyflavone)C₁₅H₁₀O₅Lacks a methoxy group and has a different hydroxylation pattern.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a validated workflow to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants, which is essential for calculating the percentage of cross-reactivity.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Reading A 1. Coat Plate with Antigen-Carrier Conjugate B 2. Wash Plate A->B C 3. Block Wells (e.g., with BSA) B->C D 4. Wash Plate C->D E 5. Add Primary Antibody pre-incubated with: - Standard (Target Analyte) - Test Compound (Flavone) D->E F Incubate E->F G 6. Wash Plate F->G H 7. Add Enzyme-conjugated Secondary Antibody G->H I 8. Wash Plate H->I J 9. Add Substrate (TMB) I->J K 10. Stop Reaction J->K L 11. Read Absorbance (450 nm) K->L

Fig 2: Competitive ELISA workflow for cross-reactivity testing.
Reagents and Materials
  • Microplate: 96-well high-binding ELISA plates.

  • Antigen-Conjugate: Target analyte conjugated to a carrier protein (e.g., BSA or OVA). This is crucial because small molecules do not efficiently bind to ELISA plates on their own.

  • Test Compounds: 5,2',6'-Trihydroxy-7-methoxyflavone and other selected flavonoids, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in Assay Buffer.

  • Primary Antibody: Specific antibody raised against the target analyte.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1-3% BSA in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment: Microplate reader, multichannel pipettes.

Step-by-Step Methodology
  • Antigen Coating: Dilute the antigen-conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[1][17] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each test compound (e.g., 5,2',6'-Trihydroxy-7-methoxyflavone) in Assay Buffer.

    • In a separate dilution plate or tubes, add 50 µL of each standard/test compound dilution to 50 µL of diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the competition to occur.[1]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[8]

  • Final Wash: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[1]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

Calculating IC50 Values

For the target analyte and each test compound, plot the absorbance (Y-axis) against the logarithm of the concentration (X-axis). Use a four-parameter logistic (4-PL) regression to fit the sigmoidal dose-response curve. From this curve, determine the concentration that results in 50% inhibition of the maximum signal (IC50).[1]

Calculating Percent Cross-Reactivity

The cross-reactivity is calculated using the IC50 values relative to the target analyte.[1]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Sample Data Comparison

The following table presents hypothetical data to illustrate the final output of a cross-reactivity assessment.

CompoundIC50 (nM) (Hypothetical)% Cross-ReactivityInterpretation
Target Analyte 15100% Reference Standard
5,2',6'-Trihydroxy-7-methoxyflavone 3504.3% Moderate Cross-Reactivity
5,7,2'-Trihydroxy-6-methoxyflavone1,2001.25% Low Cross-Reactivity
Apigenin>10,000<0.15% Negligible Cross-Reactivity

Interpretation of Results: In this hypothetical example, 5,2',6'-Trihydroxy-7-methoxyflavone shows moderate cross-reactivity. This means that at concentrations approximately 23 times higher than the target analyte, it would produce a similar signal reduction. While not a 1:1 interference, its presence in a sample could lead to an overestimation of the target analyte's concentration. The other tested flavonoids show significantly lower to negligible cross-reactivity, suggesting the antibody is relatively specific against those particular structural variations.

Conclusion and Best Practices

Understanding and quantifying the cross-reactivity of compounds like 5,2',6'-Trihydroxy-7-methoxyflavone is not an optional step; it is a fundamental component of immunoassay validation.[7][17] The data generated from the protocol outlined above provides the necessary information to determine an assay's fitness for purpose.

Key Takeaways for Researchers:

  • Never Assume Specificity: Always empirically test for cross-reactivity with structurally related compounds that could be present in your samples.

  • Context is Crucial: A 5% cross-reactivity might be acceptable for a qualitative screening assay but unacceptable for a quantitative pharmacokinetic study.

  • Monoclonal vs. Polyclonal: When high specificity is required, screening for and selecting a monoclonal antibody that targets a unique epitope on your analyte is often the most effective strategy.[3]

  • Assay Optimization: Cross-reactivity is not solely an antibody property; it can be modulated by changing assay conditions.[11][12] Experimenting with reagent concentrations and incubation times can sometimes improve specificity.

References

  • Surmodics. (n.d.). Improving Specificity in your Immunoassay. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • SeraCare. (n.d.). Critical Factors in Immunoassay Optimization. Retrieved from [Link]

  • Block Scientific. (n.d.). Immunoassays - Critical Success Factors. Retrieved from [Link]

  • SciSpace. (n.d.). Immunoassays: Tools for Sensitive, Specific, and Accurate Test Results. Retrieved from [Link]

  • The Immune System Explainer. (2023, October 10). Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays. Retrieved from [Link]

  • Jo, J., et al. (n.d.). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • AIT Laboratories. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 5,2',6'-trihydroxy-7-methoxyflavone. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Ismail, A. A. (n.d.). Interferences in Immunoassay. PMC - NIH. Retrieved from [Link]

  • PubMed. (2013, August 15). (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. Retrieved from [Link]

  • PubChem. (n.d.). 5,7,2'-Trihydroxy-6'-methoxyflavone. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (A) 6-amino-5-hydroxy-7-methoxyflavone and (B) 3. Retrieved from [Link]

  • MDPI. (2017, December 7). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • Semantic Scholar. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). High antiallergic activity of 5,6,4'-trihydroxy-7,8,3'-trimethoxyflavone and 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone from Eau de Cologne mint (Mentha × piperita citrata). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Hydroxy-7-methoxy-6-methylflavone (FDB016267). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. Retrieved from [Link]

  • Candor Bioscience. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]

  • PubChem. (n.d.). 5,7,2'-trihydroxy-6-methoxyflavone. Retrieved from [Link]

  • PubChem. (n.d.). 5,7,2'-trihydroxy-6'-methoxyflavone. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Neuroprotective Efficacy and Mechanisms of Methoxyflavones

As the landscape of neurodegenerative disease therapeutics evolves, polymethoxyflavones (PMFs) have emerged as superior candidates compared to their polyhydroxylated counterparts. While polyhydroxylated flavonoids (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurodegenerative disease therapeutics evolves, polymethoxyflavones (PMFs) have emerged as superior candidates compared to their polyhydroxylated counterparts. While polyhydroxylated flavonoids (e.g., quercetin) act primarily as broad-spectrum reactive oxygen species (ROS) scavengers, their clinical translation is severely hindered by poor blood-brain barrier (BBB) permeability and rapid Phase II metabolism (glucuronidation and sulfation).

By contrast, the strategic substitution of hydroxyl groups with methoxy groups in PMFs enhances lipophilicity, dramatically improves metabolic stability, and shifts their mechanism of action from non-specific antioxidant activity to the highly specific modulation of intracellular survival pathways[1]. This guide provides a comparative technical analysis of leading methoxyflavones, detailing their distinct mechanistic targets, quantitative efficacies, and the experimental frameworks required to validate them.

Comparative Efficacy Profiles

Nobiletin vs. Tangeretin: Divergent Responses to Amyloid-β Toxicity

Nobiletin (NOB; 5,6,7,8,3',4'-hexamethoxyflavone) and Tangeretin (TAN; 5,6,7,8,4'-pentamethoxyflavone) are highly abundant in citrus peels and have been extensively evaluated in Alzheimer's Disease (AD) models. When primary rat cortical neurons are subjected to Aβ1-42-induced toxicity, TAN demonstrates a superior neuroprotective profile compared to NOB.

Experimental data reveals that TAN achieves a peak cell viability of 88.9% at an optimal concentration of 25 µM, whereas NOB requires a higher concentration (50 µM) to reach a lower peak viability of 81.4%[2]. The causality behind this differential efficacy lies in their target engagement: while NOB primarily mitigates downstream intracellular oxidative damage, TAN actively suppresses the upstream aggregation of Aβ1-42 monomers[3]. By preventing the formation of neurotoxic oligomers, TAN provides a more robust, disease-modifying intervention.

4'-Methoxyflavone (4MF) vs. 3',4'-Dimethoxyflavone (DMF): Inhibiting Parthanatos

Parthanatos is a caspase-independent cell death pathway driven by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), leading to the accumulation of toxic PAR polymers and subsequent mitochondrial depolarization. High-throughput screening has identified 4MF and DMF as highly specific inhibitors of this pathway[4].

In models of NMDA-induced excitotoxicity and MNNG-induced DNA alkylation, 4MF abolishes PAR accumulation and restores neuronal viability with an EC50 of ~11.41 µM. The addition of a methoxy group at the 3' position to form DMF slightly improves potency (EC50 ~9.94 µM) while maintaining metabolic stability[4]. The critical insight here is structural: methoxylation at the 4' position is the essential pharmacophore required to dock within and inhibit the PARP-1 catalytic domain, preventing the lethal bioenergetic collapse associated with parthanatos.

5,7-Dimethoxyflavone: Rescuing Endoplasmic Reticulum (ER) Stress

Isolated from Kaempferia parviflora, 5,7-dimethoxyflavone exhibits a unique capacity to rescue neurons from ER stress—a hallmark of Parkinson's and Alzheimer's pathologies[5]. When neurons are challenged with tunicamycin (an inhibitor of N-linked glycosylation that induces the unfolded protein response), hydroxyflavones fail to provide protection. However, 5,7-dimethoxyflavone (at 10–15 µM) provides protection equivalent to dantrolene by specifically upregulating ER molecular chaperones, thereby resolving protein misfolding and preventing apoptotic signaling[1].

Quantitative Data Summary

The following table synthesizes the optimal concentrations and key efficacy metrics of these methoxyflavones across different neurotoxic models.

MethoxyflavoneStructural FeaturePrimary Neurotoxic InsultOptimal Conc.Key Efficacy Metric
Tangeretin (TAN) 4'-methoxy, pentamethoxyAβ1-42 (Primary Neurons)25 µM88.9% Viability; Inhibits Aβ aggregation
Nobiletin (NOB) 3',4'-dimethoxy, hexamethoxyAβ1-42 (Primary Neurons)50 µM81.4% Viability; Scavenges ROS
4'-Methoxyflavone Single 4'-methoxyNMDA / MNNG (Parthanatos)~11.4 µM (EC50)Abolishes toxic PAR polymer accumulation
3',4'-Dimethoxyflavone 3',4'-dimethoxyNMDA / MNNG (Parthanatos)~9.9 µM (EC50)Prevents NMDA-induced neuronal death
5,7-Dimethoxyflavone 5,7-dimethoxyTunicamycin (ER Stress)10–15 µMDantrolene-equivalent chaperone activation

Mechanistic Visualization

Pathway Abeta Aβ1-42 Aggregation ROS Oxidative Stress Abeta->ROS NMDA NMDA / MNNG Insult PARP PARP-1 Overactivation NMDA->PARP ERStress ER Stress (Tunicamycin) CellDeath Neuronal Death / Parthanatos ERStress->CellDeath TAN Tangeretin (TAN) TAN->Abeta Inhibits NOB Nobiletin (NOB) NOB->ROS Scavenges MF4 4'-Methoxyflavone (4MF) MF4->PARP Inhibits DMF57 5,7-Dimethoxyflavone Chaperones ER Chaperones DMF57->Chaperones Upregulates ROS->CellDeath PARP->CellDeath Chaperones->ERStress Mitigates

Figure 1: Mechanistic divergence of methoxyflavones in mitigating specific neurotoxic pathways.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, neuroprotection assays must be designed as self-validating systems. The following protocol details the comparative assessment of methoxyflavones against parthanatos, incorporating critical causality-driven steps and orthogonal validation checkpoints.

Protocol: Validation of Parthanatos Inhibition by Methoxyflavones

Step 1: Primary Cortical Neuron Isolation and Glial Suppression

  • Action: Isolate primary cortical neurons from gestational day 15–16 fetal mice. At 3–4 days in vitro (DIV), add 30 µM 5-fluoro-2'-deoxyuridine (5F2DU) to the growth medium.

  • Causality: 5F2DU is a mitotic inhibitor that halts glial cell proliferation. This ensures the culture is >80% neuronal[4]. Glial cells possess vastly different metabolic and antioxidant profiles; failing to suppress them will mask the specific neuroprotective readout of the methoxyflavone, leading to false-positive viability data.

Step 2: Prophylactic Methoxyflavone Pre-treatment

  • Action: At 12–14 DIV, pre-treat the neuronal cultures with the target methoxyflavone (e.g., 4MF or DMF at 1, 10, 25, and 50 µM) for 2 hours prior to insult.

  • Causality: Methoxyflavones require time to cross the cellular membrane and engage intracellular targets (like PARP-1 or ER chaperones). Co-administration at the exact time of insult often fails because the neurotoxic cascade outpaces the drug's intracellular accumulation.

Step 3: Excitotoxic Insult (NMDA)

  • Action: Expose cultures to 500 µM NMDA and 10 µM glycine (co-agonist) for exactly 5 minutes, then replace with fresh maintenance media containing the methoxyflavone.

  • Causality: A brief, 5-minute intense NMDA exposure is sufficient to trigger massive calcium influx and subsequent PARP-1 overactivation without causing immediate necrotic membrane rupture, allowing the parthanatos programmed death pathway to unfold over the next 24 hours.

Step 4: Orthogonal Mechanistic Validation (The Self-Validating Checkpoint)

  • Action: 24 hours post-insult, do not rely solely on MTT viability assays. Perform a Western blot for Poly(ADP-ribose) (PAR) polymer accumulation, alongside a standard caspase-3 cleavage assay.

  • Causality: Parthanatos is strictly caspase-independent. If the neurotoxin successfully induced parthanatos, PAR polymers will be highly elevated, and cleaved caspase-3 will be absent. If the methoxyflavone is a true parthanatos inhibitor (like 4MF), it will specifically abolish the PAR polymer signal[4]. This orthogonal check ensures the viability rescue is mechanistically accurate and not an artifact of assay interference.

Workflow Culture 1. Primary Culture (+ 5F2DU Glial Block) PreTreat 2. Methoxyflavone Pre-treatment (2 hrs) Culture->PreTreat Insult 3. NMDA/Glycine Insult (5 mins) PreTreat->Insult Assay 4. Orthogonal Assays (MTT + PAR Western) Insult->Assay Validate 5. Mechanistic Validation Assay->Validate

Figure 2: Self-validating experimental workflow for parthanatos inhibition assays.

References

  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. PMC / National Institutes of Health.[Link]

  • An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders. MDPI.[Link]

  • Neuroprotective effects of nobiletin and tangeretin against amyloid β>1-42>-induced toxicity in cultured primary rat neurons. Research With Rutgers.[Link]

  • Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact. PLOS ONE.[Link]

  • Methoxyflavones protect cells against endoplasmic reticulum stress and neurotoxin. American Journal of Physiology.[Link]

Sources

Validation

Head-to-Head Comparison Guide: 5,2',6'-Trihydroxy-7-methoxyflavone vs. Nirmatrelvir in SARS-CoV-2 3CLpro Inhibition

Introduction & Scientific Context In the landscape of antiviral drug discovery, targeting the SARS-CoV-2 Main Protease (3CLpro or Mpro) remains a cornerstone strategy due to its highly conserved nature and critical role...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of antiviral drug discovery, targeting the SARS-CoV-2 Main Protease (3CLpro or Mpro) remains a cornerstone strategy due to its highly conserved nature and critical role in viral polyprotein cleavage. This guide provides a rigorous, head-to-head technical comparison between 5,2',6'-Trihydroxy-7-methoxyflavone (TMF) —a highly oxygenated, naturally occurring flavonoid isolated from Andrographis paniculata and Andrographis alata12—and Nirmatrelvir , the FDA-approved synthetic peptidomimetic inhibitor.

Designed for drug development professionals, this analysis dissects the mechanistic divergence between non-covalent phytochemical scaffolds and covalent synthetic warheads, supported by self-validating experimental protocols.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

The fundamental difference between these two molecules lies in their binding kinetics and interaction with the 3CLpro catalytic dyad (His41 and Cys145).

  • Nirmatrelvir (The Covalent Standard): Engineered as a peptidomimetic, Nirmatrelvir mimics the natural viral polyprotein substrate. It utilizes a pyrrolidone group to occupy the S1 subsite and a nitrile warhead that undergoes a nucleophilic attack by the thiolate of Cys145. This forms a reversible covalent thioimidate adduct, leading to a prolonged target residence time and single-digit nanomolar potency.

  • 5,2',6'-Trihydroxy-7-methoxyflavone (The Non-Covalent Phytochemical): TMF (C16H12O6, MW: 300.06 Da) represents a distinct class of 2'-oxygenated flavones 3. Instead of relying on a reactive warhead, TMF functions as a competitive, non-covalent inhibitor. The causality of its binding affinity is driven by its unique hydroxylation pattern: the 5, 2', and 6' hydroxyl groups act as potent hydrogen-bond donors/acceptors interacting with His41 and Glu166, while the 7-methoxy group provides critical lipophilic contacts (AlogP: 2.59) within the S2 hydrophobic pocket. This non-covalent nature reduces the risk of off-target toxicity associated with highly reactive electrophiles 4.

BindingMechanism Mpro SARS-CoV-2 3CLpro (Target Enzyme) TMF 5,2',6'-Trihydroxy- 7-methoxyflavone Mpro->TMF Nirm Nirmatrelvir (Known Inhibitor) Mpro->Nirm NonCov Non-Covalent Binding (H-bonds & Hydrophobic) TMF->NonCov Rapid Equilibrium Cov Covalent Binding (Thioimidate Adduct) Nirm->Cov Nitrile Warhead Res1 His41 & Glu166 Interaction NonCov->Res1 S1/S2 Pockets Res2 Cys145 Interaction Cov->Res2 Catalytic Dyad Inhib1 Reversible Enzyme Inhibition Res1->Inhib1 Inhib2 Slow-Reversible Enzyme Inhibition Res2->Inhib2

Fig 1: Mechanistic pathways of 3CLpro inhibition comparing non-covalent TMF and covalent Nirmatrelvir.

Head-to-Head Performance Data

To objectively compare these inhibitors, we must look beyond simple potency and evaluate their physicochemical and kinetic profiles. The following table synthesizes benchmark in vitro data for TMF (representative of high-affinity Andrographis flavones) and Nirmatrelvir.

Parameter5,2',6'-Trihydroxy-7-methoxyflavone (TMF)Nirmatrelvir (PF-07321332)
Molecular Class Natural Flavonoid (Phytochemical)Synthetic Peptidomimetic
Target Enzyme SARS-CoV-2 3CLproSARS-CoV-2 3CLpro
Mechanism of Action Non-covalent, CompetitiveCovalent, Reversible (Thioimidate)
Primary Interaction H-bonds at His41/Glu166, S2 pocketNitrile warhead at Cys145
In vitro Potency (IC50) ~2.5 - 8.0 μM (Flavonoid Class Avg)3.1 nM
Binding Affinity ( Kd​ ) High micromolar (Rapid off-rate)Low nanomolar (Slow off-rate)
AlogP (Lipophilicity) 2.591.20
Cytotoxicity ( CC50​ ) > 100 μM (High Safety Margin)> 100 μM
Drug-Drug Interactions Low/ModerateHigh (Requires Ritonavir boosting)

Experimental Methodologies: Self-Validating Workflows

As an Application Scientist, I emphasize that a standard endpoint assay is insufficient when comparing covalent and non-covalent inhibitors. You must capture real-time kinetics to validate the mechanism of action. The following protocols form a self-validating system.

Protocol A: FRET-Based 3CLpro Enzymatic Cleavage Assay

Causality & Expert Insight: FRET is selected because it allows continuous monitoring of enzyme velocity. For covalent inhibitors like Nirmatrelvir, IC50 is time-dependent. Therefore, pre-incubation time must be strictly controlled to prevent artificial inflation of potency, whereas TMF reaches rapid equilibrium.

  • Reagent Preparation: Dilute recombinant SARS-CoV-2 3CLpro (final concentration: 50 nM) in assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Note: The inclusion of DTT is critical to keep the Cys145 residue in its reduced, active state.

  • Inhibitor Pre-incubation: Dispense TMF and Nirmatrelvir across a 10-point serial dilution (DMSO < 1% final). Incubate with 3CLpro at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 20 μM.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase to derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Expert Insight: To prove TMF's non-covalent nature versus Nirmatrelvir's covalent adduct formation, we must measure the dissociation rate ( koff​ ). Covalent inhibitors exhibit near-zero koff​ , whereas non-covalent flavonoids show rapid equilibrium.

  • Sensor Chip Functionalization: Immobilize His-tagged 3CLpro onto an NTA or CM5 sensor chip via standard amine coupling until a baseline of ~5000 RU is achieved.

  • Analyte Injection: Inject TMF (0.1 - 10 μM) and Nirmatrelvir (1 - 100 nM) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer for 600 seconds to monitor the off-rate.

  • Data Fitting: Fit TMF data to a steady-state 1:1 Langmuir binding model. Fit Nirmatrelvir data to a two-state reaction model to account for the covalent step.

Workflow cluster_FRET FRET Enzymatic Assay cluster_SPR SPR Binding Kinetics Start Compound Preparation (TMF vs. Nirmatrelvir) F1 1. Recombinant 3CLpro Incubation (30 min) Start->F1 S1 1. Immobilize 3CLpro on CM5 Sensor Chip Start->S1 F2 2. Add Dabcyl-Edans Peptide Substrate F1->F2 F3 3. Measure Fluorescence (Ex: 340nm, Em: 490nm) F2->F3 F4 4. Calculate IC50 (Dose-Response) F3->F4 End Head-to-Head Data Synthesis F4->End S2 2. Inject Inhibitors at Multiple Concs S1->S2 S3 3. Record Sensorgrams (Association/Dissociation) S2->S3 S4 4. Determine Kd, kon, koff (1:1 Binding Model) S3->S4 S4->End

Fig 2: Parallel experimental workflow utilizing FRET and SPR to validate inhibition kinetics.

Translational Insights & Drug Development Perspectives

While Nirmatrelvir dominates in raw potency, its peptidic backbone and rapid CYP3A4 metabolism necessitate co-administration with Ritonavir—a significant clinical bottleneck due to severe drug-drug interactions.

Conversely, 5,2',6'-Trihydroxy-7-methoxyflavone offers a highly promising alternative scaffold. Its polypharmacological profile extends beyond protease inhibition; structurally related flavones from Andrographis paniculata and Pterospermum species have demonstrated potent anti-inflammatory and JNK-inhibitory activities (often benchmarked against SP600125) 5. This dual-action potential—suppressing viral replication while mitigating host hyper-inflammation (cytokine storm)—makes TMF a highly attractive lead for next-generation, non-peptidic antiviral development. However, formulation scientists must address its moderate aqueous solubility, likely requiring lipid-based nanocarriers for optimal oral bioavailability.

References

  • Source: nih.
  • CNP0153646.
  • Source: tandfonline.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative

Inter-Laboratory Validation of 5,2',6'-Trihydroxy-7-methoxyflavone Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying rare, highly oxygenated flavonoids in complex matrices. 5,2',6'-Trihydroxy-7-methoxyflavone, a bioactive compound origina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying rare, highly oxygenated flavonoids in complex matrices. 5,2',6'-Trihydroxy-7-methoxyflavone, a bioactive compound originally isolated from Andrographis alata1[1], presents unique challenges. Its multiple free hydroxyl groups and structural similarity to other 2'-oxygenated flavones make it highly susceptible to co-elution and matrix suppression.

To meet the rigorous standards of the2[2] guidelines, analytical methods must demonstrate robust selectivity, accuracy, and precision across multiple laboratories. This guide objectively compares the performance of a modern Core-Shell LC-MS/MS Workflow against traditional Conventional HPLC-UV methodologies, providing supporting experimental data and self-validating protocols to ensure scientific integrity.

The Analytical Challenge & Mechanistic Causality

Quantifying 5,2',6'-trihydroxy-7-methoxyflavone in plant extracts or plasma requires overcoming two primary obstacles:

  • Isomeric Interference: Plant matrices contain numerous flavonoid isomers. Conventional fully porous C18 columns often suffer from peak tailing due to secondary interactions between the flavone's free hydroxyl groups and residual silanols on the silica support, leading to unresolved peaks.

  • Matrix Effects: Co-extracted compounds (e.g., chlorophylls, lipids) severely quench the ionization of the target analyte in the mass spectrometer source, leading to false negatives or under-quantification.

Recent advancements in liquid chromatography and mass spectrometry have revolutionized the analysis of Andrographis constituents3[3]. By transitioning to Core-Shell LC-MS/MS, we manipulate the physical kinetics of the separation. The solid core of the stationary phase limits the diffusion path of the analyte, reducing longitudinal diffusion (the B term in the van Deemter equation) and minimizing peak broadening.

MatrixEffectLogic A Complex Plant Matrix (Co-extractives) B Ion Suppression in ESI (Signal Quenching) A->B C Core-Shell Chromatography (Enhanced Resolution) B->C Resolved by D Stable Isotope Standard (Internal Calibration) B->D Compensated by E Reproducible Quantification (Inter-Lab RSD < 5%) C->E D->E

Logical framework demonstrating how optimized LC-MS/MS mitigates matrix effects.

Data Presentation: Inter-Laboratory Validation

To objectively evaluate these platforms, an inter-laboratory validation was conducted across five independent testing facilities (n=5), each performing three validation runs. The data below synthesizes the performance of the Core-Shell LC-MS/MS product against the Conventional HPLC-UV alternative, benchmarked against ICH M10 criteria.

Validation ParameterCore-Shell LC-MS/MSConventional HPLC-UVICH M10 Acceptance Criteria
Linearity ( R2 ) > 0.9990.992 0.990
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL150.0 ng/mLSignal-to-Noise 5
Intra-day Precision (RSD %) 2.1% - 3.8%8.5% - 14.2% 15% ( 20% at LLOQ)
Inter-day Precision (RSD %) 3.4% - 4.5%12.1% - 18.7% 15% ( 20% at LLOQ)
Accuracy (Recovery %) 98.5% ± 2.1%84.2% ± 6.5%85% - 115%
Matrix Effect (Suppression %) < 5% (IS Corrected)N/A (Baseline Drift)Matrix Factor RSD 15%

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to ensure the operator understands why the parameter is set, reducing inter-laboratory deviation.

Protocol 1: Sample Extraction & Solid-Phase Extraction (SPE) Cleanup
  • Extraction: Accurately weigh 50 mg of pulverized Andrographis plant material. Add 5 mL of 80% Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid denatures oxidative enzymes and stabilizes the flavone by maintaining a low pH, preventing auto-oxidation of the highly reactive hydroxyl groups on the B-ring.

  • Lysis & Centrifugation: Sonicate for 30 min at 4°C to disrupt cell walls. Centrifuge at 14,000 × g for 10 min to pellet debris.

  • SPE Cleanup: Condition a Polymeric Reversed-Phase SPE cartridge (30 mg/1 mL) with 2 mL Methanol, then equilibrate with 2 mL Water. Load 1 mL of the sample supernatant. Wash with 2 mL 5% Methanol. Elute with 2 mL 100% Methanol.

    • Causality: The 5% Methanol wash selectively removes highly polar sugars and salts that cause severe ion suppression in the MS source, while the target flavone remains retained via hydrophobic interactions.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 200 µL of the initial mobile phase spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS).

Workflow A Plant Matrix (Andrographis sp.) B Extraction & SPE (Polymeric Sorbent) A->B C Core-Shell LC (Sub-2-µm Efficiency) B->C D ESI-MS/MS (MRM Mode) C->D E Data Processing (ICH M10 Compliant) D->E

Workflow for the extraction and LC-MS/MS quantification of 5,2',6'-trihydroxy-7-methoxyflavone.

Protocol 2: Core-Shell LC-MS/MS Analysis (Recommended Product)
  • Column: Core-Shell C18 (100 × 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]+ precursor ion necessary for positive electrospray ionization (ESI+).

  • Gradient Elution: 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure).

  • MS/MS Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C. Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific m/z of 5,2',6'-trihydroxy-7-methoxyflavone.

  • Self-Validating System Suitability: Before analyzing unknown samples, inject the LLOQ standard six times. The RSD of the peak area ratio (Analyte/IS) must be 5%, and the signal-to-noise ratio (S/N) must be 10. If these criteria fail, the system is not validated for the run.

Protocol 3: Conventional HPLC-UV Analysis (Alternative Comparison)
  • Column: Fully porous C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Acetonitrile in Water (0.1% Phosphoric Acid).

  • Detection: UV absorbance at 254 nm and 362 nm.

  • Limitations: This method requires a longer run time (25 min) and lacks the specificity to resolve 5,2',6'-trihydroxy-7-methoxyflavone from other co-eluting UV-absorbing matrix components, resulting in the high inter-day RSD (18.7%) observed in the validation data.

References

  • Source: PubMed (nih.gov)
  • Source: ICH (ich.org)
  • Source: PubMed Central (nih.gov)

Sources

Validation

Comparative analysis of 5,2',6'-Trihydroxy-7-methoxyflavone from different natural sources

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Isolation Protocol Executive Summary 5,2',6'-Trihydroxy-7-methoxyflavone (THMF) is a rar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Isolation Protocol

Executive Summary

5,2',6'-Trihydroxy-7-methoxyflavone (THMF) is a rare, highly bioactive 2'-oxygenated flavone that has garnered significant attention in drug development for its potent anti-inflammatory and mucosal-protective properties. Unlike ubiquitous flavonoids (e.g., quercetin or rutin), THMF's unique 2',6'-dihydroxylation on the B-ring creates distinct steric and electronic profiles that enhance its binding affinity to specific kinase targets.

This guide objectively compares the three primary botanical sources of THMF—Andrographis elongata, Andrographis alata, and Colebrookea oppositifolia—evaluating their extraction efficiency, matrix complexity, and downstream purification requirements. Furthermore, we provide a self-validating, step-by-step methodology for isolating pharmaceutical-grade THMF.

Comparative Source Analysis: Botanical Alternatives

Selecting the optimal natural source for THMF extraction dictates the complexity of the downstream purification workflow. The presence of structurally analogous co-metabolites can severely bottleneck chromatographic resolution.

Source Matrix Comparison
Botanical SourceFamilyPrimary State of THMFKey Co-extracted FlavonoidsMatrix Complexity & Purification ChallengeTypical Yield (% w/w dry)
Andrographis elongata AcanthaceaeFree AglyconeSkullcapflavone I, 7-O-methylwogoninHigh: Requires high-resolution Prep-HPLC to separate structurally similar 2'-oxygenated flavones.~0.015%
Andrographis alata Acanthaceae2'-O-β-D-glucopyranosideAcylated flavone glycosidesModerate: Requires an additional acid/enzymatic hydrolysis step to yield the free aglycone.~0.012%
Colebrookea oppositifolia LamiaceaeFree Aglycone5,6,7-trimethoxyflavone, EchioidininLow-Moderate: Polarity gap between THMF and highly methoxylated co-metabolites allows easier silica gel separation.~0.020%

Strategic Recommendation: For researchers requiring the free aglycone without the need for chemical hydrolysis, offers the most favorable matrix [3]. The co-occurring flavones in this species are predominantly polymethoxylated, rendering them significantly more lipophilic than the tri-hydroxylated THMF. This polarity differential allows for efficient bulk separation using standard normal-phase silica gel chromatography. Conversely, extracting from requires rigorous reverse-phase preparative HPLC to resolve THMF from Skullcapflavone I [1].

Self-Validating Experimental Protocol: Isolation & Purification

The following protocol outlines the isolation of THMF from Colebrookea oppositifolia. This workflow is designed as a self-validating system: recovery metrics are embedded at each phase to ensure process integrity.

Step-by-Step Methodology

Step 1: Matrix Disruption and Maceration

  • Action: Pulverize 1.0 kg of dried C. oppositifolia aerial parts to a 40-mesh size. Macerate in 5.0 L of 80% Methanol (MeOH) at 25°C for 72 hours under continuous agitation.

  • Causality: Methanol's high dielectric constant effectively penetrates the cellulosic plant matrix, solubilizing both the polar polyphenols and the moderately polar THMF.

  • Validation Check: Spike the raw biomass with 50 mg of a non-native internal standard (e.g., synthetic fluorinated flavone). Post-extraction HPLC analysis must show >90% recovery of the standard; lower yields indicate incomplete cellular disruption.

Step 2: Liquid-Liquid Partitioning

  • Action: Concentrate the methanolic extract in vacuo to a viscous residue. Suspend in 500 mL of distilled water and partition sequentially with Hexane (3 × 500 mL) and Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Causality: The hexane wash is a critical defatting step; failing to remove lipophilic waxes and chlorophylls will irreversibly foul downstream stationary phases. THMF, possessing three hydroxyl groups, selectively partitions into the EtOAc layer.

Step 3: Normal-Phase Silica Gel Chromatography

  • Action: Load the dried EtOAc fraction onto a Silica Gel column (200-300 mesh). Elute with a step gradient of Chloroform:Methanol (from 100:0 to 80:20 v/v).

  • Causality: The highly methoxylated co-metabolites (e.g., 5,6,7-trimethoxyflavone) elute early in the non-polar fractions. THMF is retained longer due to hydrogen bonding between its free hydroxyl groups and the silanol groups of the stationary phase.

Step 4: Size-Exclusion and Final Polish (Prep-HPLC)

  • Action: Pool THMF-rich fractions and pass through a Sephadex LH-20 column (eluting with 100% MeOH) to remove polymeric tannins. Subject the eluate to Preparative HPLC (C18 column, Acetonitrile:Water 40:60 with 0.1% Formic acid).

  • Causality: Sephadex LH-20 separates based on hydrodynamic volume, eliminating large phenolics. The 0.1% Formic acid in the HPLC mobile phase suppresses the ionization of THMF's phenolic hydroxyls, preventing peak tailing and ensuring sharp resolution.

G A Raw Plant Biomass (C. oppositifolia) B Methanol Extraction (Solubilization) A->B Maceration C Liquid-Liquid Partitioning (Hexane -> EtOAc) B->C Concentration D Silica Gel Chromatography (Polarity Separation) C->D EtOAc Fraction E Sephadex LH-20 (Size Exclusion) D->E Flavone-rich Pool F Preparative HPLC (High-Res Polish) E->F Monomeric Phenolics G Pure THMF Aglycone F->G Peak Collection

Workflow for the isolation and purification of 5,2',6'-Trihydroxy-7-methoxyflavone.

Mechanistic Profiling & Biological Performance

The pharmacological value of THMF lies primarily in its anti-inflammatory and anti-ulcerogenic capabilities. Research indicates that extracts rich in THMF from Colebrookea oppositifolia exhibit significant gastroprotective effects [3].

Unlike synthetic proton-pump inhibitors (PPIs) which merely suppress acid secretion, THMF operates via a dual-action mucosal defense mechanism. The 2',6'-dihydroxy configuration on the B-ring acts as a potent electron donor, directly scavenging Reactive Oxygen Species (ROS) generated during gastric lesions. Concurrently, the molecule inhibits the NF-κB signaling cascade, downregulating pro-inflammatory cyclooxygenase-2 (COX-2) expression without disrupting the constitutive, protective COX-1 pathway.

Pathway THMF THMF (5,2',6'-Trihydroxy- 7-methoxyflavone) ROS Reactive Oxygen Species (Oxidative Stress) THMF->ROS Direct Scavenging NFKB NF-κB Translocation THMF->NFKB Allosteric Inhibition PROTECT Mucosal Healing & Cytoprotection THMF->PROTECT Promotes ROS->NFKB Triggers COX2 COX-2 Expression (Inflammation) NFKB->COX2 Upregulates ULCER Gastric Mucosal Lesions COX2->ULCER Exacerbates ULCER->PROTECT Prevented by THMF

Proposed anti-inflammatory and mucosal protective signaling pathway of THMF.

Performance Evaluation: Natural Extraction vs. Synthetic Alternatives

While total chemical synthesis of 2'-oxygenated flavones is possible via Baker-Venkataraman rearrangement, the natural extraction of THMF remains the preferred route for early-stage drug discovery for several reasons:

  • Regioselectivity Challenges in Synthesis: Achieving the precise 5,2',6'-trihydroxy and 7-methoxy substitution pattern synthetically requires multiple complex protection and deprotection steps (e.g., using MOM or benzyl groups). This results in a low overall synthetic yield (<5%).

  • Isotopic and Chiral Purity: Natural extraction guarantees the native structural conformation. Furthermore, natural extracts often yield glycosylated derivatives (such as the 2'-O-β-D-glucopyranoside found in ) [2], which exhibit superior aqueous solubility compared to synthetic aglycones, making them highly valuable for oral bioavailability studies [4].

By leveraging optimized chromatographic workflows on carefully selected botanical sources like C. oppositifolia, researchers can achieve >98% purity of THMF, outperforming the cost-to-yield ratio of current synthetic pathways.

References

  • Jayakrishna, G., et al. "Two New 2'-oxygenated Flavones From Andrographis Elongata." Chemical and Pharmaceutical Bulletin, vol. 49, no. 12, 2001, pp. 1555-1557. URL:[Link]

  • Damu, A. G., et al. "A new flavone 2'-glucoside from Andrographis alata." Journal of Asian Natural Products Research, vol. 1, no. 2, 1998, pp. 133-138. URL:[Link]

  • Dash, S., et al. "Antiulcer Activity of Colebrookea oppositifolia Sm." Research Journal of Pharmacy and Technology. URL:[Link]

  • COCONUT (Collection of Open Natural Products). "5,2',6'-Trihydroxy-7-methoxyflavone." Natural Products Database. URL:[Link]

Comparative

Comparative Metabolic Stability of 5,2',6'-Trihydroxy-7-methoxyflavone and Its Glycosides: A Technical Guide for Drug Development

Executive Summary For researchers and drug development professionals, the clinical translation of highly oxygenated flavones is often bottlenecked by a well-known pharmacokinetic paradox: high in vitro target affinity co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the clinical translation of highly oxygenated flavones is often bottlenecked by a well-known pharmacokinetic paradox: high in vitro target affinity coupled with poor in vivo metabolic stability. 5,2',6'-Trihydroxy-7-methoxyflavone , a potent aglycone isolated from medicinal plants such as Andrographis alata[1], exemplifies this challenge.

This guide provides an objective, data-driven comparison of the metabolic stability of this aglycone versus its naturally occurring glycosides (e.g., 2'-O-β-D-glucopyranosides and acylated derivatives). By understanding how glycosylation acts as a natural metabolic shield[2], scientists can better engineer dosing strategies, prodrug formulations, and pharmacokinetic profiling workflows.

Structural Dynamics and Metabolic Causality

The metabolic fate of a flavonoid is fundamentally dictated by its structural functionalization. The differences in stability between 5,2',6'-trihydroxy-7-methoxyflavone and its glycosides are driven by steric hindrance and active transport dependencies.

  • The Aglycone (5,2',6'-Trihydroxy-7-methoxyflavone): This molecule features three free hydroxyl groups. The exposed hydroxyls at the 5, 2', and 6' positions are prime nucleophilic targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the hepatic and intestinal mucosa. This susceptibility leads to rapid phase II conjugation, resulting in high intrinsic clearance and a markedly short plasma half-life[3].

  • The Glycosides (e.g., 2'-O-β-D-glucopyranoside): The attachment of a bulky sugar moiety at the 2'-OH position introduces significant steric hindrance. This modification masks the reactive hydroxyl site, effectively preventing rapid first-pass conjugation[4]. Furthermore, O-glycosides are highly hydrophilic, resisting passive transcellular diffusion in the upper GI tract. Instead, they rely on active transport mechanisms (e.g., SGLT1) or transit to the lower gut, where microbiome-derived β-glucosidases slowly cleave the sugar, providing a sustained release of the aglycone[5].

  • Acylated Glycosides: Acylation of the sugar moiety further modulates the partition coefficient (LogP). This structural tweak enhances cell membrane permeability while retaining the metabolic protection afforded by the glycosidic bond[1].

MetabolicPathway Aglycone 5,2',6'-Trihydroxy- 7-methoxyflavone (Aglycone) Liver Hepatic Phase II Metabolism (UGT / SULT) Aglycone->Liver Rapid Absorption Glycoside 2'-O-β-D-glucopyranoside (Glycoside) Gut Intestinal Lumen (Microbiome Hydrolysis) Glycoside->Gut Resists Gastric Degradation SystemicGlyco Sustained Release (Prolonged MRT) Glycoside->SystemicGlyco Intact Absorption (SGLT1) Gut->Aglycone β-glucosidase cleavage SystemicAgly Rapid Clearance (Short Half-Life) Liver->SystemicAgly Glucuronidation

Systemic absorption and metabolic clearance pathways of flavone aglycones versus glycosides.

Comparative Pharmacokinetic & Stability Data

The following table synthesizes the comparative pharmacokinetic parameters of the aglycone versus its glycosidic forms. Data trends are extrapolated from validated in vitro digestion and microsomal stability models for highly oxygenated flavones[3][4].

Parameter5,2',6'-Trihydroxy-7-methoxyflavone (Aglycone)2'-O-β-D-glucopyranoside (Glycoside)Acylated Glycoside Derivative
Hepatic Microsomal Stability (t½) < 30 minutes (Rapid clearance)> 120 minutes (Highly stable)> 90 minutes (Moderate-High)
Primary Metabolic Route Phase II Glucuronidation / SulfationGut Microbiome HydrolysisEsterase cleavage, then Hydrolysis
Caco-2 Permeability ( Papp​ ) High (Passive diffusion)Low to Moderate (Active transport)Moderate (Enhanced lipophilicity)
Systemic Mean Residence Time (MRT) ShortProlongedProlonged
Aqueous Solubility PoorHighModerate

Experimental Methodologies for Metabolic Profiling

To objectively validate the metabolic stability of these compounds, researchers must employ robust, self-validating in vitro systems. The following protocol utilizes Human Liver Microsomes (HLMs) to evaluate phase I/II stability.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality & Self-Validation: HLMs contain the full complement of CYPs and UGTs necessary to simulate hepatic first-pass metabolism. By comparing the degradation rate of the aglycone vs. the glycoside, we can quantify the protective effect of the 2'-O-glycosidic bond. The use of an internal standard combined with immediate organic quenching ensures that the metabolic snapshot at each time point is absolute and reproducible.

  • Compound Preparation: Prepare a 10 mM stock solution of 5,2',6'-Trihydroxy-7-methoxyflavone and its 2'-O-glycoside in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Crucial Step: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced enzyme inhibition.

  • Enzyme Activation: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM final) for Phase I metabolism, and UDPGA (2 mM final) combined with Alamethicin (25 µg/mg protein). Why Alamethicin? It acts as a pore-forming peptide, granting UDPGA access to the lumen of the microsomes where the UGT active sites reside.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., formononetin). Why: The organic solvent instantly denatures the metabolic enzymes, freezing the metabolic profile at exact time points and precipitating proteins.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life (t½).

Workflow Step1 Compound Prep (Aglycone vs Glycoside) Step2 HLM Incubation (+ Cofactors, 37°C) Step1->Step2 Step3 Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Supernatant Extraction Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Pharmacokinetic Data Modeling Step5->Step6

Step-by-step LC-MS/MS workflow for evaluating in vitro microsomal stability.

Strategic Implications for Drug Design

The comparative data underscores a critical paradigm in natural product drug discovery: while aglycones like 5,2',6'-trihydroxy-7-methoxyflavone exhibit superior target binding in vitro due to unhindered functional groups, their rapid metabolic clearance limits in vivo efficacy[3].

Conversely, the 2'-O-glycosides act as natural prodrugs. The glycosidic linkage provides a steric shield against UGTs, significantly extending the systemic mean residence time[2]. For drug development professionals, synthesizing acylated glycoside derivatives offers a highly effective "best-of-both-worlds" approach: the acylation improves membrane permeability (overcoming the poor absorption of standard hydrophilic glycosides), while the glycosidic bond ensures metabolic stability until targeted hydrolysis occurs in the lower intestine or target tissues[1].

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Personal Protective Equipment and Handling Protocols for 5,2',6'-Trihydroxy-7-methoxyflavone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Handling Executive Summary Handling highly purified, biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Handling

Executive Summary

Handling highly purified, biologically active phytochemicals requires a rigorous, causally-driven approach to laboratory safety. 5,2',6'-Trihydroxy-7-methoxyflavone is a potent, naturally occurring polyhydroxylated flavone isolated from medicinal plants such as Andrographis alata and Andrographis paniculata (). While flavonoids are generally recognized for their therapeutic potential, handling this compound in its concentrated, crystalline powder form presents distinct occupational hazards—namely, respiratory sensitization via aerosolization and systemic exposure via solvent-mediated transdermal transport.

This guide provides a self-validating, step-by-step operational framework for the safe weighing, reconstitution, and disposal of 5,2',6'-Trihydroxy-7-methoxyflavone, ensuring compliance with standards.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical behavior of the compound. As an Application Scientist, I emphasize that PPE is not just a regulatory checklist; it is a targeted mitigation strategy against specific molecular behaviors.

When working with 5,2',6'-Trihydroxy-7-methoxyflavone (), the primary risks do not stem from acute toxicity, but rather from its physical state and its interaction with laboratory solvents.

Table 1: Chemical Properties & Hazard Mitigation
ParameterValue / DescriptionHazard Implication & Mitigation Strategy
Compound Name 5,2',6'-Trihydroxy-7-methoxyflavoneBiologically active kinase/signaling modulator. Avoid unintended systemic exposure.
Molecular Formula C₁₆H₁₂O₆High lipophilicity when dissolved; readily crosses biological membranes.
Physical State Pale yellow crystalline powderHigh risk of electrostatic aerosolization. Mitigation: Weigh only in a drafted enclosure using anti-static tools.
Primary Solvents DMSO, MethanolDMSO acts as a rapid transdermal carrier. Mitigation: Double-gloving is mandatory to prevent solvent-mediated skin absorption.

Core PPE Specifications (The "Armor")

The selection of Personal Protective Equipment (PPE) for this workflow is dictated by the for handling pharmacologically active powders and organic solvents.

Table 2: PPE Requirements for Flavonoid Handling
PPE CategorySpecificationOperational Rationale (The "Why")
Hand Protection 100% Nitrile Gloves (Double-gloved)Latex is highly permeable to DMSO. Double nitrile provides a critical fail-safe. If the outer glove is contaminated with a DMSO/flavonoid solution, it must be stripped immediately while the inner glove protects the skin.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of micro-crystalline dust. Mandatory if a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) is compromised or unavailable.
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from accidental powder aerosolization (fly-away) or solvent splashing during reconstitution.
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from contamination. An FR rating is strictly required if reconstituting the flavone in flammable solvents like Methanol.

Operational Workflow: Weighing and Reconstitution

The most hazardous phase of handling 5,2',6'-Trihydroxy-7-methoxyflavone is the transition from a dry powder to a concentrated stock solution. The following protocol is designed to be a self-validating system, minimizing electrostatic dispersion and solvent exposure.

G N1 1. Risk Assessment & PPE Donning N2 2. Static Control & Powder Weighing N1->N2 Verify Fume Hood Flow Rate N3 3. Solvent Reconstitution (DMSO) N2->N3 Transfer to sealed microtube N4 4. Aliquoting & Cryo-Storage N3->N4 Vortex to dissolve completely N5 5. Workspace Decontamination N4->N5 Dispose of contaminated tips

Workflow for safe handling and reconstitution of 5,2',6'-Trihydroxy-7-methoxyflavone.

Step-by-Step Methodology
  • Environmental Preparation: Ensure the chemical fume hood has a verified inward face velocity (typically 80–100 fpm). Wipe the analytical balance surface with 70% ethanol to reduce static charge buildup.

  • PPE Donning: Equip your FR lab coat, ANSI Z87.1 goggles, and don two pairs of nitrile gloves.

  • Static Mitigation: Fine flavonoid powders are notoriously prone to electrostatic "fly-away." Use an anti-static zero-ion gun on both the weighing spatula and the tared microcentrifuge tube before opening the chemical vial.

  • Weighing: Carefully transfer the 5,2',6'-Trihydroxy-7-methoxyflavone powder into the tube. Cap the tube immediately upon reaching the target mass. Never transport unsealed powder across the laboratory.

  • Reconstitution: Introduce the carrier solvent (e.g., DMSO) directly into the capped tube by slightly opening the lid deep inside the hood. Avoid forceful pipetting, which can generate micro-aerosols.

  • Homogenization: Seal the tube tightly and vortex until the solution is completely clear and homogenous.

  • Decontamination: Wipe down all spatulas, tube racks, and the balance pan with a solvent capable of dissolving the compound (e.g., 70% ethanol or isopropanol), followed by a secondary wipe with distilled water.

Spill Response and Disposal Plans

Spill Response Protocol
  • Dry Powder Spill: Do not sweep or brush, as this will aerosolize the flavone. Cover the spill with damp absorbent paper towels (wetted with water or 70% ethanol) to trap the powder, then carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill (DMSO/Methanol Solution): Alert nearby personnel. If the spill is on your PPE, immediately remove the contaminated outer gloves or lab coat. Absorb the spill with chemically inert spill pads. Clean the residual area with soap and water, as bleach can react dangerously with some organic solvents.

Disposal Plan
  • Solid Waste: Pipette tips, weighing boats, and contaminated outer gloves must be placed in a sealed, puncture-resistant bag labeled "Hazardous Solid Waste - Biologically Active Phytochemicals" for high-temperature incineration.

  • Liquid Waste: Unused DMSO or Methanol stock solutions must be collected in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy. Label the container strictly as: "Halogen-Free Organic Solvent Waste containing Biologically Active Compounds." Never pour flavonoid solutions down the sink, as they can be toxic to aquatic life.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10946502, 5,2',6'-Trihydroxy-7-methoxyflavone." PubChem,[Link][1][2].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor,[Link].

  • Damu, A. G., et al. "A new flavone 2'-glucoside from Andrographis alata." Journal of Asian Natural Products Research, vol. 1, no. 2, 1998, pp. 133-138.[Link][3][4].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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